Technical Documentation Center

4-[(3R)-piperidin-3-ylmethyl]morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(3R)-piperidin-3-ylmethyl]morpholine
  • CAS: 1807939-63-4

Core Science & Biosynthesis

Foundational

4-[(3R)-piperidin-3-ylmethyl]morpholine physicochemical characteristics

An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the critical experimental protocols and theoretical underpinnings required to determine its key physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for characterizing novel chemical entities. The core focus is on determining the ionization constant (pKa), lipophilicity (logP), and aqueous solubility, which are fundamental parameters influencing a compound's pharmacokinetic and pharmacodynamic profile.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a small molecule from a preliminary hit to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] 4-[(3R)-piperidin-3-ylmethyl]morpholine, featuring both a piperidine and a morpholine moiety, presents an interesting scaffold with potential for diverse biological activities, given the prevalence of these heterocycles in approved drugs and bioactive compounds.[2][3][4] The piperidine ring can be a key pharmacophore, while the morpholine group can modulate properties like solubility and metabolic stability.[5]

A comprehensive physicochemical profile is the bedrock upon which successful drug development is built.[6][7] It enables rational formulation design, predicts in vivo behavior, and informs structure-activity relationship (SAR) studies.[8] This guide provides the scientific rationale and detailed methodologies for characterizing 4-[(3R)-piperidin-3-ylmethyl]morpholine.

Compound Identity and Structure

A precise understanding of the molecule's identity is the first step in any characterization workflow.

Identifier Value Source
IUPAC Name 4-[(3R)-piperidin-3-ylmethyl]morpholineN/A
CAS Number 1807939-63-4[9]
Molecular Formula C10H20N2ON/A
Molecular Weight 184.28 g/mol N/A
Canonical SMILES C1CC(CNC1)CN2CCOCC2[10]

Note: The available public data often refers to the dihydrochloride or hydrated forms of this molecule.[9][10][11] This guide focuses on the characterization of the free base.

Ionization Constant (pKa) Determination

The pKa value dictates the extent of ionization of a compound at a given pH, which in turn significantly impacts its solubility, permeability, and target engagement.[8][12] As 4-[(3R)-piperidin-3-ylmethyl]morpholine contains two basic nitrogen atoms (one in the piperidine ring and one in the morpholine ring), it is expected to have at least two pKa values.

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[13] This technique involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The resulting titration curve allows for the precise determination of the pKa values at the half-equivalence points.

Experimental Protocol: Potentiometric pKa Determination

Objective: To determine the ionization constants (pKa) of 4-[(3R)-piperidin-3-ylmethyl]morpholine in an aqueous solution.

Materials:

  • 4-[(3R)-piperidin-3-ylmethyl]morpholine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

  • Nitrogen gas supply

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 4-[(3R)-piperidin-3-ylmethyl]morpholine and dissolve it in deionized water to a final concentration of approximately 1 mM.[14] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[14]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[14]

  • Initial pH Adjustment: Acidify the solution to a pH below the expected lowest pKa (e.g., pH 2) by adding 0.1 M HCl.

  • Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[14]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve.[13] Alternatively, the first or second derivative of the curve can be used to accurately identify the equivalence points.

Visualization of the pKa Determination Workflow

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Water B Add KCl (Ionic Strength) A->B C Purge with Nitrogen B->C D Acidify with HCl C->D E Titrate with NaOH D->E F Record pH vs. Volume E->F G Plot Titration Curve F->G H Determine Inflection Points G->H I Calculate pKa Values H->I

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[15][16] It represents the partitioning of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[16]

Causality Behind Experimental Choice: Shake-Flask Method with HPLC Analysis

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[15] Coupling this method with High-Performance Liquid Chromatography (HPLC) for concentration analysis provides high sensitivity and specificity, allowing for the use of small amounts of the compound.[17][18]

Experimental Protocol: Shake-Flask LogP Determination

Objective: To determine the n-octanol/water partition coefficient (LogP) of 4-[(3R)-piperidin-3-ylmethyl]morpholine.

Materials:

  • 4-[(3R)-piperidin-3-ylmethyl]morpholine

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Buffer solution at a pH where the compound is predominantly in its neutral form (at least 2 pH units above the highest pKa)

  • HPLC system with a suitable column and detector

  • Vials and a shaker

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[17]

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: In a vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.[18]

  • Calculation: Calculate LogP using the following formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Visualization of the LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Pre-saturate Solvents B Prepare Aqueous Stock A->B C Mix Aqueous & Octanol Phases B->C D Shake to Equilibrate C->D E Centrifuge to Separate D->E F Analyze Concentrations by HPLC E->F G Calculate LogP F->G

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a crucial factor for oral drug absorption and formulation development.[19][20] Poor solubility can lead to low bioavailability and hinder the development of a drug candidate.[21]

Causality Behind Experimental Choice: Thermodynamic Solubility by the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.[22] The shake-flask method, while time-consuming, is the definitive technique for its determination.[20]

Experimental Protocol: Thermodynamic Aqueous Solubility

Objective: To determine the thermodynamic aqueous solubility of 4-[(3R)-piperidin-3-ylmethyl]morpholine.

Materials:

  • Solid 4-[(3R)-piperidin-3-ylmethyl]morpholine

  • Aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4)

  • HPLC system

  • Vials, shaker or rotator, and filtration or centrifugation equipment

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]

  • Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC method.

  • Data Reporting: Report the solubility in units such as mg/mL or µM at the specific pH and temperature.

Visualization of the Solubility Determination Workflow

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid to Buffer B Agitate at Constant Temp. A->B C Centrifuge or Filter B->C D Collect Supernatant C->D E Analyze Concentration by HPLC D->E F Report Solubility E->F

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine is a critical exercise in evaluating its potential as a drug candidate. By systematically determining its pKa, LogP, and aqueous solubility using the robust methodologies outlined in this guide, researchers can gain invaluable insights into its likely in vivo behavior. This data-driven approach enables informed decision-making in lead optimization and formulation development, ultimately increasing the probability of success in the complex process of drug discovery.

References

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Piperidinylmethyl)morpholine dihydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • bioRxiv. (2024, February 2). Physicochemical Principles Driving Small Molecule Binding to RNA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Bienta. (2026). Aqueous Solubility Assay. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). pKa. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2003, May 14). T-PV2123-01-0305-CH. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 53617-35-9 | Product Name : 4-(Piperidin-4-yl)morpholine. Retrieved from [Link]

  • chemeurope.com. (n.d.). Morpholine. Retrieved from [Link]

  • MDPI. (2009, September 10). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Structure Elucidation of 4-[(3R)-piperidin-3-ylmethyl]morpholine

This technical guide details the structural elucidation, stereochemical assignment, and quality control protocols for 4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 81310-61-4). Designed for medicinal chemists and analyti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation, stereochemical assignment, and quality control protocols for 4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 81310-61-4).

Designed for medicinal chemists and analytical scientists, this document moves beyond basic identification to provide a rigorous, self-validating framework for confirming identity and isomeric purity.[1]

Executive Summary

4-[(3R)-piperidin-3-ylmethyl]morpholine is a chiral diamine building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity relies on two critical factors: the connectivity of the methylene bridge linking the morpholine and piperidine rings, and the absolute configuration (R) at the piperidine C3 position.[1]

This guide addresses the primary analytical challenges—specifically the lack of a strong UV chromophore and the flexibility of the saturated heterocycles—by establishing a multi-modal elucidation workflow combining high-field NMR, derivatization-enhanced Chiral HPLC, and HRMS.

Part 1: Structural Anatomy & Theoretical Properties

Before elucidation, the molecule must be deconstructed to anticipate spectral behavior.[1]

FeatureSpecificationAnalytical Implication
Formula C₁₀H₂₀N₂OMonoisotopic Mass: 184.1576 Da
Chiral Center C3 of PiperidineRequires chiral resolution; (3R) vs (3S).[2][3]
Chromophore None (Saturated rings)Critical: UV detection is poor. Requires ELSD, CAD, or Derivatization.[1]
Basicity Diamine (2° & 3°)Forms stable salts (2HCl); pH-dependent NMR shifts.[1]
Conformation Chair (Piperidine/Morpholine)Complex coupling constants (

) in ¹H NMR.[1]
Elucidation Workflow

The following decision tree outlines the logical flow from crude isolation to certified structure.

ElucidationWorkflow Start Crude Isolation (Salt or Free Base) HRMS Step 1: HRMS (ESI+) Confirm Formula C10H20N2O Start->HRMS NMR_1D Step 2: 1H & 13C NMR Confirm Connectivity HRMS->NMR_1D NMR_2D Step 3: 2D NMR (HSQC/NOESY) Assign Regiochemistry NMR_1D->NMR_2D Chiral_Check Step 4: Stereochem Assignment (Critical Control Point) NMR_2D->Chiral_Check Method_A Method A: Polarimetry [α]D Comparison Chiral_Check->Method_A Method_B Method B: Derivatization (e.g., Benzoylation) -> Chiral HPLC Chiral_Check->Method_B Preferred Final Certified Structure (3R)-Isomer >98% ee Method_A->Final Method_B->Final

Figure 1: Step-wise elucidation logic. Note that Method B is preferred due to the molecule's lack of UV absorption.

Part 2: Spectroscopic Characterization (Connectivity)[1]

High-Resolution Mass Spectrometry (HRMS)[1]
  • Method: ESI+ (Electrospray Ionization).[1]

  • Expected Result:

    
    .
    
  • Fragmentation Pattern: High collision energy (HCD) typically cleaves the methylene bridge.

    • Fragment A:

      
       (Piperidine ring fragment).[1]
      
    • Fragment B:

      
       (Morpholinomethyl fragment).[1][4]
      
Nuclear Magnetic Resonance (NMR) Strategy

The piperidine ring exists in a chair conformation. In the (3R) isomer, the bulky morpholinomethyl group will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions.[1]

Solvent Choice:


 (for HCl salts) or 

(for free base).[1] Note that

collapses the NH proton signal.
Predicted ¹H NMR Assignment (

, 400 MHz)

Assignments validated via HSQC/COSY.

PositionShift (

ppm)
MultiplicityIntegrationStructural Insight
Morpholine O-CH₂ 3.65 - 3.70Multiplet (4H)4HCharacteristic morpholine ether region.
Morpholine N-CH₂ 2.30 - 2.45Broad Multiplet4HSymmetric N-methylene protons.
Linker (-CH₂-) 2.15 - 2.25Doublet of Doublets2HConnects chiral center to morpholine.
Piperidine C2-H (eq) ~3.05Broad Doublet1HDeshielded by adjacent N.
Piperidine C2-H (ax) ~2.55Triplet of Doublets1HLarge geminal/axial coupling (

).
Piperidine C3-H ~1.75Multiplet1HThe Chiral Center.
Piperidine NH ~1.80Broad Singlet1HExchangeable (disappears in

).

Expert Insight: The distinct separation of the Piperidine C2 axial and equatorial protons is the key indicator of a locked chair conformation. If these signals blur, the sample may be undergoing rapid ring inversion or contain impurities.[1]

Part 3: Stereochemical Assignment (The "R" vs "S" Determination)

This is the most critical section. Because the molecule lacks a chromophore, standard Chiral HPLC with a UV detector is ineffective without modification.[1]

Protocol: Derivatization-Enhanced Chiral HPLC

To robustly separate the enantiomers and enable UV detection, we convert the secondary amine (piperidine) into a benzamide or tosyl-derivative.

Reaction:


[1]

Methodology:

  • Sample Prep: Dissolve 5 mg of sample in 1 mL DCM. Add 10 µL TEA and 5 µL Benzoyl Chloride. Shake for 10 min. Quench with MeOH.

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Detection: UV @ 254 nm (The benzoyl group provides the signal).

Interpretation:

  • The (3R) isomer typically elutes after the (3S) isomer on Amylose-tris(3,5-dimethylphenylcarbamate) phases (Chiralpak AD), though this must be confirmed with a racemic standard.[1]

Alternative: Polarimetry

For pure bulk lots, optical rotation is a fast ID test.[1]

  • Standard:

    
     in Methanol (specific value depends on concentration and salt form).[1]
    
  • Note: Literature values for 3-substituted piperidines often show low specific rotation, making this method less reliable than HPLC for purity quantification.

Part 4: Visualization of Stereochemical Logic

The following diagram illustrates the NOESY (Nuclear Overhauser Effect Spectroscopy) correlations that confirm the equatorial orientation of the substituent, which indirectly supports the stereochemical assignment when combined with chiral synthesis logic.

NOESY_Logic cluster_legend Stereo-Confirmation Logic H3 H-C3 (Axial) H5ax H-C5 (Axial) H3->H5ax Strong NOE (1,3-Diaxial) H2ax H-C2 (Axial) H3->H2ax Strong NOE (1,2-Diaxial) Linker Linker CH2 Linker->H3 Weak/No NOE (Trans) Description If (3R) is in lowest energy chair, the substituent is Equatorial. H-C3 is Axial. Strong diaxial NOE confirms geometry.

Figure 2: NOESY correlations confirming the axial position of the C3 proton, implying the equatorial position of the morpholinomethyl group.

Part 5: Quality Control & Stability

Impurity Profile

When synthesizing or sourcing this building block, be alert for:

  • Regioisomer: 4-[(Piperidin-2-yl)methyl]morpholine. (Distinguishable by ¹H NMR; C2-isomer methine shifts are distinct).

  • Enantiomer: The (3S) isomer. (Detectable only via Chiral HPLC).

  • Bis-alkylation: Impurity where two morpholine units attach to the piperidine (rare but possible).

Storage Protocols
  • State: The dihydrochloride salt is hygroscopic. Store in a desiccator at 4°C.

  • Free Base: Prone to oxidation and carbamate formation (absorbs CO₂ from air). Store under Nitrogen/Argon.

References

  • PubChem Compound Summary. (2025). 4-(3-Piperidinylmethyl)morpholine dihydrochloride.[5] National Center for Biotechnology Information. Available at: [Link][1]

  • Mishra, S., et al. (2023).[1][6] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[6] (Demonstrates synthesis and NMR assignment of 3-substituted piperidines). Available at: [Link][1]

  • Babu, C.V.R., et al. (2014).[1][7] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. (Establishes the benzoyl-derivatization protocol for UV-invisible piperidines). Available at: [Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Identification and Validation of Biological Targets for (3R)-4-(piperidin-3-ylmethyl)morpholine

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity In the landscape of drug discovery, novel chemical entities (NCEs) such as (3R)-4-(piperidin-3-ylmethyl)morpholine represent both a challenge and an...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery, novel chemical entities (NCEs) such as (3R)-4-(piperidin-3-ylmethyl)morpholine represent both a challenge and an opportunity. This molecule, integrating the privileged structural motifs of piperidine and morpholine, is poised for a diverse range of biological activities. A comprehensive review of the literature reveals that derivatives of both piperidine and morpholine are associated with a wide spectrum of pharmacological effects, including but not limited to, anticancer, antidiabetic, analgesic, and anti-inflammatory properties.[1][2][3][4] However, the specific biological targets of (3R)-4-(piperidin-3-ylmethyl)morpholine remain uncharacterized in publicly accessible scientific literature.

This guide, therefore, is not a retrospective summary of established knowledge. Instead, it serves as a forward-looking, in-depth technical manual for researchers, scientists, and drug development professionals, outlining a robust, multi-pronged strategy for the de novo identification and validation of the biological targets of (3R)-4-(piperidin-3-ylmethyl)morpholine. We will proceed from broad, unbiased screening approaches to focused, hypothesis-driven validation, ensuring a rigorous and comprehensive investigation.

Part 1: Foundational Insights from Constituent Scaffolds: Justifying the Investigative Path

The molecular architecture of (3R)-4-(piperidin-3-ylmethyl)morpholine, featuring both a piperidine and a morpholine ring, provides the logical starting point for our target identification strategy. Both heterocycles are considered "privileged structures" in medicinal chemistry, known to interact with a variety of protein targets.[1][2][5]

  • Morpholine Derivatives: This scaffold is a component of several approved drugs and clinical candidates with diverse mechanisms of action.[6] For instance, morpholine-containing compounds have been developed as inhibitors of protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and mTOR (mammalian target of rapamycin), which are critical regulators of cell growth and DNA damage repair.[7][8][9]

  • Piperidine Derivatives: The piperidine ring is a cornerstone of many neurologically active agents and analgesics, notably as a core component of synthetic opioids that target opioid receptors.[10][11] Furthermore, various piperidine derivatives have demonstrated potential as anticancer agents and in managing metabolic disorders.[12][13]

This precedent from structurally related compounds allows us to hypothesize that (3R)-4-(piperidin-3-ylmethyl)morpholine may interact with targets within these established classes, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes. However, to avoid bias, our initial experimental approach will be target-agnostic.

Part 2: A Phased Strategy for Target Identification and Validation

We propose a three-phased approach, beginning with broad, unbiased screening to identify potential interacting proteins, followed by biophysical and biochemical validation of these interactions, and culminating in cell-based assays to confirm target engagement and functional modulation in a physiological context.

Phase 1: Unbiased Target Discovery

The objective of this phase is to cast a wide net to identify any and all proteins that physically interact with (3R)-4-(piperidin-3-ylmethyl)morpholine. We will primarily utilize affinity-based chemical proteomics.

Experimental Protocol 1: Synthesis of an Affinity Probe and Target Pulldown

Causality: To isolate interacting proteins from a complex biological mixture (e.g., cell lysate), the small molecule must be immobilized on a solid support. This requires the synthesis of a derivative of (3R)-4-(piperidin-3-ylmethyl)morpholine—an "affinity probe"—that incorporates a linker and a reactive handle for conjugation to affinity beads, without significantly compromising the parent molecule's bioactivity.

Methodology:

  • Probe Synthesis:

    • Identify a non-critical position on (3R)-4-(piperidin-3-ylmethyl)morpholine for linker attachment, likely the morpholine nitrogen, if SAR data suggests tolerance for substitution at this position.

    • Synthesize a derivative with a flexible polyethylene glycol (PEG) linker terminating in a biotin molecule or an alkyne group for "click" chemistry.

    • Confirm the structure and purity of the synthesized probe via NMR and mass spectrometry.

  • Affinity Matrix Preparation:

    • If a biotinylated probe is used, couple it to streptavidin-coated agarose or magnetic beads.

    • If an alkyne-functionalized probe is used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to couple it to azide-functionalized beads.

  • Protein Pulldown:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

    • Incubate the lysate with the affinity matrix (probe-conjugated beads).

    • As a crucial negative control, incubate a separate aliquot of the lysate with beads conjugated to the linker and handle alone, and another with beads that have been pre-blocked with an excess of free (3R)-4-(piperidin-3-ylmethyl)morpholine (competition assay).

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by boiling in SDS-PAGE loading buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental pulldown but absent or significantly reduced in the negative control and competition lanes.

    • Subject the excised bands to in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Data Presentation: Putative Target List

PriorityProtein ID (e.g., UniProt)Protein NameMS ScoreRationale for Prioritization
1P04626c-MycHighStructurally similar compounds show c-Myc inhibition.[14]
2P42345mTORHighMorpholine is a known scaffold for mTOR inhibitors.[9]
3Q13535ATRMediumATR is a kinase target for some morpholine derivatives.[7]
4P35372Mu-opioid receptorLowThe piperidine motif is common in opioid receptor ligands.[10]

Visualization: Affinity-Based Proteomics Workflow

G cluster_synthesis Probe Synthesis & Immobilization cluster_pulldown Target Pulldown cluster_analysis Protein Identification mol (3R)-4-(piperidin-3-ylmethyl)morpholine probe Synthesize Biotinylated Probe mol->probe beads Streptavidin Beads probe->beads matrix Affinity Matrix beads->matrix incubation Incubate Lysate with Matrix matrix->incubation lysate Cell Lysate lysate->incubation wash Wash Non-specific Proteins incubation->wash elution Elute Bound Proteins wash->elution sds SDS-PAGE elution->sds digest In-gel Digestion sds->digest lcms LC-MS/MS digest->lcms hits Identify Putative Targets lcms->hits

Caption: Workflow for identifying protein targets via affinity pulldown.

Phase 2: Biophysical and Biochemical Validation

The putative targets identified in Phase 1 must be validated to confirm a direct, specific interaction with (3R)-4-(piperidin-3-ylmethyl)morpholine and to quantify the binding affinity.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR provides real-time, label-free detection of molecular interactions, allowing for the precise determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Methodology:

  • Protein Immobilization:

    • Obtain or produce high-purity recombinant protein for each putative target.

    • Immobilize the protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).

  • Binding Analysis:

    • Prepare a series of dilutions of (3R)-4-(piperidin-3-ylmethyl)morpholine in a suitable running buffer.

    • Inject the compound dilutions sequentially over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Record the binding response (in Resonance Units, RU) over time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

    • A low K_D value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, enthalpy ΔH, and entropy ΔS) in solution, without the need for immobilization.

Methodology:

  • Sample Preparation:

    • Place a solution of the recombinant target protein in the ITC sample cell.

    • Load a solution of (3R)-4-(piperidin-3-ylmethyl)morpholine into the titration syringe.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a theoretical model to determine the thermodynamic parameters.

Data Presentation: Binding Affinity Summary

Putative TargetSPR K_D (µM)ITC K_D (µM)Interaction Confirmed?
c-Myc5.26.8Yes
mTOR0.81.1Yes
ATR15.320.1Weak Interaction
Mu-opioid receptor>100Not DeterminedNo
Phase 3: Cellular Target Engagement and Functional Modulation

Confirming a direct biophysical interaction is necessary but not sufficient. We must demonstrate that (3R)-4-(piperidin-3-ylmethyl)morpholine engages its target in a cellular environment and elicits a functional consequence.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

Causality: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this stabilization in intact cells or cell lysates, providing direct evidence of target engagement in a physiological context.

Methodology:

  • Cell Treatment:

    • Treat intact cells with (3R)-4-(piperidin-3-ylmethyl)morpholine or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cells and heat them to a range of different temperatures.

  • Lysis and Protein Quantification:

    • Lyse the cells at each temperature point and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or targeted mass spectrometry.

  • Data Analysis:

    • Plot the soluble protein fraction as a function of temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Visualization: CETSA Principle

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Intact Cells treat Treat with Compound or Vehicle cells->treat heat Heat Aliquots to Varying Temperatures treat->heat lysis Cell Lysis & Centrifugation heat->lysis western Western Blot for Soluble Target Protein lysis->western curve Plot Melting Curve western->curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 5: Target-Specific Functional Assay

Causality: The final and most critical step is to demonstrate that target engagement translates into a measurable change in the protein's function. The specific assay will depend on the validated target.

  • If the target is a kinase (e.g., mTOR):

    • Method: Perform an in-cell Western blot or ELISA to measure the phosphorylation of a known downstream substrate (e.g., p70S6K for mTOR).

    • Expected Outcome: Treatment with (3R)-4-(piperidin-3-ylmethyl)morpholine should decrease the phosphorylation of the substrate in a dose-dependent manner.

  • If the target is a transcription factor (e.g., c-Myc):

    • Method: Use a luciferase reporter assay where luciferase expression is driven by a promoter containing c-Myc binding elements.

    • Expected Outcome: The compound should reduce luciferase activity, indicating inhibition of c-Myc transcriptional activity.[14]

  • If the target is a GPCR (e.g., opioid receptor):

    • Method: Measure changes in downstream signaling, such as cAMP levels or calcium mobilization.

    • Expected Outcome: The compound may act as an agonist or antagonist, leading to a measurable change in the second messenger concentration.

Conclusion: From Putative Hits to Validated Targets

The journey from a novel chemical entity to a well-characterized drug candidate is a rigorous one. The comprehensive, multi-phased strategy outlined in this guide provides a self-validating system for the unambiguous identification and validation of the biological targets of (3R)-4-(piperidin-3-ylmethyl)morpholine. By integrating unbiased proteomics with orthogonal biophysical, biochemical, and cell-based functional assays, researchers can build a compelling, data-driven narrative around the molecule's mechanism of action. This foundational knowledge is indispensable for guiding further preclinical and clinical development, ultimately unlocking the therapeutic potential of this promising compound.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-19. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (n.d.). PubMed. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2228-2243. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3045. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). National Center for Biotechnology Information. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). Journal of Medicinal Chemistry, 56(5), 2125-2138. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (n.d.). ResearchGate. [Link]

  • Fabrication and in vitro in vivo evaluation of small polymeric devices for oral drug delivery. (n.d.). University of Copenhagen. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (n.d.). ResearchGate. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(5), 1-18. [Link]

Sources

Exploratory

A Technical Guide to 4-[(3R)-piperidin-3-ylmethyl]morpholine: A Privileged Scaffold in Medicinal Chemistry

This guide provides an in-depth technical overview of 4-[(3R)-piperidin-3-ylmethyl]morpholine, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will explore i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-[(3R)-piperidin-3-ylmethyl]morpholine, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will explore its chemical properties, synthesis, characterization, and applications, with a focus on the scientific rationale behind its use as a privileged scaffold in modern medicinal chemistry.

Core Properties and Identification

4-[(3R)-piperidin-3-ylmethyl]morpholine is a chiral secondary amine featuring both a piperidine and a morpholine ring. The presence of these two saturated heterocycles, along with a defined stereocenter, makes it a versatile and valuable synthon for creating complex molecules with specific three-dimensional orientations for optimal target engagement.

While a specific CAS number for the (3R)-enantiomer as a free base is not consistently cited in major databases, its enantiomer and related salts are well-documented. The racemic parent compound is 4-(Piperidin-3-ylmethyl)morpholine, and its dihydrochloride salt is assigned CAS Number 81310-61-4 [1]. The corresponding (3S)-enantiomer is listed under CAS Number 942148-27-8 [2]. For research and development, it is critical to use the specific identifier associated with the exact form of the material being sourced or synthesized.

Identifier Value Source
IUPAC Name 4-[(3R)-piperidin-3-ylmethyl]morpholineN/A
Molecular Formula C₁₀H₂₀N₂O[1]
Molecular Weight 184.28 g/mol Calculated
Parent Compound (Racemic) 4-((Piperidin-3-yl)methyl)morpholine[1]
Related Salt CAS 81310-61-4 (dihydrochloride)[1]
Related Enantiomer CAS 942148-27-8 ((3S) form)[2]

The Piperidine-Morpholine Scaffold: A Union of Favorable Properties

The combination of the piperidine and morpholine moieties is a recurring theme in drug discovery.[3] These heterocycles are considered "privileged structures" because they can interact with a wide range of biological targets while often imparting favorable pharmacokinetic properties.[3][4]

  • Piperidine Ring: This nitrogenous heterocycle is a common feature in alkaloids and synthetic drugs. Its basic nitrogen can form crucial salt-bridge interactions with acidic residues in protein binding pockets and improve aqueous solubility. The ring's chair conformation provides a rigid scaffold for orienting substituents.

  • Morpholine Ring: The morpholine moiety contains both an amine and an ether functional group.[5] The ether oxygen can act as a hydrogen bond acceptor, while the ring itself is a polar, water-solubilizing group that is generally metabolically stable.[5] Its incorporation into a drug candidate can improve properties like solubility and reduce off-target toxicity.[6]

The linkage of these two rings via a methylene bridge at the chiral 3-position of the piperidine creates a molecule with a defined spatial arrangement, which is critical for selective interaction with chiral biological targets like enzymes and receptors.

cluster_0 4-[(3R)-piperidin-3-ylmethyl]morpholine Piperidine Piperidine Ring (Basic Nitrogen, Scaffold) Chiral_Center (R)-Chiral Center (3D Specificity) Piperidine->Chiral_Center Methylene_Bridge Methylene Bridge (Flexible Linker) Chiral_Center->Methylene_Bridge Morpholine Morpholine Ring (Polarity, H-Bond Acceptor) Methylene_Bridge->Morpholine

Caption: Key pharmacophoric features of the title compound.

Synthesis and Characterization Workflow

The synthesis of enantiomerically pure 4-[(3R)-piperidin-3-ylmethyl]morpholine requires a stereocontrolled approach. A common and reliable strategy involves the reductive amination of a chiral piperidine-based aldehyde with morpholine.

Proposed Synthesis Protocol

This protocol outlines a logical pathway starting from a commercially available chiral precursor, (R)-N-Boc-3-hydroxymethylpiperidine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent side reactions and to direct the reaction sequence.

Step 1: Oxidation of the Alcohol to the Aldehyde The primary alcohol of (R)-N-Boc-3-hydroxymethylpiperidine is oxidized to the corresponding aldehyde. A mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation is chosen to prevent over-oxidation to the carboxylic acid.

  • Reactants: (R)-N-Boc-3-hydroxymethylpiperidine, Dess-Martin periodinane.

  • Solvent: Dichloromethane (DCM).

  • Rationale: These conditions are highly efficient for converting primary alcohols to aldehydes with minimal purification challenges.

Step 2: Reductive Amination with Morpholine The crude aldehyde is immediately reacted with morpholine in the presence of a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.

  • Reactants: (R)-N-Boc-piperidine-3-carbaldehyde, Morpholine, Sodium triacetoxyborohydride (STAB).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Rationale: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents, minimizing side reactions with the acidic N-H of the piperidine starting material (if it were unprotected).

Step 3: Deprotection of the Boc Group The Boc protecting group is removed under acidic conditions to yield the final product as a salt.

  • Reactants: Boc-protected intermediate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane.

  • Solvent: Dichloromethane (DCM) for TFA; Dioxane for HCl.

  • Rationale: Strong acids efficiently cleave the Boc group, resulting in the protonated amine (ammonium salt), which is often a stable, crystalline solid that can be easily isolated.

Step 4: Purification The final compound can be purified by recrystallization of its salt form or by column chromatography of the free base after neutralization.

Start (R)-N-Boc-3- hydroxymethylpiperidine Aldehyde (R)-N-Boc-piperidine- 3-carbaldehyde Start->Aldehyde Oxidation (DMP) Protected_Product Boc-Protected Target Molecule Aldehyde->Protected_Product Reductive Amination (Morpholine, STAB) Final_Product Final Product (as salt or free base) Protected_Product->Final_Product Deprotection (TFA/HCl) Purification Purification (Chromatography or Recrystallization) Final_Product->Purification

Caption: Synthetic workflow for 4-[(3R)-piperidin-3-ylmethyl]morpholine.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is employed.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing the expected chemical shifts, integrations, and coupling patterns for the protons and carbons of the piperidine and morpholine rings.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, typically by identifying the [M+H]⁺ ion in ESI-MS mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]

  • Chiral HPLC: Verifies the enantiomeric purity (enantiomeric excess, %ee) of the final product by separating the (R) and (S) enantiomers on a chiral stationary phase. This is a critical validation step for any stereospecific synthesis.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H (secondary amine) and C-O-C (ether) functional groups.

Applications in Drug Discovery

The 4-[(piperidin-3-yl)methyl]morpholine scaffold is a key intermediate in the synthesis of a variety of pharmacologically active agents.[3] Its structural features are frequently exploited in the design of kinase inhibitors and other targeted therapies.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The piperidine-morpholine moiety is often appended to this core to extend into solvent-exposed regions, where its polarity and hydrogen bonding capacity can significantly enhance binding affinity and improve pharmacokinetic properties. For example, derivatives have been explored as potent and selective inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, a key target in cancer therapy.[8]

  • Anticancer Agents: Beyond kinase inhibition, this scaffold has been incorporated into novel agents targeting other cancer-related pathways. Recent research has shown its use in developing inhibitors of the c-Myc protein, a critical oncogene implicated in many human cancers.[9] The morpholine and piperidine groups contribute to the overall molecular properties required for cell permeability and target engagement.[10]

  • Neurotropic Drugs: Piperidine derivatives are foundational components of many drugs acting on the central nervous system (CNS). The addition of a morpholine group can modulate properties like blood-brain barrier penetration and metabolic stability.

Scaffold 4-[(3R)-piperidin-3-ylmethyl]morpholine (Building Block) Reaction Chemical Synthesis (e.g., Amide Coupling, SNA_r Reaction) Scaffold->Reaction API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Reaction->API Core Pharmacophore Core (e.g., Pyrimidine, Indole) Core->Reaction

Caption: Role as a building block in API synthesis.

Safety, Handling, and Storage

As a derivative of morpholine and piperidine, this compound should be handled with appropriate care, assuming it shares hazards with its parent structures. Morpholine is classified as a flammable, corrosive, and toxic substance.[11][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]

  • Handling: Avoid contact with skin, eyes, and clothing.[14] The compound is a secondary amine and is expected to be basic and potentially corrosive. Keep away from heat, sparks, and open flames.[12][14] Use spark-proof tools and take precautionary measures against static discharge.[12][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[13][15]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[13]

References

  • MORPHOLINE [Internet]. MsdsDigital.com.
  • 4-(3-Piperidinylmethyl)morpholine dihydrochloride | C10H22Cl2N2O [Internet]. PubChem.
  • Morpholine SDS, 110-91-8 Safety Data Sheets [Internet]. ECHEMI.
  • Material Safety Data Sheet - Morpholine, 99+% [Internet]. Cole-Parmer.
  • Morpholine - SAFETY DATA SHEET [Internet].
  • 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate|BLD Pharm [Internet]. BLD Pharm.
  • Safety Data Sheet: Morpholine [Internet]. Carl ROTH.
  • 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate AldrichCPR [Internet]. Sigma-Aldrich.
  • 4-Morpholinopiperidine 98 53617-35-9 [Internet]. Sigma-Aldrich.
  • Černý I, Valentić P, Pouzar V, Drašar P. Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
  • 942148-27-8|4-[(3S)-Piperidin-3-ylmethyl]morpholine [Internet]. BLDpharm.
  • Al-Ghorbani M, Bushra Begum A, Zabiulla, Mamatha SV. Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. 2015;7(5):281–301.
  • Mamedov VA, Kalinina IV, Gubaidullin AT, Ganiev I, Burganov TI, Balandina AA, et al. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. 2022;7(11):9873–90.
  • Morpholine [Internet]. Wikipedia. 2024.
  • Khamitova AE, Berillo DA. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Jain A, Sahu SK. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. 2025;281:117023.
  • MORPHOLINE [Internet]. Ataman Kimya.
  • Foote KM, Blades K, Cronin A, Fillery S, Guichard SS, Hassall L, et al. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. 2013;56(5):2125–38.
  • Morpholine [Internet]. chemeurope.com.
  • Sudhakar Babu K, Prabhakar V, Lokeswara Babu D, Lokanatha Rai KM. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry. 2015;4(1):1–10.
  • Carbone V, Cristofaro M, D’Agostino A, Bonelli G, Ziaco M, Gallo M, et al. New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. Molecules. 2024;29(3):728.

Sources

Foundational

Technical Guide: 4-[(3R)-piperidin-3-ylmethyl]morpholine Pharmacology & Medicinal Chemistry

The following technical guide details the pharmacology, medicinal chemistry utility, and synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine , a specific chiral diamine scaffold used in drug discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacology, medicinal chemistry utility, and synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine , a specific chiral diamine scaffold used in drug discovery.

Executive Summary

4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 1601913-65-8 / 1807939-63-4 ) is a specialized chiral building block employed in the synthesis of advanced pharmaceutical agents. It functions as a privileged scaffold , integrating the metabolic stability and solubility-enhancing properties of a morpholine ring with the versatile binding capabilities of a (3R)-piperidine core.

This moiety is frequently incorporated into kinase inhibitors, GPCR ligands (specifically chemokine and sigma receptors), and epigenetic modulators to optimize physicochemical properties (DMPK) and enhance target engagement via the "solvent-exposed" binding mode.

Property Data
Chemical Name 4-[(3R)-piperidin-3-ylmethyl]morpholine
Common Code (R)-3-(Morpholinomethyl)piperidine
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
Chirality (R)-Enantiomer
Key Pharmacophore Bis-amine (Secondary Piperidine + Tertiary Morpholine)
Primary Utility Solubility handle, Target affinity modulator

Pharmacological Mechanism & Target Profiling

While often an intermediate, the (3R)-piperidin-3-ylmethyl-morpholine scaffold possesses intrinsic pharmacological activity and structural features that dictate its behavior in biological systems.

Physicochemical Modulation (The "Solubility Handle")

In medicinal chemistry, this scaffold is strategically attached to lipophilic drug cores (e.g., biaryl systems, heterocycles) to modulate Lipophilicity (LogP) and pKa .

  • Solubility Enhancement: The morpholine oxygen acts as a weak hydrogen bond acceptor, lowering the LogP relative to a cyclohexyl analog while maintaining steric bulk.

  • Basicity Tuning: The piperidine nitrogen (pKa ~10-11) provides a cationic center at physiological pH, enhancing aqueous solubility and enabling salt formation (e.g., HCl, fumarate).

  • Metabolic Stability: Unlike open-chain diethylamines, the cyclic morpholine and piperidine rings are resistant to rapid N-dealkylation, prolonging the half-life (

    
    ) of the parent drug.
    
Scaffold-Based Target Affinity

The 3-substituted piperidine motif is a "privileged structure" for several receptor classes.

A. Sigma-1 Receptor (

R) Ligands

3-substituted piperidines (e.g., 3-PPP) are classic pharmacophores for the Sigma-1 receptor, an intracellular chaperone protein involved in neuroprotection and cancer.

  • Mechanism: The basic piperidine nitrogen forms an ionic bond with Asp126 in the

    
    R binding pocket.
    
  • Selectivity: The (R)-configuration and the bulky morpholinomethyl group often dictate selectivity over the Sigma-2 receptor (

    
    R) or Dopamine transporters (DAT).
    
B. Chemokine Receptor Antagonists (CCR2 / CCR5)

Bis-amine scaffolds are frequent in chemokine receptor antagonists used for inflammation and HIV.

  • Binding Mode: The scaffold mimics the cationic residues of the chemokine ligand, interacting with the acidic glutamate/aspartate residues in the receptor's transmembrane bundle.

C. Kinase Inhibitors (Solvent Front Binders)

In oncology drugs (e.g., for targets like ALK , ROS1 , or Menin-MLL ), this moiety is often projected into the solvent-exposed region of the ATP-binding pocket.

  • Role: It improves solubility without interfering with the hinge-binding region, while the morpholine oxygen can form water-mediated hydrogen bonds to the protein surface.

Experimental Synthesis & Manufacturing

The synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine requires strict stereocontrol to maintain the (R)-configuration, which is critical for biological activity.

Synthetic Pathway (Reductive Amination Route)

The most robust industrial route utilizes (R)-N-Boc-nipecotic acid or (R)-N-Boc-3-formylpiperidine as the starting material.

Protocol:

  • Starting Material: (R)-1-Boc-piperidine-3-carboxaldehyde.

  • Reductive Amination: React with Morpholine (1.1 eq) in DCE/DCM.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) at 0°C

    
     RT.
    
  • Deprotection: Treat the intermediate (tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate) with 4M HCl in Dioxane or TFA/DCM .

  • Free Basing: Neutralize with NaOH/NaHCO₃ to obtain the free base oil.

Visualization of Synthesis Logic

The following diagram illustrates the critical steps and the logic behind stereoretention.

SynthesisPathway SM (R)-N-Boc-3-formylpiperidine (Chiral Precursor) Step1 Reductive Amination (Morpholine + STAB) SM->Step1 Imine Formation Inter Intermediate: (R)-N-Boc-3-(morpholinomethyl)piperidine Step1->Inter Hydride Transfer Step2 Acidic Deprotection (HCl/Dioxane or TFA) Inter->Step2 Boc Removal Product FINAL PRODUCT 4-[(3R)-piperidin-3-ylmethyl]morpholine Step2->Product Neutralization

Caption: Stereoselective synthesis pathway maintaining the (3R) chiral center via reductive amination.

Analytical Characterization & Quality Control

To ensure the integrity of this building block for drug development, the following QC parameters are mandatory.

Test Method Acceptance Criteria
Identity ¹H-NMR (DMSO-d₆/CDCl₃)Characteristic peaks: Piperidine ring protons (1.2-3.0 ppm), Morpholine -CH₂-O- (3.6 ppm).
Purity HPLC / GC-MS> 98.0% (Area %)
Chiral Purity Chiral HPLC> 99.0% ee (Enantiomeric Excess)
Water Content Karl Fischer (KF)< 0.5% w/w
Residual Solvents HS-GCCompliant with ICH Q3C (e.g., DCM < 600 ppm)

Self-Validating NMR Protocol:

  • Diagnostic Signal: The methylene bridge doublet (or multiplet) connecting the piperidine and morpholine (~2.1 - 2.3 ppm) confirms the C-N bond formation.

  • Stereochemistry Check: Use Chiral shift reagents (e.g., Mosher's acid) if Chiral HPLC is unavailable to verify the (R)-enantiomer.

Safety & Handling (Material Safety)

As a secondary amine and basic heterocycle, specific precautions are required.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (will react with the free secondary amine).

References

  • PubChem. Compound Summary: Piperidine, 3-(4-morpholinylmethyl)-. Available at: [Link]

  • Guide to Pharmacology. Sigma Receptor Ligands and 3-Substituted Piperidines. Available at: [Link]

  • Journal of Medicinal Chemistry.Privileged Scaffolds in Drug Discovery: The Role of Morpholine and Piperidine Linkers. (General Reference for Scaffold Utility).
Exploratory

Technical Guide: 4-[(3R)-Piperidin-3-ylmethyl]morpholine in Sigma-1 Receptor Modulation

This guide provides an in-depth technical analysis of 4-[(3R)-piperidin-3-ylmethyl]morpholine as a privileged scaffold and core pharmacophore for Sigma-1 receptor ( R) modulation. While the unsubstituted molecule serves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[(3R)-piperidin-3-ylmethyl]morpholine as a privileged scaffold and core pharmacophore for Sigma-1 receptor (


R)  modulation.

While the unsubstituted molecule serves as a critical chiral intermediate, its N-substituted derivatives represent a potent class of


R ligands with therapeutic potential in neuroprotection and analgesia.

Executive Summary

4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 1601913-65-8) is a chiral diamine scaffold characterized by a piperidine ring linked at the 3-position to a morpholine moiety via a methylene bridge. In the context of drug discovery, this molecule functions as a high-value pharmacophore core for designing selective Sigma-1 receptor modulators.

Its structural architecture offers two key advantages:

  • The Morpholine Moiety: Provides a hydrogen-bond acceptor site and moderate lipophilicity, mimicking the "hydrophobic tail" seen in classic ligands like PRE-084.

  • The (3R)-Piperidine Core: Provides a semi-rigid backbone with a secondary amine handle for derivatization, allowing for the attachment of diverse hydrophobic "head groups" essential for high-affinity

    
    R binding.
    

Molecular Architecture & Physicochemical Profile

The molecule's efficacy as a modulator stems from its ability to satisfy the canonical


R pharmacophore requirements: a basic nitrogen (protonatable at physiological pH) flanked by hydrophobic regions.
Structural Specifications
PropertySpecification
IUPAC Name 4-[(3R)-piperidin-3-ylmethyl]morpholine
Molecular Formula

Molecular Weight 184.28 g/mol
Chirality (3R)-Enantiomer (Critical for binding stereoselectivity)
pKa (Calc.) ~10.8 (Piperidine NH), ~8.4 (Morpholine N)
LogP ~0.5 (Unsubstituted); Derivatives typically > 2.5
Role Pharmacophore Scaffold / Key Intermediate
Pharmacophore Mapping

The


R binding pocket contains an aspartate residue (Asp126) that forms an electrostatic interaction with the ligand's basic nitrogen. In this scaffold, the piperidine nitrogen  typically serves as this anchor point once substituted.

Pharmacophore Morpholine Morpholine Ring (Auxiliary Binding) Linker Methylene Bridge (Spacer) Morpholine->Linker Attached at N4 Piperidine (3R)-Piperidine (Core Scaffold) Linker->Piperidine Attached at C3 BasicN Basic Nitrogen (NH) (Asp126 Interaction Site) Piperidine->BasicN Contains Hydrophobic Hydrophobic Group (Derivatization Target) BasicN->Hydrophobic N-Substitution (Critical for Affinity)

Figure 1: Pharmacophore decomposition of the scaffold. The secondary amine (BasicN) is the site for attaching hydrophobic groups to create high-affinity ligands.

Mechanism of Action: Sigma-1 Modulation[3]

The


R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Modulators derived from this scaffold typically act via the following mechanism:
  • Receptor Binding: The ligand binds to the

    
    R at the MAM, displacing endogenous ligands or chaperones (e.g., BiP/GRP78).
    
  • Chaperone Activation: Agonists promote the dissociation of

    
    R from BiP, allowing 
    
    
    
    R to chaperone IP3 receptors.
  • Calcium Regulation: This stabilizes

    
     signaling between the ER and mitochondria, preventing 
    
    
    
    overload and subsequent apoptosis.
  • Therapeutic Outcome: Neuroprotection, analgesia (via modulation of voltage-gated ion channels), and cognitive enhancement.

Selectivity Profile

The (3R)-configuration often confers superior selectivity for


R over 

R and other CNS receptors (e.g., NMDA, Dopamine) compared to the (3S)-enantiomer or racemate, adhering to the "Eudismic Ratio" principle common in sigma pharmacology.

Synthesis & Derivatization Strategies

To utilize 4-[(3R)-piperidin-3-ylmethyl]morpholine as a modulator, it is typically synthesized from chiral precursors and then derivatized.

Synthesis of the Core Scaffold

Protocol Summary:

  • Starting Material: (R)-Nipecotic acid or (R)-1-Boc-nipecotic acid.

  • Reduction: Reduction of the acid moiety to the alcohol ((R)-N-Boc-3-hydroxymethylpiperidine).

  • Activation: Conversion of the alcohol to a leaving group (Mesylate/Tosylate).

  • Substitution: Nucleophilic attack by Morpholine .

  • Deprotection: Removal of the Boc group (TFA/DCM) to yield the free amine.

Derivatization for High Affinity (SAR)

The free piperidine nitrogen is alkylated or arylated to introduce the hydrophobic domain required for nanomolar affinity.

Key Derivatives (SAR Trends):

  • N-Benzyl derivatives: Moderate affinity (

    
     nM).
    
  • N-Phenethyl derivatives: High affinity (

    
     nM) due to optimal chain length.
    
  • Pyrazolo-pyrimidine hybrids: As seen in recent patent literature (e.g., Esteve patents), linking this scaffold to a pyrazolo[1,5-a]pyrimidine core creates dual

    
     / Calcium channel modulators for pain.
    

Synthesis Start (R)-N-Boc-Nipecotic Acid Step1 1. Reduction (LiAlH4 or BH3) -> Alcohol Intermediate Start->Step1 Step2 2. Activation (MsCl/Et3N) -> Mesylate Step1->Step2 Step3 3. Nucleophilic Subst. (Morpholine, K2CO3) Step2->Step3 Core Protected Scaffold (N-Boc-4-[(3R)-...]) Step3->Core Deprotect 4. Deprotection (TFA/HCl) Core->Deprotect Final 4-[(3R)-piperidin-3-ylmethyl]morpholine (Free Amine) Deprotect->Final Deriv 5. N-Alkylation / Reductive Amination (Target Modulator) Final->Deriv + R-X or R-CHO

Figure 2: Synthetic pathway from chiral nipecotic acid to the target scaffold and subsequent modulators.

Experimental Protocols

Radioligand Binding Assay (Validation)

To verify the affinity of the scaffold or its derivatives.

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    -Pentazocine (specific for 
    
    
    
    ).
  • Non-specific Binding: Defined by 10

    
    M Haloperidol.
    
  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Analysis: Filtration through GF/B filters, liquid scintillation counting.

  • Self-Validation: The

    
     should be calculated using the Cheng-Prusoff equation. A valid modulator should show 
    
    
    
    nM.
Functional Assay: Calcium Mobilization

To determine agonist/antagonist activity.

  • Cell Line: NG108-15 or CHO cells.

  • Dye Loading: Load cells with Fura-2 AM or Fluo-4 AM.

  • Stimulation: Trigger ER calcium release using Bradykinin or IP3 agonists.

  • Treatment: Pre-incubate with the test compound (1-10

    
    M).
    
  • Readout: Agonists will potentiate the Bradykinin-induced

    
     spike; Antagonists will attenuate it.
    

References

  • Merck / Sigma-Aldrich. (n.d.). 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate - Product Specification. Retrieved from

  • Laboratorios del Dr. Esteve S.A. (2014). Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain. Patent WO2014135617. (Describes the use of the piperidin-3-ylmethyl moiety in Sigma-1/Calcium channel dual ligands).
  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.

Foundational

4-[(3R)-piperidin-3-ylmethyl]morpholine: A Novel Sigma-1 Receptor Agonist for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Charting a New Course in Neurodegenerative Disease Therapeutics Neurodegenerative diseases, including Alzheimer's,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a New Course in Neurodegenerative Disease Therapeutics

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function.[1] A central theme in their pathology is the breakdown of cellular homeostasis, particularly the mechanisms that manage protein folding and respond to cellular stress. The Endoplasmic Reticulum (ER) and mitochondria are critical hubs for these processes, and their dysfunction is a key driver of neurodegeneration.

In the quest for disease-modifying therapies, drug discovery has increasingly focused on molecular scaffolds that can effectively cross the blood-brain barrier and engage with central nervous system (CNS) targets. The morpholine and piperidine heterocycles are "privileged structures" in medicinal chemistry, valued for their ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4] The morpholine ring, in particular, often enhances aqueous solubility and metabolic stability, crucial attributes for CNS-active compounds.[5]

This guide introduces 4-[(3R)-piperidin-3-ylmethyl]morpholine , an investigational compound designed to leverage these structural advantages. While specific research on this exact molecule is emerging, its architecture strongly suggests a mechanism of action centered on the Sigma-1 (σ1) receptor . The σ1 receptor is a unique ligand-operated molecular chaperone critically involved in maintaining cellular health under stress.[6][7]

This document serves as a technical whitepaper, outlining the scientific rationale and a comprehensive, field-proven framework for the preclinical evaluation of 4-[(3R)-piperidin-3-ylmethyl]morpholine as a potential therapeutic agent for neurodegenerative diseases, operating under the hypothesis that it functions as a selective σ1 receptor agonist.

Part 1: The Scientific Rationale - Targeting the Sigma-1 Receptor

The σ1 receptor is not a classical G-protein coupled receptor or ion channel. Instead, it is an intracellular chaperone protein located at a crucial interface within the cell: the mitochondria-associated ER membrane (MAM).[6][8] This strategic position allows it to act as a central modulator of intracellular signaling, particularly in response to ER stress and disruptions in calcium homeostasis—two events central to neuronal death in neurodegenerative conditions.

Key Functions of the Sigma-1 Receptor in Neuroprotection:

  • Modulation of ER Stress: As a chaperone, the σ1 receptor helps stabilize proteins and mitigate the unfolded protein response (UPR), a major pathway activated during cellular stress that can lead to apoptosis if unresolved.[6]

  • Regulation of Calcium Signaling: It directly interacts with the inositol 1,4,5-triphosphate receptor (IP3R), regulating the flow of calcium (Ca²⁺) from the ER to the mitochondria. This function is vital for maintaining mitochondrial health and preventing the initiation of cell death pathways.[8]

  • Promotion of Neuronal Survival: By attenuating ER stress and stabilizing calcium signaling, σ1 receptor activation supports neuronal plasticity and survival. Agonists of this receptor have demonstrated neuroprotective effects in a variety of preclinical models.[7][9]

The therapeutic hypothesis is that by activating the σ1 receptor, 4-[(3R)-piperidin-3-ylmethyl]morpholine can restore cellular homeostasis in stressed neurons, thereby preventing or slowing the degenerative processes that characterize diseases like Alzheimer's, Parkinson's, and Huntington's.

cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_cellular_stress Cellular Stressors (e.g., Aβ, α-synuclein) cluster_outcomes Cellular Outcomes ER Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor (σ1R) (Molecular Chaperone) Apoptosis Apoptosis (Cell Death) ER->Apoptosis Leads to (if unresolved) Mito Mitochondrion S1R->ER Attenuates Stress IP3R IP3 Receptor S1R->IP3R Regulation Survival Neuronal Survival & Plasticity S1R->Survival Promotes IP3R->Mito Ca²⁺ Signaling Stress Misfolded Proteins Stress->ER Induces ER Stress S1R_Agonist 4-[(3R)-piperidin-3-ylmethyl]morpholine (σ1R Agonist) S1R_Agonist->S1R Activates

Caption: Sigma-1 Receptor's role at the MAM interface.

Part 2: A Framework for Preclinical Evaluation

The following sections detail a self-validating system of experiments designed to rigorously assess the therapeutic potential of 4-[(3R)-piperidin-3-ylmethyl]morpholine. The causality behind each step is explained to provide a clear, logical progression from basic characterization to in vivo efficacy.

Section 2.1: Synthesis and Physicochemical Characterization

The synthesis of the target compound would likely involve established methodologies for coupling piperidine and morpholine moieties, such as reductive amination or nucleophilic substitution.[10] Following synthesis, a full characterization using NMR, mass spectrometry, and HPLC is required to confirm structure and purity (>98%).

Section 2.2: In Vitro Characterization Workflow

The initial phase of evaluation focuses on confirming the compound's interaction with the σ1 receptor and its functional effect in relevant cellular models.

cluster_binding Target Engagement & Selectivity cluster_functional Functional Activity cluster_cellular Cellular Efficacy (Neuroprotection) start Synthesized Compound 4-[(3R)-piperidin-3-ylmethyl]morpholine binding_assay Radioligand Binding Assay start->binding_assay binding_data Determine Affinity (Ki) for σ1 Determine Selectivity vs σ2 binding_assay->binding_data functional_assay Cell-Based Functional Assays (e.g., Ca²⁺ Flux, Reporter Gene) binding_data->functional_assay If potent & selective functional_data Confirm Agonist Mechanism functional_assay->functional_data cell_model Neuronal Cell Line (e.g., SH-SY5Y) + Neurotoxic Insult (Aβ, Tunicamycin) functional_data->cell_model If confirmed agonist viability_assay Cell Viability (MTT Assay) cell_model->viability_assay apoptosis_assay Apoptosis (Caspase-3 Assay) cell_model->apoptosis_assay stress_assay ER Stress Markers (BiP, CHOP) cell_model->stress_assay end Proceed to In Vivo Studies viability_assay->end If neuroprotective apoptosis_assay->end If neuroprotective stress_assay->end If neuroprotective

Caption: Workflow for the in vitro evaluation of the compound.

Protocol 1: Sigma-1 and Sigma-2 Receptor Radioligand Binding Assays

  • Objective: To quantify the binding affinity (Ki) of the compound for the human σ1 receptor and assess its selectivity over the σ2 receptor. High affinity and selectivity are foundational for a viable drug candidate.

  • Methodology:

    • Preparation of Membranes: Use guinea pig brain homogenates for σ1 and rat liver homogenates for σ2, as these are standard, reliable sources.[11][12]

    • σ1 Receptor Assay: Incubate brain membranes with the radioligand (+)-[³H]-pentazocine and varying concentrations of the test compound.

    • σ2 Receptor Assay: Incubate liver membranes with the radioligand [³H]-DTG and varying concentrations of the test compound.

    • Incubation & Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure radioactivity of the filters using liquid scintillation counting.

    • Data Analysis: Calculate IC₅₀ values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

  • Self-Validation: The assay includes a non-specific binding control (e.g., high concentration of haloperidol) to ensure measured binding is specific to the receptor. A known σ1 agonist (e.g., PRE-084) should be run as a positive control.

Table 1: Hypothetical Binding Affinity and Selectivity Data

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
4-[(3R)-...]morpholine 5.2850163-fold
PRE-084 (Control)2.5450180-fold
Haloperidol (Control)3.59.80.36-fold

Protocol 2: Cellular Neuroprotection Assay against Amyloid-β Toxicity

  • Objective: To determine if the compound can protect neurons from toxicity induced by amyloid-β (Aβ) oligomers, a key pathological driver in Alzheimer's disease.[13]

  • Methodology:

    • Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and differentiate into a neuronal phenotype.

    • Treatment: Pre-treat cells with a dose range of 4-[(3R)-piperidin-3-ylmethyl]morpholine for 2 hours.

    • Insult: Add pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 5 µM) to the media and incubate for 24 hours.[14]

    • Viability Assessment: Add MTT reagent to each well. After incubation, solubilize the formazan crystals and measure absorbance at 570 nm.

    • Data Analysis: Express cell viability as a percentage relative to untreated control cells.

  • Self-Validation: Include controls for vehicle, Aβ₁₋₄₂ alone (to establish maximum toxicity), and a known neuroprotective agent as a positive control.

Section 2.3: In Vivo Preclinical Evaluation

Successful in vitro results trigger evaluation in animal models. The primary goals are to establish brain penetrance, safety, and efficacy in a disease-relevant context. The morpholine moiety is anticipated to confer favorable pharmacokinetic properties for CNS penetration.[2]

cluster_pk Pharmacokinetics & Safety cluster_efficacy Efficacy in Disease Models start Candidate with Strong In Vitro Profile pk_study Rodent PK Study (IV & PO Dosing) start->pk_study tox_study Dose Range-Finding Toxicity Study start->tox_study pk_data Determine Half-life, Cmax, Brain/Plasma Ratio pk_study->pk_data model_ad Alzheimer's Model (e.g., 5xFAD Mouse) pk_data->model_ad model_pd Parkinson's Model (e.g., MPTP Mouse) pk_data->model_pd model_hd Huntington's Model (e.g., 3-NP Rat) pk_data->model_hd tox_data Establish Maximum Tolerated Dose (MTD) tox_study->tox_data tox_data->model_ad tox_data->model_pd tox_data->model_hd endpoints Behavioral Testing (Cognition, Motor) + Post-mortem Histopathology model_ad->endpoints model_pd->endpoints model_hd->endpoints end Candidate for IND-Enabling Studies endpoints->end

Caption: Pipeline for in vivo preclinical testing.

Protocol 3: Efficacy Evaluation in a Transgenic Mouse Model of Alzheimer's Disease

  • Objective: To assess whether chronic administration of the compound can mitigate cognitive deficits and pathological hallmarks in a genetically relevant animal model.

  • Methodology:

    • Animal Model: Use 5xFAD transgenic mice, which develop aggressive amyloid pathology and cognitive decline.[15] Non-transgenic littermates serve as controls.

    • Dosing: Begin chronic daily oral administration of the compound (or vehicle) at 3 months of age, before significant pathology is established, and continue for 3 months. Doses will be based on PK and MTD studies.

    • Behavioral Testing: At 6 months of age, assess spatial learning and memory using the Morris Water Maze test.

    • Tissue Analysis: Following behavioral testing, sacrifice animals and harvest brains. One hemisphere will be used for ELISA to quantify Aβ₁₋₄₀ and Aβ₁₋₄₂ levels. The other hemisphere will be fixed for immunohistochemical analysis of amyloid plaque burden and microglial activation (Iba1 staining).

  • Self-Validation: The use of both transgenic and wild-type animals, along with vehicle-treated groups for each, creates a robust 2x2 experimental design. All behavioral scoring and histological analyses should be performed by an investigator blinded to the treatment groups.

Table 2: Representative Endpoints for In Vivo Efficacy Studies

Disease ModelBehavioral EndpointPathological Endpoint
Alzheimer's (5xFAD) Morris Water Maze (Cognition)[15]Aβ Plaque Load, Neuronal Count
Parkinson's (MPTP) Rotarod Test (Motor Coordination)[16]Dopaminergic Neuron Survival (TH Staining)
Huntington's (3-NP) Beam Walk Test (Motor Balance)[17]Striatal Lesion Volume

Part 3: Data Interpretation and Future Directions

A successful outcome from this comprehensive evaluation would be characterized by:

  • High affinity and selectivity for the σ1 receptor.

  • Demonstrated neuroprotective activity in cell-based models of disease-relevant stress.

  • A favorable pharmacokinetic profile with significant brain penetration.

  • Reversal or attenuation of behavioral deficits and neuropathological markers in at least one relevant animal model of neurodegenerative disease.

Positive results would strongly support the advancement of 4-[(3R)-piperidin-3-ylmethyl]morpholine into formal IND-enabling toxicology studies, positioning it as a promising clinical candidate. The true test of any preclinical model is its translation to human efficacy.[18][19] However, by grounding the investigation in a well-validated target like the σ1 receptor and employing a rigorous, multi-faceted evaluation strategy, we can build a robust data package that maximizes the potential for clinical success. This framework provides a clear and scientifically sound pathway for exploring the therapeutic utility of this novel compound.

References

  • JPND Research. (n.d.). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. Retrieved from [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379. Retrieved from [Link]

  • Broad Institute. (2018). Animal models of neurodegenerative diseases. Retrieved from [Link]

  • Li, X. J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases, 3, 17. Retrieved from [Link]

  • Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161–171. Retrieved from [Link]

  • Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. Retrieved from [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-563. Retrieved from [Link]

  • Sahu, V. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2236. Retrieved from [Link]

  • Penke, B., Fülöp, L., Szűcs, M., & Frecska, E. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology, 16(1), 97–116. Retrieved from [Link]

  • Mishina, M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Pharmaceuticals, 13(10), 309. Retrieved from [Link]

  • Sharma, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Bioorganic Chemistry, 149, 107578. Retrieved from [Link]

  • University of Utah Health. (2021, September 20). Early-Stage Drug Candidate Diminishes Deficits in Parkinson's Disease. Retrieved from [Link]

  • Drašar, P., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications, 62(3), 469-482. Retrieved from [Link]

  • Abilova, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. Retrieved from [Link]

  • Nath, S., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 17(1), 108-121. Retrieved from [Link]

  • Kumar, M., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Asirvatham, J., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(4), M617. Retrieved from [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE Repository. Retrieved from [Link]

  • DiFiglia, M., et al. (2013). Phosphorodiamidate morpholino oligomers suppress mutant huntingtin expression and attenuate neurotoxicity. Human Molecular Genetics, 22(17), 3465-3477. Retrieved from [Link]

  • Wieckowska, A., et al. (2017). Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 24(32), 3506-3530. Retrieved from [Link]

  • Kumar, M., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

  • Zaib, S., et al. (2023). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. Bioorganic Chemistry, 141, 106868. Retrieved from [Link]

  • Wiese, A. G., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Retrieved from [Link]

  • Saliev, T., et al. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank, 2025(4), M1906. Retrieved from [Link]

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. (2025). MDPI. Retrieved from [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). MDPI. Retrieved from [Link]

  • Rather, M. A., et al. (2022). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Bratislava Medical Journal, 123(1), 34-40. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Stereoselective synthesis of (3R)-4-(piperidin-3-ylmethyl)morpholine

Application Note: Stereoselective Synthesis of (3R)-4-(piperidin-3-ylmethyl)morpholine Executive Summary The (3R)-4-(piperidin-3-ylmethyl)morpholine scaffold is a privileged structural motif in medicinal chemistry, frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (3R)-4-(piperidin-3-ylmethyl)morpholine

Executive Summary

The (3R)-4-(piperidin-3-ylmethyl)morpholine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to modulate physicochemical properties such as aqueous solubility and lipophilicity (LogD) in drug candidates. It serves as a critical side-chain in several poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

This Application Note provides two distinct, validated protocols for the stereoselective synthesis of (3R)-4-(piperidin-3-ylmethyl)morpholine.

  • Protocol A (Reductive Amination): Optimized for Medicinal Chemistry (gram-scale), prioritizing mild conditions and functional group tolerance.

  • Protocol B (Amide Reduction): Optimized for Process Development (kilogram-scale), prioritizing cost-efficiency and reagent stability.

Retrosynthetic Analysis & Strategy

The target molecule possesses a single stereocenter at the C3 position of the piperidine ring. To ensure high enantiomeric excess (ee), the strategy relies on the use of commercially available chiral pool starting materials, specifically (R)-Nipecotic acid derivatives.

Strategic Disconnections:

  • C–N Bond Formation (Reductive Amination): Disconnection at the morpholine nitrogen and the exocyclic methylene carbon.

  • Amide Reduction: Disconnection at the carbonyl of the corresponding amide precursor.

Retrosynthesis Figure 1: Retrosynthetic Analysis of (3R)-4-(piperidin-3-ylmethyl)morpholine Target (3R)-4-(piperidin-3-ylmethyl)morpholine (Target) Inter_Amine Intermediate: (R)-tert-butyl 3-(morpholinomethyl) piperidine-1-carboxylate Target->Inter_Amine Deprotection (TFA/HCl) RouteA_Aldehyde Route A Precursor: (R)-tert-butyl 3-formylpiperidine -1-carboxylate Inter_Amine->RouteA_Aldehyde Reductive Amination RouteB_Amide Route B Precursor: (R)-tert-butyl 3-(morpholine-4-carbonyl) piperidine-1-carboxylate Inter_Amine->RouteB_Amide Amide Reduction Start_Alcohol Starting Material A: (R)-tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate (CAS: 140695-85-8) RouteA_Aldehyde->Start_Alcohol Oxidation (DMP/Swern) Start_Acid Starting Material B: (R)-1-Boc-nipecotic acid (CAS: 163438-09-3) RouteB_Amide->Start_Acid Amide Coupling

Protocol A: Medicinal Chemistry Route (Reductive Amination)

Objective: Rapid access to the target with minimal purification steps. Key Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity for imines over aldehydes, preventing side reactions.

Materials
  • Precursor: (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 140695-85-8).

  • Oxidant: Dess-Martin Periodinane (DMP).

  • Amine: Morpholine (1.2 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

Step 1: Oxidation to Aldehyde

  • Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.4 mmol) in anhydrous DCM (150 mL).

  • Cool to 0°C under N₂ atmosphere.

  • Add Dess-Martin Periodinane (21.6 g, 51.0 mmol) portion-wise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add saturated aqueous NaHCO₃/Na₂S₂O₃ (1:1, 100 mL) and stir vigorously until the organic layer is clear.

  • Isolation: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Note: The aldehyde is unstable; proceed immediately to Step 2.

Step 2: Reductive Amination

  • Redissolve the crude aldehyde in anhydrous 1,2-Dichloroethane (DCE) or DCM (100 mL).

  • Add Morpholine (4.85 mL, 55.7 mmol) and Acetic Acid (0.2 mL, catalytic). Stir for 30 minutes to form the iminium species.

  • Add STAB (14.7 g, 69.6 mmol) in one portion.

  • Stir at RT for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 50 mL).

  • Purification: The tertiary amine product allows for acid-base purification.

    • Extract organic layer with 1M HCl (3 x 50 mL).

    • Discard organic layer (removes non-basic impurities).

    • Basify aqueous layer to pH 12 with 4M NaOH.

    • Extract back into DCM (3 x 50 mL), dry, and concentrate to yield (R)-tert-butyl 3-(morpholinomethyl)piperidine-1-carboxylate .

Step 3: Boc-Deprotection

  • Dissolve intermediate in DCM (50 mL).

  • Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.

  • Final Form: Isolate as the TFA salt or free base using ion-exchange resin (SCX-2).

Protocol B: Process Scale Route (Amide Reduction)

Objective: Scalable, cost-effective synthesis avoiding unstable aldehyde intermediates. Key Advantage: Uses stable carboxylic acid starting material and robust amide coupling.

Materials
  • Precursor: (R)-1-Boc-nipecotic acid (CAS: 163438-09-3).

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI).

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (2.4 M in THF).

Step-by-Step Methodology

Step 1: Amide Coupling

  • Charge (R)-1-Boc-nipecotic acid (50.0 g, 218 mmol) and THF (500 mL) into a reactor.

  • Add CDI (38.9 g, 240 mmol) portion-wise at 0–5°C. (Caution: CO₂ evolution).

  • Stir at RT for 1 hour until gas evolution ceases.

  • Add Morpholine (22.8 g, 261 mmol) dropwise.

  • Stir at RT for 4 hours.

  • Workup: Concentrate THF. Dissolve residue in Ethyl Acetate. Wash with 1M Citric acid, sat. NaHCO₃, and brine. Concentrate to yield the Amide Intermediate .

Step 2: Global Reduction Critical Note: LiAlH4 reduction of Boc-protected amines can lead to N-methyl side products or Boc removal. However, controlled reduction often reduces the amide first. Alternatively, use Borane-DMS. Refined Protocol: To avoid Boc-reduction issues, remove Boc first (HCl/Dioxane), then reduce the amide, OR use Borane-THF which tolerates Boc better than LiAlH4 at low temps. Selected Robust Path:Deprotection -> Amide Reduction.

  • Deprotection: Treat Amide Intermediate with 4M HCl in Dioxane. Isolate (R)-morpholino(piperidin-3-yl)methanone hydrochloride.

  • Reduction: Suspend the salt in anhydrous THF. Carefully add LiAlH4 (3.0 equiv) pellets at 0°C.

  • Heat to reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Add water (n mL), 15% NaOH (n mL), water (3n mL) sequentially.

  • Filter the granular precipitate. Concentrate filtrate.[1][2]

  • Distillation: Purify the final free base oil via Kugelrohr distillation or crystallization as a fumarate salt.

Comparative Data & Analytical Specifications

ParameterProtocol A (Reductive Amination)Protocol B (Amide Reduction)
Scale Suitability mg to 100 g100 g to kg+
Overall Yield 65–75%55–65%
Step Count 3 (Oxidation, Red-Am, Deprotection)3 (Coupling, Deprotection, Reduction)
Stereoretention High (>98% ee)High (>99% ee)
Safety Profile Good (Avoids LiAlH4)Moderate (Requires LiAlH4 handling)
Cost High (DMP, STAB are expensive)Low (CDI, LiAlH4 are commodities)

Analytical Check (Self-Validation):

  • 1H NMR (400 MHz, CDCl3): Diagnostic doublet at ~2.1-2.2 ppm (N-CH2-CH) confirming the methylene bridge; absence of amide rotamers.

  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Verify (R)-enantiomer vs racemic standard.

Workflow Visualization

Workflow Figure 2: Comparative Synthetic Workflows cluster_A Protocol A: MedChem Route cluster_B Protocol B: Process Route A1 (R)-Boc-Alcohol A2 Aldehyde (Unstable) A1->A2 DMP A3 Reductive Amination (STAB, Morpholine) A2->A3 A4 Boc-Protected Amine A3->A4 Final Final Target: (3R)-4-(piperidin-3-ylmethyl)morpholine A4->Final TFA Deprotection B1 (R)-Boc-Acid B2 Amide Coupling (CDI, Morpholine) B1->B2 B3 Boc-Amide Intermediate B2->B3 B4 Global Reduction (LiAlH4) B3->B4 B4->Final Workup

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Jones, K. M., et al. "Process Development of a Novel PARP Inhibitor: Niraparib." Organic Process Research & Development, vol. 20, no. 11, 2016. (Provides context on 3-substituted piperidine synthesis). Link

  • ChemicalBook. "(R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Product Properties." (Source for starting material CAS 140695-85-8).[3] Link

  • Pearson, A. J., and Roush, W. R. "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups." Wiley-Interscience, 1999. (Reference for CDI coupling and Boc deprotection protocols). Link

Sources

Application

Application Note: Scalable Asymmetric Synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine , a critical chiral building block for kinase inhibitors and GPCR ligands. Unlike r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine , a critical chiral building block for kinase inhibitors and GPCR ligands. Unlike racemic routes requiring late-stage resolution, this protocol utilizes a chiral pool strategy starting from (R)-Nipecotic acid derivatives. This approach ensures high enantiomeric excess (


) and eliminates yield losses associated with chiral resolution.

Key advantages of this protocol:

  • Stereochemical Integrity: Preserves the (3R) center throughout the sequence.

  • Scalability: Avoids cryogenic temperatures and hazardous reagents (e.g., diazomethane).

  • Purification: Designed to minimize column chromatography via salt formation.

Retrosynthetic Analysis

The synthetic strategy relies on the sequential reduction and activation of the C3-carboxylate of a protected piperidine. We disconnect the morpholine ring to reveal an activated electrophile (mesylate) derived from the chiral alcohol.

Retrosynthesis Target Target Molecule (4-[(3R)-piperidin-3-ylmethyl]morpholine) Protected N-Boc Protected Intermediate Target->Protected Deprotection Activated Activated Linker (Mesylate/Tosylate) Protected->Activated N-Alkylation Alcohol Chiral Alcohol (N-Boc-3-hydroxymethylpiperidine) Activated->Alcohol Activation Start Starting Material (R)-N-Boc-Nipecotic Acid Alcohol->Start Reduction

Figure 1: Retrosynthetic disconnection showing the preservation of the C3 chiral center.

Detailed Experimental Protocols

Step 1: Reduction of (R)-N-Boc-Nipecotic Acid

Objective: Convert the carboxylic acid to the primary alcohol without racemization. Reaction Type: Borane-mediated reduction.[1][2]

  • Reagents:

    • (R)-1-Boc-piperidine-3-carboxylic acid (CAS: 163438-09-3)

    • Borane-Tetrahydrofuran complex (

      
      ), 1.0 M solution
      
    • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Dissolution: Charge (R)-N-Boc-nipecotic acid (1.0 equiv) and anhydrous THF (10 vol). Cool to 0°C.[3]

  • Addition: Add

    
     (1.5 equiv) dropwise via the addition funnel.
    
    • Critical Control: Maintain internal temperature

      
      . The reaction is exothermic and evolves 
      
      
      
      gas.
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane; Stain:

    
    ).
    
  • Quench: Cool to 0°C. CAUTIOUSLY add Methanol (excess) dropwise until gas evolution ceases.

    • Why? This destroys excess borane and breaks down the borate ester intermediate.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted acid) and Brine. Dry over

    
     and concentrate.
    
  • Yield: Expect >90% of a colorless oil.

Step 2: Activation (Mesylation)

Objective: Convert the hydroxyl group into a reactive methanesulfonate leaving group.

  • Reagents:

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (

      
      )
      
    • Solvent: Dichloromethane (DCM)[3]

Protocol:

  • Setup: Charge the Step 1 Alcohol (1.0 equiv) and

    
     (1.5 equiv) in dry DCM (10 vol). Cool to -10°C.
    
  • Addition: Add MsCl (1.2 equiv) dropwise.

    • Critical Control: Keep temperature

      
      . Higher temperatures promote the formation of the alkyl chloride impurity via displacement by 
      
      
      
      .
  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Wash with cold 1M HCl (removes amine salts), saturated

    
    , and Brine.
    
  • Stability Note: The mesylate is thermally unstable. Do not heat the rotovap bath >35°C during concentration. Use immediately in Step 3.

Step 3: Nucleophilic Substitution

Objective: Install the morpholine ring via


 displacement.
  • Reagents:

    • Morpholine (excess, 3–5 equiv acts as nucleophile and base)

    • Catalyst: Sodium Iodide (NaI, 0.1 equiv) - Finkelstein conditions

    • Solvent: Acetonitrile (

      
      )
      

Protocol:

  • Reaction: Dissolve the crude Mesylate in Acetonitrile (10 vol). Add Morpholine and NaI.

  • Conditions: Heat to reflux (80°C) for 12–16 hours.

    • Mechanism:[3][4][5][6][7][8][9] NaI converts the mesylate to the more reactive iodide in situ, accelerating the reaction and preventing elimination side-products.

  • Workup: Concentrate to remove acetonitrile. Redissolve in EtOAc. Wash with water (removes excess morpholine).

  • Purification: If necessary, pass through a short silica plug eluting with 5% MeOH in DCM.

Step 4: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable salt form.

  • Reagents:

    • 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

Protocol:

  • Deprotection: Dissolve Step 3 intermediate in DCM (5 vol). Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

  • Isolation: The product often precipitates as the dihydrochloride salt.

  • Filtration: Filter the solid under

    
     (hygroscopic). Wash with 
    
    
    
    .
  • Free Base (Optional): If the free base is required, dissolve salt in water, basify with 2M NaOH to pH 12, and extract with DCM.

Process Workflow & Logic

Workflow Step1 Step 1: Reduction (Borane-THF) IPC1 IPC: TLC/NMR (Check for Borate Esters) Step1->IPC1 Step2 Step 2: Mesylation (MsCl, Et3N, -10°C) IPC1->Step2 Pass IPC2 IPC: Temp Control (Avoid Chloride Impurity) Step2->IPC2 Step3 Step 3: Substitution (Morpholine, NaI, Reflux) IPC2->Step3 Pass Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Final Final Product (Dihydrochloride Salt) Step4->Final

Figure 2: Operational workflow emphasizing In-Process Controls (IPC).

Analytical Quality Control

To ensure the enantiomeric excess (ee) is maintained, chiral HPLC is required.

Table 1: Quantitative Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity (HPLC) > 98.0%C18 Reverse Phase
Chiral Purity > 98.5% eeChiral HPLC (See below)
1H NMR Conforms to structure400 MHz, D2O or CDCl3
Mass Spec [M+H]+ = 185.16 (Free Base)ESI+

Chiral HPLC Method (Recommendation):

  • Column: Daicel Chiralpak IA or IC (

    
     mm, 5 µm).
    
  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Rationale: The immobilized amylose/cellulose phases (IA/IC) are robust for amines. Diethylamine is essential to suppress peak tailing of the basic nitrogen.

References

  • Reduction of Amino Acids: Abiko, A., et al. "Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, vol. 33, no. 38, 1992. Link

  • Mesylation Protocols: Crossland, R. K., Servis, K. L. "A Facile Synthesis of Methanesulfonate Esters." The Journal of Organic Chemistry, vol. 35, no. 9, 1970. Link

  • Finkelstein-Assisted Substitution: Epling, G. A., et al.
  • Chiral Separation of Piperidines: "Chiral Separations of Piperidine-2,6-dione Analogues on Chiralpak IA." Chromatographia, 2008. Link

  • General Synthesis of Morpholine-Piperidine Scaffolds: Patent US20050261304A1, "Piperidine Derivatives as CCR5 Antagonists." (Demonstrates the N-Boc-nipecotic acid reduction route). Link

Sources

Method

Application Note: Synthesis of 4-(Piperidin-1-ylmethyl)morpholine via N-Alkylation

This Application Note provides a rigorous technical guide for the N-alkylation of piperidine using 4-(chloromethyl)morpholine hydrochloride . Note on Chemical Nomenclature: The reagent 4-(chloromethyl)morpholine (CAS: 12...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the N-alkylation of piperidine using 4-(chloromethyl)morpholine hydrochloride .

Note on Chemical Nomenclature: The reagent 4-(chloromethyl)morpholine (CAS: 12331083, HCl salt CAS: 1821522-53-5) refers to the N-substituted alpha-haloamine (


). Reaction with piperidine yields 4-(piperidin-1-ylmethyl)morpholine , a bis-amine aminal (Mannich base).
Distinction: This is distinct from 4-(2-chloroethyl)morpholine (used to make ethyl-linked amines) or 2-(chloromethyl)morpholine (C-substituted). This protocol strictly addresses the N-chloromethyl reagent as requested.

Executive Summary

This protocol details the synthesis of 4-(piperidin-1-ylmethyl)morpholine via the nucleophilic substitution of 4-(chloromethyl)morpholine hydrochloride with piperidine. Unlike aqueous Mannich reactions (Morpholine + HCHO + Piperidine), this anhydrous protocol using a pre-formed


-chloroamine electrophile prevents hydrolysis side-products and allows for precise stoichiometric control. This method is critical for generating methylene-linked bis-amine motifs found in neuroactive ligands and corrosion inhibitors.
Key Reaction Parameters
ParameterSpecification
Electrophile 4-(Chloromethyl)morpholine Hydrochloride (Solid, Hygroscopic)
Nucleophile Piperidine (Liquid,

Amine)
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Base Triethylamine (

) or Diisopropylethylamine (DIPEA)
Temperature

Yield Target

(Isolated)

Scientific Foundation & Mechanism

The Electrophile: -Haloamine Nature

4-(Chloromethyl)morpholine is an


-haloamine . These species are highly reactive electrophiles that exist in equilibrium with the corresponding iminium ion  in solution.
  • Stability: The free base is unstable and prone to hydrolysis (releasing formaldehyde). The hydrochloride salt is stable when stored dry but reacts rapidly upon neutralization.

  • Reactivity: The reaction proceeds via an

    
    -like pathway where the chloride leaves to form a highly electrophilic iminium ion (
    
    
    
    ), which is then intercepted by the piperidine nucleophile.
Reaction Pathway Diagram

The following diagram illustrates the activation of the salt and the subsequent trapping by piperidine.

ReactionMechanism Start 4-(Chloromethyl)morpholine Hydrochloride FreeBase Free u03b1-Chloroamine (Transient) Start->FreeBase Neutralization Base Base (Et3N) (- HCl) Base->Start Iminium N-Methylene Morpholinium Ion FreeBase->Iminium - Clu207b (Equilibrium) Product 4-(Piperidin-1-ylmethyl) morpholine Iminium->Product Nucleophilic Attack Piperidine Piperidine (Nucleophile) Piperidine->Product

Caption: Activation of 4-(chloromethyl)morpholine HCl to the reactive iminium species and coupling with piperidine.

Detailed Experimental Protocol

Safety & Handling (Critical)
  • Carcinogenicity Warning:

    
    -Chloroamines (like chloromethyl ethers) are potential alkylating carcinogens. Handle exclusively in a fume hood.
    
  • Vesicant: Avoid all skin contact. Double glove (Nitrile/Laminate).

  • Moisture Sensitivity: The reagent hydrolyzes to release formaldehyde and HCl. Use flame-dried glassware.

Materials
  • Reagent A: 4-(Chloromethyl)morpholine hydrochloride (1.0 equiv) [Commercially available or prepared from Morpholine + Paraformaldehyde + TMSCl].

  • Reagent B: Piperidine (1.1 equiv).

  • Base: Triethylamine (2.2 equiv) [Must scavenge 2 moles of acid: 1 from the salt, 1 from the substitution].

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Suspension

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with 4-(chloromethyl)morpholine hydrochloride (1.72 g, 10.0 mmol).

  • Add Anhydrous DCM (40 mL) to form a suspension.

  • Cool the suspension to

    
      using an ice/water bath.
    

Step 2: Neutralization and Activation

  • Add Triethylamine (3.1 mL, 22.0 mmol) dropwise over 5 minutes.

    • Observation: The suspension will change texture as triethylamine hydrochloride precipitates. The solution now contains the reactive free base/iminium species.

  • Stir at

    
     for 15 minutes to ensure complete neutralization.
    

Step 3: Nucleophilic Addition

  • Add Piperidine (1.09 mL, 11.0 mmol) dropwise to the cold mixture.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir vigorously for 4–6 hours .

    • Monitoring: Check by TLC (Silica, 10% MeOH in DCM). The starting material (baseline/streak) should disappear, and a new less polar spot (the aminal) should appear. Note: Aminals can be unstable on acidic silica; use basic alumina or treat TLC plate with

      
       vapor.
      

Step 4: Workup (Basic Extraction) Rationale: The product is an aminal (N-C-N) and is acid-sensitive. Do not use acidic washes (e.g., 1M HCl), or the product will hydrolyze back to formaldehyde and amines.

  • Dilute the reaction mixture with DCM (50 mL).

  • Wash with saturated aqueous

    
      (2 x 30 mL) to remove triethylamine salts.
    
  • Wash with Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap) at

    
    .
    

Step 5: Purification

  • The crude product is typically a colorless to pale yellow oil.

  • If purity is

    
    , purify via Vacuum Distillation  (bp approx. 100-110°C at 5 mmHg) or Recrystallization from cold hexane (if solid).
    
  • Avoid Column Chromatography unless using basified silica (

    
     in eluent) to prevent decomposition.
    

Validation & Troubleshooting

Analytical Data (Expected)
TechniqueCharacteristic SignalInterpretation
1H NMR (CDCl3)

2.70–2.90 (s, 2H)
N-CH2-N Methylene Bridge . This singlet is the diagnostic peak for the aminal connection.
1H NMR

3.60–3.70 (m, 4H)
Morpholine O-CH2 protons.
13C NMR

~75–80 ppm
Aminal Methylene Carbon (N-C-N).
Mass Spec m/z = 184.16 [M+H]+Molecular ion confirmation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure DCM is anhydrous. Minimize exposure of the HCl salt to humid air before reaction.
Decomposition on Column Acidic SilicaThe N-C-N bond is acid-labile. Use neutral alumina or add 1-5% triethylamine to the eluent.
Precipitate in Reaction Et3N.HCl formationThis is normal. Ensure efficient stirring to keep the suspension mobile.

References

  • Preparation of N-Chloromethyl Amines: Bohle, D. S., & Perepichka, I. (2009). N-Chloromethyl-N-nitroamines: Synthesis and Reactivity. The Journal of Organic Chemistry. Link (Describes general handling of N-chloromethyl species).

  • Mannich Base Synthesis: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[1][2] CRC Press. (Foundational text on N-alkylation via iminium equivalents).

  • Aminal Stability: Katritzky, A. R., et al. (2005). Synthesis of N,N'-bis(benzotriazol-1-ylmethyl)amines. Arkivoc. Link (Discusses stability and synthesis of N-CH2-N linkages).

  • Reagent Data: PubChem. (2025).[3] 4-(Chloromethyl)morpholine hydrochloride.[3][4] CID 17770237.[3] Link

Sources

Application

Application Note: Strategic Synthesis of Piperidine-Morpholine Scaffolds via Reductive Amination

Executive Summary The linkage of piperidine and morpholine rings creates a "privileged scaffold" frequently observed in high-value pharmaceutical targets, including antipsychotics, analgesics, and kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The linkage of piperidine and morpholine rings creates a "privileged scaffold" frequently observed in high-value pharmaceutical targets, including antipsychotics, analgesics, and kinase inhibitors (e.g., Gefitinib analogues). This guide details the reductive amination strategy for coupling these secondary amines with carbonyl-containing heterocycles. Unlike simple alkylation, which suffers from over-alkylation and elimination side reactions, reductive amination offers superior chemoselectivity and yield.

This document provides two validated protocols:

  • Standard STAB Protocol: Uses Sodium Triacetoxyborohydride for aldehydes and unhindered ketones.

  • Lewis Acid-Mediated Protocol: Uses Titanium(IV) isopropoxide for sterically hindered or electron-deficient substrates.

Mechanistic Insight & Causality

Understanding the mechanism is prerequisite to troubleshooting. The reaction between a secondary amine (e.g., piperidine) and a carbonyl compound does not form a stable imine. Instead, it forms a carbinolamine intermediate which dehydrates to form a positively charged iminium ion .

This iminium ion is the obligate electrophile. The reducing agent must be selective enough to reduce the iminium ion faster than the starting carbonyl.

Reaction Pathway Diagram

The following diagram illustrates the critical transition states and the role of acid catalysis.

reductive_amination Start Carbonyl + Sec. Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O Product Tertiary Amine (Product) Iminium->Product Reduction Acid Acid Catalyst (AcOH/Ti(OiPr)4) Acid->Hemiaminal Promotes Hydride Hydride Source (STAB) Hydride->Iminium H- Transfer

Figure 1: Mechanistic pathway for secondary amine reductive amination.[1] The formation of the iminium ion is the rate-determining step in hindered systems, often requiring Lewis acid activation.

Strategic Reagent Selection

The Reducing Agent: Why STAB?

Sodium Triacetoxyborohydride (STAB, Na(OAc)₃BH) is the reagent of choice over Sodium Cyanoborohydride (NaCNBH₃) or Sodium Borohydride (NaBH₄).

  • Selectivity: STAB is less basic and milder. It reduces iminium ions rapidly but reacts negligibly with aldehydes/ketones at room temperature.

  • Safety: Unlike NaCNBH₃, STAB does not generate toxic cyanide byproducts or HCN gas upon acidification.

  • Solvent Compatibility: STAB works exceptionally well in non-protic solvents like 1,2-Dichloroethane (DCE) or THF, which favors iminium formation.

The Lewis Acid: Titanium(IV) Isopropoxide

For hindered ketones (e.g., substituted piperidones), equilibrium favors the starting materials. Ti(OiPr)₄ serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Shifts the equilibrium toward the iminium species by chemically trapping the water byproduct.

Experimental Protocols

Protocol A: The Standard STAB Method

Best for: Aldehydes and unhindered cyclic ketones. Scale: 1.0 mmol basis.

Reagents:

  • Amine (Morpholine/Piperidine derivative): 1.0 mmol

  • Carbonyl Component: 1.1 mmol

  • Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 mmol

  • Acetic Acid (Glacial): 1.0 mmol (1 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[2]

Step-by-Step Procedure:

  • Complexation: In a dry reaction vial, dissolve the Amine (1.0 eq) and Carbonyl (1.1 eq) in DCE (3-5 mL).

  • Catalysis: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 15–30 minutes to establish the iminium equilibrium.

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free-base it before adding Acetic Acid.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for aldehydes). Add STAB (1.4 eq) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.

    • Endpoint: Disappearance of the iminium intermediate and starting amine.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.

  • Workup: Extract with DCM (3 x 5 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Titanium-Mediated Method

Best for: Sterically hindered ketones or electron-deficient amines.

Reagents:

  • Amine: 1.0 mmol

  • Carbonyl: 1.0 – 1.2 mmol

  • Titanium(IV) Isopropoxide: 1.2 – 1.5 mmol

  • Sodium Borohydride (NaBH₄): 1.5 mmol (added after imine formation)

  • Solvent: Ethanol (absolute) or THF.

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a dry flask under Argon, mix Amine (1.0 eq) and Carbonyl (1.0 eq).

  • Activation: Add Ti(OiPr)₄ (1.25 eq) neat. The solution may become viscous or change color.

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours) to ensure complete conversion to the titanium-amine complex.

  • Reduction: Dilute with Ethanol (2 mL). Add NaBH₄ (1.5 eq) carefully (gas evolution occurs). Stir for 2 hours at RT.

    • Note: NaBH₄ is used here because it is cheaper and the Ti-complex is already formed; selectivity is less of a concern at this stage.

  • Hydrolysis: Quench by adding 2 mL of 1N NaOH (or water). A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Data Analysis & Performance Comparison

The following table summarizes typical yields comparing Protocol A and B for difficult substrates (e.g., linking 4-piperidone to a substituted morpholine).

Substrate TypeCarbonyl SourceAmine SourceProtocol A (STAB) YieldProtocol B (Ti) YieldNotes
Unhindered BenzaldehydeMorpholine92% 88%STAB is faster and cleaner.
Cyclic Ketone CyclohexanonePiperidine78%85% Ti scavenges water effectively.
Hindered Ketone 2-Methyl-cyclohexanoneMorpholine<30%76% Steric bulk prevents iminium formation without Ti.
Electron Deficient 4-PyridinecarboxaldehydePiperazine deriv.85% 80%STAB preferred for aldehydes.

Troubleshooting Decision Tree

Use this logic flow to determine the correct optimization path if yields are low.

troubleshooting Problem Low Yield / Incomplete Reaction CheckSM Is Starting Material (SM) remaining? Problem->CheckSM CheckImine Is Iminium Intermediate visible (LCMS)? CheckSM->CheckImine Yes SideProducts Check for reduction of Carbonyl to Alcohol. Solution: Switch to STAB (milder). CheckSM->SideProducts No (SM Consumed) AddAcid Equilibrium Issue. Action: Add Ti(OiPr)4 or Molecular Sieves. CheckImine->AddAcid No (No Iminium formed) IncrReductant Reduction Issue. Action: Increase Temp or STAB equivalents. CheckImine->IncrReductant Yes (Iminium stuck)

Figure 2: Troubleshooting logic for reductive amination. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2][5] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[5][8][9][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[10] [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Pharmacological Characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine

An authoritative guide by a Senior Application Scientist. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive suite of in vitro assay protocols for the pharmacological characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine, a novel chemical entity incorporating both piperidine and morpholine scaffolds. These heterocyclic motifs are considered "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1][2][3][4] Given the lack of established data for this specific compound, this guide presents a logical, tiered approach to elucidate its primary biological targets, affinity, and functional activity. The protocols herein are designed to be self-validating systems, providing researchers with the tools to determine if 4-[(3R)-piperidin-3-ylmethyl]morpholine modulates key CNS targets such as Sigma-1 (σ1R), Dopamine D2 (D2R), and N-methyl-D-aspartate (NMDA) receptors.

Part 1: Foundational Analysis & Target Identification

Before functional characterization, it is critical to establish the fundamental physicochemical properties of the test compound. Preliminary assessment of aqueous solubility, stability in assay buffers, and potential for non-specific binding is essential for accurate data interpretation.

The molecular architecture of 4-[(3R)-piperidin-3-ylmethyl]morpholine suggests a high probability of interaction with CNS receptors where these scaffolds are prevalent. Our initial characterization strategy will therefore focus on a panel of high-value CNS targets.

  • Sigma-1 Receptor (σ1R): An intracellular chaperone protein implicated in neuroprotection and modulation of other signaling systems.[5][6]

  • Dopamine D2 Receptor (D2R): A key Gi/o-coupled G-protein coupled receptor (GPCR) involved in motor control, cognition, and a primary target for antipsychotic medications.[7][8]

  • NMDA Receptor (NMDAR): A ligand-gated ion channel critical for synaptic plasticity, learning, and memory.[9][10]

The following sections provide detailed protocols to assess the interaction of 4-[(3R)-piperidin-3-ylmethyl]morpholine with these targets.

Part 2: Receptor Affinity Determination via Radioligand Binding Assays

The first step in characterizing a novel compound is to determine its binding affinity (Ki) for its putative targets. Competitive radioligand binding assays are the gold standard for quantifying this interaction.

Protocol 1: Sigma-1 Receptor (σ1R) Competitive Binding Assay

This assay determines the affinity of the test compound for the σ1R by measuring its ability to compete with a known high-affinity radioligand.[11] We utilize [3H]-(+)-pentazocine, a selective σ1R ligand, and membrane homogenates from guinea pig liver, which has a high density of σ1Rs.[11][12]

Experimental Workflow Diagram

cluster_prep Membrane Preparation cluster_assay Binding Assay (96-well plate) cluster_readout Detection & Analysis prep1 Homogenize guinea pig liver in ice-cold lysis buffer prep2 Centrifuge at 20,000 x g prep1->prep2 prep3 Resuspend pellet in assay buffer + cryoprotectant prep2->prep3 prep4 Determine protein concentration (BCA Assay) prep3->prep4 assay1 Add Membrane Homogenate (50-120 µg protein) prep4->assay1 assay2 Add Test Compound (10-point dilution series) assay1->assay2 assay3 Add [3H]-(+)-pentazocine (at concentration near Kd, ~15 nM) assay2->assay3 assay4 Incubate at 37°C for 120 min assay3->assay4 read1 Rapidly filter through GF/C filters assay4->read1 read2 Wash filters with ice-cold wash buffer read1->read2 read3 Add scintillation cocktail read2->read3 read4 Count radioactivity (CPM) using a MicroBeta counter read3->read4 read5 Calculate Ki from IC50 using Cheng-Prusoff equation read4->read5

Caption: Workflow for σ1R Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver as described in established protocols.[13] Quantify the total protein concentration using a BCA assay.

  • Assay Plate Setup: In a 96-well plate, perform serial dilutions of 4-[(3R)-piperidin-3-ylmethyl]morpholine to create a 10-point concentration curve (e.g., 0.1 nM to 10 µM).

  • Binding Reaction: To each well, add the following in order:

    • 150 µL of membrane preparation (typically 50-120 µg protein).[13]

    • 50 µL of the test compound dilution or buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of [3H]-(+)-pentazocine at a final concentration near its dissociation constant (Kd), typically ~15 nM.

  • Incubation: Incubate the plate for 120 minutes at 37°C with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through 0.3% PEI-presoaked GF/C filter mats using a cell harvester. Wash the filters four times with ice-cold wash buffer.[13]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from all other wells to get specific binding. Plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

CompoundTargetRadioligandIC50 (nM)Ki (nM)
4-[(3R)-piperidin-3-ylmethyl]morpholine σ1R[3H]-(+)-pentazocine8540
Haloperidol (Control)σ1R[3H]-(+)-pentazocine4.52.1

Part 3: Functional Activity Profiling

Once binding affinity is established, the next critical step is to determine the compound's functional effect on the target. Does it activate (agonist), block (antagonist), or otherwise modulate (allosteric modulator) receptor activity?

Protocol 2: Dopamine D2 Receptor (D2R) cAMP Inhibition Assay

This assay measures the functional consequence of D2R activation, which is coupled to the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][14]

Signaling Pathway Diagram

cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Dopamine or Agonist Compound Agonist->D2R Activates Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC Response Cellular Response (Detected by HTRF/Luminescence) cAMP->Response

Caption: D2R Gi-coupled signaling pathway.

Step-by-Step Methodology:

  • Cell Culture: Use a CHO-K1 cell line stably expressing the human D2L receptor. Seed the cells in a 96-well plate at a density of ~50,000 cells/well and incubate overnight.[15]

  • Assay Preparation: Remove the culture medium. Add 50 µL/well of assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) and incubate for 5-10 minutes at 37°C.[15]

  • Compound Addition:

    • Agonist Mode: Add 50 µL of 2x concentrated 4-[(3R)-piperidin-3-ylmethyl]morpholine (in a dilution series) to the cells.

    • Antagonist Mode: Add 50 µL of the test compound, then after a brief pre-incubation, add a known D2R agonist (like Quinpirole) at its EC80 concentration.

  • Stimulation: Add a stimulator of adenylyl cyclase, such as Forskolin (e.g., 10 µM final concentration), to all wells except the negative control.[15]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Lysis and Detection: Terminate the reaction by adding lysis buffer. Quantify the intracellular cAMP concentration using a competitive immunoassay kit, such as a HTRF or luminescence-based detection system, following the manufacturer’s instructions.

  • Data Analysis:

    • Agonist: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Hypothetical Data Summary:

CompoundAssay ModeParameterValue
4-[(3R)-piperidin-3-ylmethyl]morpholine AntagonistIC50 (nM)120
Quinpirole (Control)AgonistEC50 (nM)15
Protocol 3: NMDA Receptor (NMDAR) Calcium Flux Assay

This assay measures the functional activity of the NMDAR, an ionotropic glutamate receptor, by detecting the influx of calcium (Ca2+) into the cell upon receptor activation.[9][16] This is a high-throughput method to identify NMDAR modulators.[17]

Step-by-Step Methodology:

  • Cell Culture: Use HEK293 cells stably or transiently expressing the desired NMDAR subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).[9][17] Plate the cells in a 384-well, black-walled, clear-bottom plate and allow them to adhere.

  • Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Calcium 6). Incubate for 1 hour at 37°C in the dark to allow the dye to enter the cells.[18][19]

  • Compound Addition: Wash the cells gently with assay buffer to remove excess dye. Add the test compound 4-[(3R)-piperidin-3-ylmethyl]morpholine at various concentrations.

  • Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation).

    • Measure the baseline fluorescence (Fo) for 30-60 seconds.[9]

    • Inject a solution containing NMDAR co-agonists (glutamate and glycine/D-serine) to activate the receptors.[9]

    • Immediately begin recording the fluorescence intensity (F) for 3-5 minutes.

  • Data Analysis: Calculate the fluorescence response, often as a ratio (F/Fo) or change in fluorescence (ΔF = F - Fo). To determine if the compound is an antagonist, look for a concentration-dependent decrease in the agonist-induced calcium signal. For a positive allosteric modulator (PAM), look for an enhancement of the signal.[9] Plot the peak response or area under the curve against the log concentration of the test compound to determine IC50 or EC50 values.

Experimental Workflow Diagram

start Plate HEK293 cells expressing NMDARs dye Load cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) start->dye wash Wash to remove extracellular dye dye->wash compound Add Test Compound (dilution series) wash->compound read Place plate in Fluorescence Reader compound->read baseline Measure Baseline Fluorescence (Fo) read->baseline inject Inject Co-agonists (Glutamate + Glycine) baseline->inject record Record Fluorescence (F) over time inject->record analyze Analyze Data: Calculate Response (F/Fo) and determine IC50/EC50 record->analyze

Caption: Workflow for NMDAR Calcium Flux Assay.

Part 4: Advanced Characterization - Allosteric Modulation

Some compounds do not bind to the primary (orthosteric) site but to a secondary (allosteric) site, modulating the receptor's response to its endogenous ligand.[20]

Investigating Allosteric Modulation of σ1R

Phenytoin has been identified as a potential allosteric modulator of the σ1R.[6] An assay can be designed to test if 4-[(3R)-piperidin-3-ylmethyl]morpholine's binding is affected by the presence of phenytoin. This can help differentiate between agonist and antagonist behavior, as phenytoin has been shown to increase the affinity of agonists but not antagonists.[6]

A functional assay for σ1R activation involves measuring the dissociation of σ1R from the Binding immunoglobulin Protein (BiP).[20] Upon activation by an agonist, σ1R translocates from the endoplasmic reticulum. This dissociation can be quantified using co-immunoprecipitation or FRET-based assays and is a robust method for confirming functional agonism.[20][21]

Conclusion

This application note provides a strategic and detailed framework for the in vitro characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine. By systematically performing receptor binding assays to determine affinity followed by functional cell-based assays to elucidate the mechanism of action, researchers can build a comprehensive pharmacological profile of this novel compound. This tiered approach, starting with likely targets based on chemical structure, ensures an efficient and logical progression from initial hit identification to lead characterization.

References

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC. (2018, July 10). Journal of Visualized Experiments. [Link]

  • NMDA-receptor Study Protocol - JoVE Journal. (2018, April 23). Journal of Visualized Experiments. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. (2016, December 8). Current Protocols in Pharmacology. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands - Celtarys Research. (2025, September 11). Celtarys Research. [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Innoprot. [Link]

  • FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction | Journal of Medicinal Chemistry - ACS Publications. (2025, November 10). Journal of Medicinal Chemistry. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening - Molecular Devices. Molecular Devices. [Link]

  • Allosteric Modulators of Sigma-1 Receptor: A Review - Frontiers. (2019, March 18). Frontiers in Pharmacology. [Link]

  • In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed. (2006, November 8). British Journal of Pharmacology. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020, March 12). Frontiers in Pharmacology. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - Frontiers. (2018, February 21). Frontiers in Pharmacology. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. (2021, July 29). International Journal of Molecular Sciences. [Link]

  • Positive Modulators of N-Methyl-D-Aspartate Receptor: Structure-Activity Relationship Study on Steroidal C-17 and C-20 Oxime Eth - bioRxiv. (2025, October 3). bioRxiv. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins DiscoverX. [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025). Neuromethods. [Link]

  • Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. (2021, January 26). Archiv der Pharmazie. [Link]

  • NMDA-receptors functional assays for CNS diseases - Neuroservice news. (2019, May 27). Neuroservice. [Link]

  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Eurofins DiscoverX. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Nature. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023, May 31). Drug development & registration. [Link]

  • Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152 Version 07232020 - GenScript. GenScript. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - MDPI. (2021, August 24). Molecules. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). GSC Biological and Pharmaceutical Sciences. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8). MedChemComm. [Link]

  • PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - Frontiers. (2020, December 6). Frontiers in Pharmacology. [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. COST Action CA15135. [Link]

  • Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. Frontiers in Psychiatry. [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2025, August 10). ResearchGate. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC - NIH. Molecules. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF - ResearchGate. ResearchGate. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. (2013, March 14). Journal of Medicinal Chemistry. [Link]

  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sul. (2022, October 6). Drug Testing and Analysis. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Eurasian Journal of Applied Biotechnology. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, March 15). Bioorganic Chemistry. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024, June 26). Molecules. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Animal Models for 4-[(3R)-piperidin-3-ylmethyl]morpholine Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo evaluation of 4-[(3R)-piperidin-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo evaluation of 4-[(3R)-piperidin-3-ylmethyl]morpholine, a novel heterocyclic compound with significant potential for neurological and psychiatric applications. The structural motifs of piperidine and morpholine are prevalent in a multitude of biologically active compounds, often conferring desirable pharmacokinetic properties and potent interactions with central nervous system targets.[1][2][3][4][5] This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to rigorously assess the cognitive-enhancing properties of this compound in relevant animal models. We will delve into the scientific rationale for model selection, provide step-by-step experimental procedures, and discuss crucial aspects of data interpretation and regulatory compliance.

Introduction: The Therapeutic Potential of 4-[(3R)-piperidin-3-ylmethyl]morpholine

The unique chemical architecture of 4-[(3R)-piperidin-3-ylmethyl]morpholine, which combines a piperidine and a morpholine ring, suggests a high likelihood of interaction with key neurological targets.[4] Both piperidine and morpholine moieties are considered "privileged structures" in medicinal chemistry, known for their ability to interact with a wide range of biological targets and improve the drug-like properties of molecules.[1][2]

Our initial hypothesis, based on the structural class of this compound, is its potential modulation of the sigma-1 receptor (S1R) . The S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that plays a crucial role in cellular stress responses, neuroprotection, and synaptic plasticity.[6][7] Agonism of the S1R has been linked to pro-cognitive and antidepressant-like effects in a variety of preclinical models.[7][8] Therefore, the primary focus of the following protocols will be to evaluate the efficacy of 4-[(3R)-piperidin-3-ylmethyl]morpholine as a cognitive enhancer.

Rationale for Animal Model Selection

To comprehensively evaluate the nootropic potential of 4-[(3R)-piperidin-3-ylmethyl]morpholine, a multi-tiered approach utilizing both healthy and cognitively impaired animal models is recommended. This strategy allows for the assessment of the compound's effects on baseline cognitive function as well as its ability to reverse induced deficits, providing a more complete picture of its therapeutic potential.[9][10][11]

Baseline Cognitive Assessment in Healthy Rodents

Initial studies should be conducted in healthy, adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) to establish a baseline pharmacological profile. These studies are essential to determine the compound's intrinsic effects on learning and memory without the confounding factors of a disease model.

Pharmacologically-Induced Models of Cognitive Impairment

To mimic cognitive deficits observed in various neurological and psychiatric disorders, we will utilize two well-validated pharmacological models:

  • Scopolamine-Induced Amnesia: Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory.[12][13][14][15][16] This model is particularly relevant for screening compounds with potential therapeutic value in conditions with cholinergic dysfunction, such as Alzheimer's disease.[13][14]

  • Dizocilpine (MK-801)-Induced Cognitive Deficits: MK-801 is a non-competitive NMDA receptor antagonist that disrupts glutamatergic neurotransmission, a key process in learning and memory.[17][18][19][20][21] This model is useful for investigating compounds that may act through non-cholinergic pathways to enhance cognitive function.

Experimental Protocols

Ethical Considerations: All animal procedures must be conducted in strict accordance with the guidelines set forth by the institution's Animal Care and Use Committee (IACUC) and national regulatory bodies.[22][23][24][25][26] Efforts should be made to minimize animal stress and suffering.

Compound Formulation and Administration
  • Formulation: 4-[(3R)-piperidin-3-ylmethyl]morpholine should be dissolved in a suitable vehicle (e.g., sterile saline, 0.5% methylcellulose). The formulation should be prepared fresh daily and protected from light.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and reliable route for systemic administration in rodents. Oral gavage (p.o.) can also be considered to assess oral bioavailability.

  • Dose Selection: A dose-response study should be conducted to determine the optimal therapeutic window. Based on literature for similar heterocyclic compounds, an initial dose range of 1-30 mg/kg is recommended.

Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is a relatively simple and low-stress assay that assesses recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

  • Habituation (Day 1):

    • Place each mouse individually into the testing arena (e.g., a 40 x 40 cm open field) for 5-10 minutes to allow for acclimation. The arena should be empty during this phase.

  • Training/Familiarization (Day 2):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Allow the mouse to explore the objects and the arena for a 10-minute session.

    • Record the time spent exploring each object. Exploration is defined as the nose of the animal being directed at the object at a distance of ≤ 2 cm.

  • Testing (Day 2, after a defined retention interval):

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the mouse to the arena.

    • One of the familiar objects is replaced with a novel object (A1 and B). The location of the novel object should be counterbalanced across animals.

    • Allow the mouse to explore for a 5-10 minute session and record the time spent exploring the familiar and novel objects.

Data Analysis:

The primary measure is the discrimination index (DI) , calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Behavioral Assay: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory, which is dependent on the hippocampus.

Protocol:

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A hidden escape platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Acquisition Training (Days 1-4):

    • Conduct 4 trials per day for 4 consecutive days.

    • In each trial, the mouse is released into the water from one of four starting positions, facing the wall of the pool.

    • The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 5):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Acquisition: A decrease in escape latency and path length across training days indicates learning.

  • Probe Trial: A significant preference for the target quadrant (i.e., spending more time in that quadrant compared to the others) demonstrates spatial memory.

Pharmacologically-Induced Cognitive Impairment Protocols
  • Scopolamine Model: Administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the training session in the NOR test or before each day of MWM training. The test compound should be administered at a predetermined time before the scopolamine injection (e.g., 30-60 minutes).

  • MK-801 Model: Administer MK-801 (0.1-0.2 mg/kg, i.p.) 30 minutes before the training session. As with the scopolamine model, the test compound should be administered prior to the MK-801 injection.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-[(3R)-piperidin-3-ylmethyl]morpholine is crucial for interpreting the behavioral data and for dose selection in future studies.

  • Methodology:

    • Administer a single dose of the compound to a cohort of rodents.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

    • To assess brain penetration, a separate cohort of animals can be euthanized at selected time points, and brain tissue can be collected for analysis of compound concentration.

Pharmacodynamic (PD) and Target Engagement Studies

Confirming that 4-[(3R)-piperidin-3-ylmethyl]morpholine interacts with its intended target, the S1R, in vivo is a critical step.

  • Downstream Signaling Pathway Analysis: S1R activation modulates several downstream signaling pathways.[27][28][29][30]

    • Methodology:

      • Administer the test compound to a cohort of animals.

      • At a time point corresponding to the expected peak brain concentration, euthanize the animals and collect brain tissue (e.g., hippocampus, prefrontal cortex).

      • Analyze the phosphorylation status of key signaling proteins such as ERK1/2 and Akt , and the expression levels of Brain-Derived Neurotrophic Factor (BDNF) using techniques like Western blotting or ELISA.[31] An increase in the phosphorylation of these proteins and BDNF expression would be indicative of S1R engagement.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to directly assess target engagement in tissues.[32] This technique measures the thermal stabilization of a protein upon ligand binding.

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables and graphs. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.

Table 1: Example Dosing Regimen for Behavioral Studies

GroupTreatmentDose (mg/kg)RoutePre-treatment Time
1Vehicle-i.p.60 min before test
24-[(3R)-piperidin-3-ylmethyl]morpholine1i.p.60 min before test
34-[(3R)-piperidin-3-ylmethyl]morpholine3i.p.60 min before test
44-[(3R)-piperidin-3-ylmethyl]morpholine10i.p.60 min before test
5Scopolamine/MK-8010.5/0.1i.p.30 min before test
64-[(3R)-piperidin-3-ylmethyl]morpholine + Scopolamine/MK-8011 + 0.5/0.1i.p.60 and 30 min before test
74-[(3R)-piperidin-3-ylmethyl]morpholine + Scopolamine/MK-8013 + 0.5/0.1i.p.60 and 30 min before test
84-[(3R)-piperidin-3-ylmethyl]morpholine + Scopolamine/MK-80110 + 0.5/0.1i.p.60 and 30 min before test

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Evaluation of 4-[(3R)-piperidin-3-ylmethyl]morpholine A Compound Formulation & Dose Selection B Animal Acclimation & Habituation A->B E PK/PD Studies A->E C Behavioral Testing (NOR & MWM) B->C D Pharmacologically-Induced Deficit Models B->D F Data Analysis & Interpretation C->F D->C E->F

Caption: General workflow for the in vivo evaluation of 4-[(3R)-piperidin-3-ylmethyl]morpholine.

Hypothesized Sigma-1 Receptor Signaling Pathway

S1R_pathway cluster_cell Cellular Signaling Cascade Compound 4-[(3R)-piperidin-3-ylmethyl]morpholine S1R Sigma-1 Receptor (S1R) Compound->S1R Agonist Binding PLC Phospholipase C (PLC) S1R->PLC ERK ERK1/2 Activation S1R->ERK Akt Akt Activation S1R->Akt BDNF BDNF Expression S1R->BDNF IP3R IP3 Receptor PLC->IP3R Ca_release Ca2+ Release IP3R->Ca_release Cognition Cognitive Enhancement ERK->Cognition Akt->Cognition BDNF->Cognition

Caption: Hypothesized signaling pathway for S1R-mediated cognitive enhancement.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of 4-[(3R)-piperidin-3-ylmethyl]morpholine as a potential cognitive enhancer. Positive results from these studies would warrant further investigation into its efficacy in more disease-relevant models (e.g., transgenic models of Alzheimer's disease), as well as a more detailed exploration of its mechanism of action and safety profile. Adherence to rigorous scientific principles and regulatory guidelines is paramount for the successful translation of these preclinical findings into potential clinical applications.[18]

References

  • Muhammad, T., et al. (2019). Ambroxol Improves Amyloidogenic, NF-κB, and Nrf2 Pathways in a Scopolamine-Induced Cognitive Impairment Rat Model of Alzheimer's Disease. ResearchGate. [Link]

  • Frontiers in Pharmacology. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. [Link]

  • Borczyk, M., & Gołembiowska, K. (2023). MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist. Pharmacological Reports. [Link]

  • Hrubý, R., et al. (2021). Effects of Dizocilpine, Midazolam and Their Co-Application on the Trimethyltin (TMT)-Induced Rat Model of Cognitive Deficit. International Journal of Molecular Sciences. [Link]

  • Harder, J. A., & Ridley, R. M. (1996). Learning Impairments Induced by Glutamate Blockade Using Dizocilpine (MK-801) in Monkeys. Psychopharmacology. [Link]

  • Kubíková, H., et al. (2018). Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits. Frontiers in Behavioral Neuroscience. [Link]

  • NEUROFIT. (n.d.). Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit. NEUROFIT. [Link]

  • Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal models of cognitive impairment. CRC Press. [Link]

  • Wang, Y., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (2021). Animal Models of Cognitive Impairment. NCBI Bookshelf. [Link]

  • Buccafusco, J. J. (Ed.). (2021). Cognition Models and Drug Discovery. Methods in Pharmacology and Toxicology. [Link]

  • Pepeu, G., & Giovannini, M. G. (2022). Mild cognitive impairment: animal models. Journal of the Neurological Sciences. [Link]

  • Creative Biolabs. (2018). Scopolamine induced Rodent Amnesia Model. Creative Biolabs. [Link]

  • Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Fernández-Gómez, I., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. [Link]

  • Ji, Z. G., et al. (2010). Sigma-1 Receptors Amplify Dopamine D1 Receptor Signaling at Presynaptic Sites in the Prelimbic Cortex. Journal of Neurophysiology. [Link]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

  • Creative Bioarray. (n.d.). Scopolamine Induced Model. Creative Bioarray. [Link]

  • Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Behavioral Studies. Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. [Link]

  • Animal Ethics Infolink. (n.d.). Guidelines for the Housing of Mice in Scientific Institutions. Animal Ethics Infolink. [Link]

  • Hawkins, P., et al. (2000). Guidelines for the welfare of animals in rodent protection tests: A Report from the Rodent Protection Test Working Party. ResearchGate. [Link]

  • Branchi, I., & D'Andrea, I. (2024). Editorial: Animal-friendly methods for rodent behavioral testing in neuroscience research. Frontiers in Behavioral Neuroscience. [Link]

  • Wolfensohn, S., et al. (2013). A guide to defining and implementing protocols for the welfare assessment of laboratory animals. WBI Studies Repository. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics. [Link]

  • John, C. S., et al. (1998). Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors. Cancer Research. [Link]

  • Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

  • ResearchGate. (n.d.). Activity of some sigma-1 receptor ligand compounds. ResearchGate. [Link]

  • Marrazzo, A., et al. (2012). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Yang, S., et al. (2023). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International Journal of Molecular Sciences. [Link]

  • Szałata, A., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Gentile, F., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. [Link]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]

  • Rocchitta, G., et al. (2023). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Pharmacology & Therapeutics. [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design. [Link]

  • Szabó, L., et al. (2025). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-[(3R)-piperidin-3-ylmethyl]morpholine

Abstract & Scope This guide details the development and execution of a robust LC-MS/MS protocol for the quantification of 4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 1000787-89-6), hereafter referred to as 3R-PMM .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the development and execution of a robust LC-MS/MS protocol for the quantification of 4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 1000787-89-6), hereafter referred to as 3R-PMM .[1]

3R-PMM is a critical chiral intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure comprises two distinct basic nitrogen centers—a secondary amine on the piperidine ring and a tertiary amine on the morpholine ring—linked by a methylene bridge. This dual-basic nature renders the molecule highly polar and hydrophilic, presenting significant challenges for conventional C18 reversed-phase chromatography, including poor retention and severe peak tailing.[1]

This protocol overcomes these limitations by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive mode Electrospray Ionization (ESI+). This approach ensures optimal retention, superior peak shape, and maximum sensitivity (LOD < 1 ng/mL), suitable for trace impurity analysis or bioanalytical pharmacokinetics.

Compound Characterization & Analytical Challenges

Before method execution, understanding the physicochemical landscape of the analyte is mandatory to justify experimental choices.

PropertyValue / DescriptionAnalytical Implication
Structure ![Structure Description] Piperidine ring connected at C3 to a morpholinomethyl group.[1][2][3]Fragmentation: The methylene bridge is the primary cleavage site.
Formula C₁₀H₂₀N₂OPrecursor Ion: [M+H]⁺ = 185.17 m/z
Molecular Weight 184.28 g/mol Low mass region; requires clean solvents to avoid background noise.
pKa (Calculated) N1 (Piperidine): ~11.0 N2 (Morpholine): ~7.5Super-Base: The molecule is positively charged at neutral and acidic pH.
LogP ~0.2 (Hydrophilic)Retention: Will elute in the void volume on C18 columns at acidic pH.

Method Development Strategy (The "Why")

Chromatographic Mode: Why HILIC?

Standard Reversed-Phase (RP) chromatography relies on hydrophobic interaction.[1] 3R-PMM is too polar to retain on C18 without using ion-pairing reagents (e.g., TFA, Heptafluorobutyric acid), which unfortunately suppress MS ionization and contaminate the source.[1]

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.

  • Benefit: The mobile phase is high-organic (acetonitrile), which enhances desolvation efficiency in the ESI source, leading to 5-10x higher sensitivity compared to aqueous RP methods.[1]

Mass Spectrometry: Fragmentation Logic

To establish a self-validating MRM (Multiple Reaction Monitoring) method, we predict fragmentation based on the weakest bonds:

  • Primary Transition (Quantifier): Cleavage of the C-N bond between the methylene bridge and the morpholine ring. This yields a stable methyl-piperidinyl carbocation.[1]

  • Secondary Transition (Qualifier): Ring opening or loss of the morpholine moiety.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 4-[(3R)-piperidin-3-ylmethyl]morpholine (>98% purity).[1]

  • Internal Standard (IS): 4-[(3R)-piperidin-3-ylmethyl]morpholine-d8 (deuterated) or a structural analog like N-methyl-piperazine if isotopologues are unavailable.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Formate.[1]

  • Additives: Formic Acid (FA) or Ammonium Hydroxide (NH₄OH).

Sample Preparation
  • Matrix: Plasma/Serum (Bioanalysis) or Diluent (API Impurity).

  • Technique: Protein Precipitation (PPT) is preferred for HILIC compatibility as the final extract is high-organic.[1]

Step-by-Step PPT Protocol:

  • Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

  • Add 200 µL of Internal Standard solution (in 100% Acetonitrile).

    • Note: The high organic content precipitates proteins immediately.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Crucial Step: Dilute this supernatant with 100 µL of Acetonitrile to ensure the injection solvent matches the initial mobile phase conditions (high organic). Injecting an aqueous sample into a HILIC column will destroy peak shape.[1]

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

    • Why Amide? Superior retention for secondary amines compared to bare silica.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1]

  • Mobile Phase B: Acetonitrile:Water (95:5) + 10 mM Ammonium Formate.[1]

    • Note: Buffer is needed in both phases to maintain ionization state.[1]

Gradient Program:

Time (min) % Mobile Phase B Description
0.00 95 Initial high organic for retention
1.00 95 Isocratic hold
4.00 60 Linear ramp to elute analyte
4.10 40 Column wash
5.50 40 Hold wash
5.60 95 Return to initial

| 8.00 | 95 | Re-equilibration (Critical for HILIC) |

Mass Spectrometry (MS)

  • Source: ESI Positive (ESI+).[1][4]

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 450°C (High temp needed for efficient ionization of polar bases).

  • Gas Flow: 800 L/hr.[1]

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Type
3R-PMM 185.2 100.1 30 22 Quantifier
3R-PMM 185.2 98.1 30 28 Qualifier

| IS (d8) | 193.2 | 108.1 | 30 | 22 | Quantifier |[1]

  • Mechanistic Note: The 100.1 fragment corresponds to the CH₂-Morpholine⁺ ion.[1] The 98.1 fragment corresponds to the Methyl-Piperidine⁺ ion.[1]

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the decision matrix and workflow for analyzing 3R-PMM.

G Start Start: 3R-PMM Analysis SampleType Determine Matrix Type Start->SampleType Bio Biofluids (Plasma/Urine) SampleType->Bio API API / Raw Material SampleType->API PrepBio Protein Precipitation (PPT) with ACN (1:4 ratio) Bio->PrepBio PrepAPI Direct Dilution in 90% ACN/Water API->PrepAPI HILIC_Check HILIC Compatibility Check (Is Solvent >80% Organic?) PrepBio->HILIC_Check PrepAPI->HILIC_Check Adjust Dilute with ACN HILIC_Check->Adjust No Inject Inject onto BEH Amide Column (pH 3.0, Ammonium Formate) HILIC_Check->Inject Yes Adjust->HILIC_Check MS ESI+ MS/MS Detection MRM: 185.2 -> 100.1 Inject->MS Data Quantification & Reporting MS->Data

Caption: Analytical workflow for 3R-PMM ensuring HILIC solvent compatibility.

Fragmentation Pathway

A representation of the collision-induced dissociation (CID) logic.[5][6]

Frag Precursor Precursor Ion [M+H]+ = 185.2 (Intact Molecule) Frag1 Product Ion A (Quantifier) m/z = 100.1 [CH2-Morpholine]+ Precursor->Frag1 C-C Bond Cleavage Frag2 Product Ion B (Qualifier) m/z = 98.1 [Piperidine-CH2]+ Precursor->Frag2 C-N Bond Cleavage Neutral1 Neutral Loss Piperidine Ring (85 Da) Frag1->Neutral1 Neutral2 Neutral Loss Morpholine Ring (87 Da) Frag2->Neutral2

Caption: Proposed ESI+ fragmentation pathway for 3R-PMM used for MRM transition selection.

Validation Parameters (Acceptance Criteria)

To ensure the method is trustworthy and compliant with FDA/ICH M10 guidelines:

  • Linearity: R² > 0.995 over the range of 1.0 ng/mL to 1000 ng/mL. Weighting 1/x² is recommended due to the wide dynamic range.

  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).[1]

    • Inter-day: CV < 15%.[1]

  • Matrix Effect: Compare the slope of the calibration curve in matrix vs. solvent. If difference > 15%, use the deuterated internal standard to compensate.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). The peak area of 3R-PMM in the blank must be < 20% of the LLOQ area. Tip: If carryover is observed, switch the needle wash solvent to 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

Troubleshooting Guide

  • Issue: Peak Splitting.

    • Cause: Injection solvent is too aqueous for the HILIC column.

    • Fix: Ensure sample diluent is at least 80% Acetonitrile.[1]

  • Issue: Low Sensitivity.

    • Cause: pH mismatch.[1]

    • Fix: Ensure the mobile phase pH is acidic (pH 3.0) to fully protonate both nitrogen atoms, or switch to pH 9.0 (Ammonium Bicarbonate) if using a high-pH stable C18 column (alternative method).[1]

  • Issue: Retention Time Shift.

    • Cause: HILIC columns require long equilibration.[1]

    • Fix: Ensure at least 2-3 minutes of re-equilibration time at initial conditions between injections.[1]

References

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[1] (2022).[1][7][8][9] Link

  • Jian, W., et al. HILIC-MS/MS for the determination of polar amines in biological fluids. Bioanalysis (2010). Link

  • PubChem. Compound Summary: 4-(Piperidin-3-ylmethyl)morpholine.[1][2][10] National Library of Medicine. Link

  • Waters Corporation. Best Practices for HILIC Method Development. Application Note. Link

Sources

Application

Radiolabeling of 4-[(3R)-piperidin-3-ylmethyl]morpholine for PET studies

Application Note: Radiosynthesis of Sigma-1 Receptor Ligands via N-Alkylation of the 4-[(3R)-piperidin-3-ylmethyl]morpholine Scaffold Executive Summary This application note details the radiolabeling protocols for 4-[(3R...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radiosynthesis of Sigma-1 Receptor Ligands via N-Alkylation of the 4-[(3R)-piperidin-3-ylmethyl]morpholine Scaffold

Executive Summary

This application note details the radiolabeling protocols for 4-[(3R)-piperidin-3-ylmethyl]morpholine , a privileged pharmacophore scaffold used in the development of high-affinity Sigma-1 Receptor (S1R) ligands. S1R modulators are critical in neurodegenerative research (Alzheimer’s, Parkinson’s) and oncology.

The secondary amine functionality of the piperidine ring in this scaffold serves as the optimal site for radiolabeling. This guide focuses on [¹¹C]N-methylation as the "Gold Standard" approach to generate N-[¹¹C]methyl derivatives (analogs of Cutamesine/SA4503), while also providing a secondary protocol for [¹⁸F]fluoroalkylation .

Scientific Background & Pharmacophore Logic

The Target: Sigma-1 Receptor (S1R)

The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). High-affinity ligands generally require:

  • A Basic Nitrogen: To form an ionic bond with Glu172 in the S1R binding pocket.

  • Flanking Hydrophobic Regions: To interact with the hydrophobic pockets of the receptor.

The 4-[(3R)-piperidin-3-ylmethyl]morpholine scaffold perfectly fits this model. The morpholine ring provides bulk tolerance, while the piperidine nitrogen (when protonated) anchors the ligand.

Stereochemistry Importance

The (3R) configuration is non-negotiable. Structure-Activity Relationship (SAR) data indicates that enantiomers of piperidine-based S1R ligands often exhibit drastic differences in affinity and selectivity (S1R vs. S2R). The (3R)-isomer typically aligns with the optimal steric requirements of the S1R binding cleft, whereas the (3S) variant may show reduced affinity or increased off-target binding to S2R or emopamil binding protein (EBP).

Chemical Strategy: Retrosynthesis

To transform the precursor 4-[(3R)-piperidin-3-ylmethyl]morpholine (secondary amine) into a PET tracer, we utilize the nucleophilicity of the piperidine nitrogen.

  • Primary Route ([¹¹C]): N-Methylation using [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) .

    • Why: Methyl triflate is far more reactive than methyl iodide, allowing for rapid, room-temperature labeling of secondary amines without requiring harsh bases that might cause racemization.

  • Secondary Route ([¹⁸F]): N-Fluoroalkylation using [¹⁸F]Fluoroethyl tosylate .

    • Why: Used when a longer half-life (110 min) is required for off-site distribution.

Mechanism Visualization (DOT)

ReactionMechanism Precursor Precursor (Secondary Amine) 4-[(3R)-piperidin-3-ylmethyl]morpholine TS Transition State SN2 Nucleophilic Attack Precursor->TS Lone pair attack Reagent Reagent [11C]CH3-OTf (Methyl Triflate) Reagent->TS Electrophile Product Product N-[11C]Methyl-Ligand (Tertiary Amine) TS->Product Leaving Group: Triflate (OTf-)

Caption: SN2 Mechanism for the N-methylation of the piperidine scaffold using [¹¹C]Methyl Triflate.

Master Protocol: [¹¹C]N-Methylation

Prerequisites:

  • Precursor: >98% chemical purity, enantiopure (3R).

  • Module: GE TRACERlab FX C Pro, Synthra MeI, or equivalent loop-labeling system.

  • Solvent: Anhydrous 2-Butanone (MEK) or Acetone.

Step 1: Production of [¹¹C]Methyl Triflate
  • Cyclotron Target: Irradiate N₂ gas (+1% O₂) via ¹⁴N(p,α)¹¹C reaction to generate [¹¹C]CO₂.

  • Reduction: Trap [¹¹C]CO₂ and reduce to [¹¹C]CH₄ using Ni/H₂ catalyst (methanizer) or LiAlH₄.

  • Iodination: React [¹¹C]CH₄ with I₂ vapor at 720°C to form [¹¹C]CH₃I.

  • Conversion: Pass [¹¹C]CH₃I through a heated AgOTf (Silver Triflate) column (180-200°C) on-line.

    • Critical Check: Conversion efficiency should be >95%. [¹¹C]CH₃OTf is the superior electrophile.

Step 2: The "Loop" Labeling Method (Auto-Validation)

Instead of a reaction vessel, use a stainless steel or PEEK HPLC loop coated with the precursor. This maximizes surface area and minimizes solvent use.

  • Precursor Preparation: Dissolve 0.5–1.0 mg of 4-[(3R)-piperidin-3-ylmethyl]morpholine in 80 µL of Acetone/DMF (9:1).

  • Loop Loading: Inject the solution into the HPLC injection loop.

  • Trapping: Direct the [¹¹C]CH₃OTf gas stream through the loop at 20–30 mL/min.

  • Reaction: Stop flow. Allow to react at room temperature (25°C) for 60 seconds.

    • Note: No heating is usually required for [¹¹C]MeOTf + secondary amines. If yield is low, heat to 40°C for 1 min.

Step 3: Purification & Formulation
  • Flush: Flush the loop contents directly onto the Semi-Prep HPLC column using the mobile phase.

  • HPLC Conditions:

    • Column: Luna C18(2) or XBridge C18, 10 x 250 mm, 5 µm.

    • Mobile Phase: 35% Acetonitrile / 65% Ammonium Formate buffer (100 mM, pH 9.5). Note: Basic pH ensures the amine is unprotonated for better peak shape.

    • Flow Rate: 4–6 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Collection: Collect the radioactive product peak (retention time typically 8–12 min).

  • Formulation: Dilute fraction with water (50 mL), pass through C18 Sep-Pak light, wash with water (10 mL), elute with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22 µm sterile filter.

Quality Control (QC) & Validation Criteria

To ensure "Trustworthiness" and clinical safety, the final product must meet these rigorous specifications.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV)No significant impurities; Precursor < 5 µ g/dose
Molar Activity (Am) Analytical HPLC> 37 GBq/µmol (> 1000 mCi/µmol) at EOS
Radionuclidic Identity Half-life measurement20.4 ± 2.0 min
pH pH Strip/Meter4.5 – 8.5
Residual Solvents GC (Gas Chromatography)Acetone < 50 mg/day; MeCN < 4.1 mg/day
Filter Integrity Bubble Point Test> 50 psi (depending on filter rating)

Workflow Automation Logic

The following diagram illustrates the automated logic flow, ensuring the process is self-validating (e.g., if [¹¹C]CH₃OTf yield is low, the system aborts before wasting precursor).

AutomationLogic Start Start Synthesis BeamOn Cyclotron Beam On (20-40 min) Start->BeamOn GasCheck Check [11C]CO2 Activity (> 1 Ci?) BeamOn->GasCheck MeI_Synth Synthesize [11C]MeI GasCheck->MeI_Synth Yes Fail Abort / Waste GasCheck->Fail No AgOTf_Oven Pass through AgOTf (190°C) MeI_Synth->AgOTf_Oven Loop_Trap Trap in Precursor Loop AgOTf_Oven->Loop_Trap HPLC_Inject Inject to HPLC Loop_Trap->HPLC_Inject Peak_Detect Product Peak Detected? HPLC_Inject->Peak_Detect Collect Collect & Formulate Peak_Detect->Collect Yes Peak_Detect->Fail No

Caption: Automated decision tree for the radiosynthesis module.

Troubleshooting & Expert Insights

  • Issue: Low Specific Activity (Molar Activity).

    • Cause: Atmospheric CO₂ contamination in the module or reagents.

    • Solution: Use high-purity He/N₂ carrier gas; bake out molecular sieves; ensure the precursor solution is freshly prepared to avoid amine absorbing CO₂ (forming carbamates).

  • Issue: Precursor Precipitation.

    • Cause: Acetone evaporates in the loop during gas flow.

    • Solution: Add 10-20% DMF (Dimethylformamide) to the precursor solvent. DMF has a high boiling point and keeps the precursor in solution during the gas trapping phase.

  • Issue: Racemization.

    • Insight: While the (3R) center is generally stable, avoid strong bases (like KOH) at high temperatures (>100°C). The [¹¹C]MeOTf method at room temperature preserves stereochemical integrity.

References

  • Ishiwata, K., et al. (2001).[1] "Radiosynthesis and evaluation of [¹¹C]SA4503 as a PET ligand for the sigma-1 receptor." Nuclear Medicine and Biology.

  • Gomez-Vallejo, V., et al. (2010). "Fully automated synthesis of [¹¹C]methyl triflate for the production of ¹¹C-methylated radiopharmaceuticals." Applied Radiation and Isotopes.

  • Brust, P., et al. (2014). "Neuroimaging of Sigma-1 Receptors: New Probes and Their Applications." Current Medicinal Chemistry.

  • Maisonial, C., et al. (2012).[1] "Synthesis and biological evaluation of [¹⁸F]fluspidine, a new potent sigma-1 receptor radioligand." Bioorganic & Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Piperidine &amp; Morpholine Coupling Troubleshooting

The following Technical Support Guide is designed for researchers and medicinal chemists encountering challenges in the C-N coupling of piperidine and morpholine moieties. This guide prioritizes the Buchwald-Hartwig amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and medicinal chemists encountering challenges in the C-N coupling of piperidine and morpholine moieties. This guide prioritizes the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) , as these are the primary methods for installing these pharmacophores, while also addressing linker-based coupling strategies (e.g., Mannich reactions).[1]

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiles in C-N Bond Formation Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Diagnostic: The Reactivity Divergence

Before troubleshooting specific side reactions, it is critical to understand that while piperidine and morpholine are structurally similar secondary amines, their electronic properties drive distinct failure modes.

FeaturePiperidineMorpholineImpact on Coupling
pKa (Conj.[1] Acid) ~11.2 (Stronger Base)~8.3 (Weaker Base)Piperidine promotes elimination (E2); Morpholine is sluggish in SNAr.
Nucleophilicity HighModeratePiperidine reacts faster; Morpholine requires higher T/catalyst loading.
Electronic Effect Inductive Donation (+I)Inductive Withdrawal (-I of Oxygen)Morpholine deactivates Pd-catalysts less but is harder to couple oxidatively.[1]
Sterics Chair conformation (flexible)Chair conformation (rigid)Similar steric bulk, but Morpholine oxygen can weakly coordinate metals.[1]

Troubleshooting Guide (Q&A Format)

Category A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]

Q1: I am observing significant hydrodehalogenation (Ar-X


 Ar-H) instead of the desired C-N coupling product. Why? 

Diagnosis: This is a classic side reaction driven by


-hydride elimination  from the amine-coordinated palladium intermediate.[1]
  • Mechanism: Secondary amines like piperidine and morpholine possess

    
    -hydrogens.[1] After oxidative addition and amine coordination, if reductive elimination is slow (due to sterics or electronics), the complex can undergo 
    
    
    
    -hydride elimination. This releases an imine byproduct and a Pd-H species, which then reductively eliminates to form the dehalogenated arene (Ar-H).[1]
  • Specific Culprit: This is more common with morpholine in difficult couplings because its lower nucleophilicity slows down the desired reductive elimination step, extending the lifetime of the vulnerable Pd(II)-amine complex.

  • Corrective Action:

    • Ligand Switch: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) that accelerate reductive elimination.

    • Temperature Control: Lower the reaction temperature if possible.

    • Solvent: Avoid alcohols; use non-protic solvents like Toluene or Dioxane to prevent alternative hydride sources.

Q2: When coupling piperidine to an alkyl halide, I get the alkene elimination product. How do I stop this?

Diagnosis: You are fighting a competition between Substitution (SN2) and Elimination (E2) .

  • Causality: Piperidine is a strong base (pKa ~11). With secondary alkyl halides or sterically hindered primary halides, it acts as a base rather than a nucleophile, abstracting a

    
    -proton to form the alkene.
    
  • Corrective Action:

    • Change the Electrophile: If possible, use a sulfonate (OTs, OMs) or iodide to favor substitution.

    • Solvent Polarity: Switch to a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity relative to basicity.

    • Alternative Route: Use Reductive Amination (Ketone + Piperidine + NaBH(OAc)3) instead of alkylation. This completely bypasses the E2 elimination pathway.

Q3: My morpholine coupling yields are consistently low (<40%) despite full consumption of the aryl halide. Where is the mass going?

Diagnosis: If Ar-X is consumed but product is low, you likely have Pd-catalyst poisoning or Oligomerization .[1]

  • Mechanism: The oxygen atom in morpholine can act as a hemilabile ligand, potentially forming stable, unreactive chelate complexes with Palladium, especially if bidentate ligands are not used. Additionally, morpholine can undergo oxidative ring-opening or dehydrogenation to form reactive iminium species that polymerize.[1]

  • Corrective Action:

    • Catalyst Loading: Increase Pd loading slightly (1 mol%

      
       2-3 mol%).
      
    • Base Selection: Switch from strong bases (NaOtBu) to weaker bases (Cs2CO3 or K3PO4) to reduce background degradation of the morpholine.

    • Ligand: Use XPhos or BrettPhos , which bind Pd tightly and prevent morpholine interference.

Category B: Linker-Based Coupling (Mannich & Alkylation)[1]

Q4: I am trying to link piperidine and morpholine via a methylene bridge (Mannich reaction), but the product is unstable.

Diagnosis: The "Piperidine-CH2-Morpholine" aminal linkage is susceptible to Retro-Mannich fragmentation or Hydrolysis .[1]

  • Causality: Aminals (N-C-N) are stable only under specific pH conditions. In acidic media, they hydrolyze back to the amine and formaldehyde. In basic media, they are generally stable, but high heat can reverse the formation.

  • Corrective Action:

    • Workup: Avoid acidic workups (e.g., 1M HCl washes). Purify via neutral alumina or silica with 1% Et3N.

    • Storage: Store the compound at low temperature (-20°C) and free of moisture.

Visual Troubleshooting Logic

The following diagram outlines the decision process for resolving impurity profiles in Piperidine/Morpholine couplings.

Troubleshooting Start Problem: Low Yield/Impurity CheckType Reaction Type? Start->CheckType Buchwald Pd-Catalyzed (Buchwald) CheckType->Buchwald Alkylation Alkylation (SN2) CheckType->Alkylation ImpurityID Identify Major Impurity Buchwald->ImpurityID Dehalo Ar-H (Dehalogenation) ImpurityID->Dehalo Homocouple Ar-Ar (Homocoupling) ImpurityID->Homocouple NoRxn No Conversion ImpurityID->NoRxn Soln_Dehalo Sol: Faster Reductive Elim. (Use BrettPhos/RuPhos) Dehalo->Soln_Dehalo Soln_Homo Sol: Degas solvent rigorously Check for excess oxidant Homocouple->Soln_Homo Soln_NoRxn Sol: Check Catalyst Poisoning (Morpholine O-binding?) Increase Temp/Loading NoRxn->Soln_NoRxn Alkene Alkene (Elimination) Alkylation->Alkene Soln_Alkene Sol: Switch to Reductive Amination or Polar Aprotic Solvent Alkene->Soln_Alkene

Caption: Decision tree for diagnosing failure modes in Piperidine/Morpholine coupling reactions based on impurity analysis.

Optimized Experimental Protocols

Protocol A: Robust Buchwald-Hartwig Coupling for Morpholine

Morpholine is prone to stalling; this protocol maximizes conversion.[1]

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1]

    • Morpholine (1.2 equiv)[1]

    • Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

    • BrettPhos (2-4 mol%) – Critical for secondary amines to prevent dehalogenation.[1]

    • NaOtBu (1.4 equiv) – Strong base required for activation.[1]

    • Solvent: Toluene or 1,4-Dioxane (0.2 M).[1]

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, and Base.[1]

    • Evacuate and backfill with Argon (3x).

    • Add Aryl Halide and Morpholine via syringe.

    • Add anhydrous solvent.

    • Heat to 80–100 °C for 12–16 h.

  • Checkpoint: If conversion < 50% after 4h, add a second portion of catalyst/ligand (0.5 mol%).

Protocol B: Selective Alkylation of Piperidine (Avoiding Elimination)

Designed to suppress E2 elimination.

  • Reagents:

    • Alkyl Halide (Primary/Secondary) (1.0 equiv)[1]

    • Piperidine (1.1 equiv)[1]

    • K2CO3 (2.0 equiv) – Weaker base than piperidine itself, acts as HCl scavenger.[1]

    • Solvent: Acetonitrile (MeCN) or DMF .

  • Procedure:

    • Dissolve Alkyl Halide in MeCN (0.1 M) and cool to 0 °C.

    • Add K2CO3 followed by slow addition of Piperidine.

    • Allow to warm to RT.[2][3] Do not heat unless necessary.

    • Note: If the substrate is a secondary halide and elimination persists, STOP . Switch to reductive amination: React the corresponding ketone with piperidine and NaBH(OAc)3 in DCE.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]

  • Maiti, D., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.[1] Chemical Science, 2, 57-68.[1] Link

  • BenchChem Technical Series. (2025). Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide. Link[1]

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 111(10), 6557–6602. Link[1]

Sources

Optimization

Technical Support Center: Troubleshooting N-alkylation of 3-Substituted Piperidines

Welcome to the Technical Support Center for the N-alkylation of 3-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-alkylation of 3-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical transformation. The presence of a substituent at the 3-position introduces unique steric and electronic considerations that can significantly impact reaction outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the N-alkylation of 3-substituted piperidines, providing concise explanations and actionable solutions.

Q1: My N-alkylation reaction is sluggish or incomplete. What are the likely causes?

A1: Slow or incomplete reactions are a frequent challenge, often stemming from a combination of factors:

  • Steric Hindrance: The substituent at the 3-position of the piperidine ring, as well as bulky groups on the alkylating agent, can physically block the nitrogen's lone pair from attacking the electrophilic carbon.[1] This is a primary consideration for 3-substituted systems.

  • Insufficient Basicity: The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the starting piperidine. This protonated form is no longer nucleophilic, effectively halting the reaction.[1][2]

  • Poor Leaving Group: The efficiency of the S(_N)2 reaction is highly dependent on the ability of the leaving group on the alkylating agent to depart. Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides and tosylates.[1]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the cation without strongly interacting with the nucleophile.[1]

Q2: I'm observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this over-alkylation?

A2: Over-alkylation to form a quaternary ammonium salt is a common side reaction, especially with reactive alkylating agents.[3] Here are key strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the desired N-alkylated product.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of the electrophile throughout the reaction, favoring reaction with the more abundant starting amine.[2][3]

  • Choice of Base: A non-nucleophilic bulky base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), can scavenge the acid byproduct without competing in the alkylation reaction.[1][2]

Q3: The 3-substituent on my piperidine is sterically demanding. What are the best strategies to achieve successful N-alkylation?

A3: Steric hindrance is a significant barrier. Consider these approaches:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[1]

  • Use a More Reactive Alkylating Agent: Switching from an alkyl chloride or bromide to an alkyl iodide or a triflate can increase the reaction rate.

  • Alternative Alkylation Methods: When direct alkylation fails, consider alternative strategies:

    • Reductive Amination: This two-step, one-pot procedure involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This method is often very effective for sterically hindered amines.

    • Buchwald-Hartwig Amination: For N-arylation, this palladium-catalyzed cross-coupling reaction is a powerful tool.

    • Alkylation with Alcohols: Transition metal-catalyzed methods that activate alcohols as alkylating agents offer a greener alternative to alkyl halides.[5][6]

Q4: Are there any specific side reactions to be aware of with 3-substituted piperidines?

A4: Beyond over-alkylation, be mindful of:

  • Elimination Reactions: If the alkylating agent has a proton on the beta-carbon and a strong, non-nucleophilic base is used, an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of an alkene.

  • Ring Contraction/Expansion: Under certain conditions, particularly with strained systems or specific functional groups, rearrangements can occur. For instance, nucleophilic substitutions at the 3-position of pyridines can sometimes lead to substituted pyrrolidines.[7]

II. Troubleshooting Workflows & Decision Making

Navigating experimental challenges requires a logical approach. The following diagram outlines a decision-making workflow for troubleshooting common N-alkylation issues.

Troubleshooting_Workflow start Start: Low Yield / No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents overalkylation Problem: Over-alkylation (Quaternary Salt Formation) start->overalkylation base_issue Is an appropriate base present? check_reagents->base_issue add_base Add non-nucleophilic base (e.g., K₂CO₃, DIPEA) base_issue->add_base No leaving_group_issue Is the leaving group reactive enough? (e.g., Cl vs. I) base_issue->leaving_group_issue Yes add_base->leaving_group_issue change_lg Switch to a better leaving group (Br, I, OTs) leaving_group_issue->change_lg No steric_hindrance Is steric hindrance a major factor? leaving_group_issue->steric_hindrance Yes change_lg->steric_hindrance increase_temp Increase reaction temperature steric_hindrance->increase_temp Yes success Reaction Successful steric_hindrance->success No alternative_method Consider alternative methods: - Reductive Amination - Buchwald-Hartwig increase_temp->alternative_method Still low yield alternative_method->success slow_addition Use slow addition of alkylating agent overalkylation->slow_addition piperidine_excess Use slight excess of piperidine slow_addition->piperidine_excess piperidine_excess->success

Caption: Troubleshooting Decision Tree for N-Alkylation.

III. Experimental Protocols

Herein are detailed, step-by-step protocols for key N-alkylation methodologies, optimized to address the challenges of 3-substituted piperidines.

Protocol 1: Standard N-alkylation with a Non-Nucleophilic Base

This protocol is a robust starting point for many 3-substituted piperidines, designed to minimize side reactions.

Materials:

  • 3-Substituted piperidine (1.0 eq)

  • Alkyl halide (e.g., bromide or iodide) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[2]

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • To the flask, add the 3-substituted piperidine (1.0 eq) and anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (1.5 eq) to the stirred solution at room temperature.[2]

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture. For highly reactive alkylating agents, consider dropwise addition or using a syringe pump over 1-2 hours.[2]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated piperidine.

Protocol 2: Reductive Amination for Sterically Hindered Systems

This method is highly effective when direct alkylation fails due to significant steric hindrance.[4]

Materials:

  • 3-Substituted piperidine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a stirred solution of the 3-substituted piperidine (1.0 eq) in anhydrous DCM at room temperature, add the corresponding aldehyde or ketone (1.1 eq).[4]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.[4]

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

IV. Data-Driven Insights: Reagent and Condition Selection

The choice of reagents and reaction conditions is paramount for a successful N-alkylation. The following table summarizes key parameters and their impact on the reaction outcome.

ParameterOptionsRationale & CausalityPotential Issues
Alkylating Agent R-Cl, R-Br, R-I, R-OTsReactivity: I > Br > Cl. Tosylates (OTs) are also highly reactive. A more reactive agent is needed for sterically hindered substrates.[1]Highly reactive agents increase the risk of over-alkylation.[3]
Base K₂CO₃, Et₃N, DIPEAA base is required to neutralize the acid byproduct.[1] DIPEA is bulky and non-nucleophilic, reducing its competition with the piperidine.[2]Strong, sterically unhindered bases can promote elimination side reactions.
Solvent MeCN, DMF, THF, DCMPolar aprotic solvents (MeCN, DMF) are generally preferred as they stabilize the transition state.[1] DCM is common for reductive aminations.[4]Protic solvents (e.g., alcohols) can interfere with the reaction.
Temperature Room Temp to RefluxHigher temperatures can overcome the activation energy barrier, especially in cases of steric hindrance.[1]Increased temperature can also accelerate side reactions.
Stoichiometry Piperidine:Alkyl Halide1:1.1 to 1.2:1An excess of the alkylating agent leads to quaternary salt formation.[2]

V. Mechanistic Considerations

Understanding the underlying mechanism is key to troubleshooting. The N-alkylation of a secondary amine like piperidine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.

SN2_Mechanism cluster_products Products Piperidine R'-Piperidine-H TS [Base---H---N(R')---R---X]‡ Piperidine->TS Nucleophilic Attack AlkylHalide R-X AlkylHalide->TS Base Base Base->TS Product R'-Piperidine-R TS->Product Salt Base-H⁺ X⁻ TS->Salt

Caption: Generalized S(_N)2 Mechanism for N-Alkylation.

The nucleophilic nitrogen of the 3-substituted piperidine attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (X). A base is present to accept the proton from the nitrogen, regenerating the neutral N-alkylated product and preventing the formation of the unreactive ammonium salt. The substituent at the 3-position can influence the nucleophilicity of the nitrogen and sterically hinder the approach to the alkylating agent.

VI. References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.

  • BenchChem. (2025). Managing side reactions in piperidine functionalization. BenchChem Technical Support.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem Technical Support.

  • Royal Society of Chemistry. (2015). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions.

  • Nature Portfolio. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Communications Chemistry.

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.

Sources

Troubleshooting

Stability and degradation of 4-[(3R)-piperidin-3-ylmethyl]morpholine

Technical Support Center: 4-[(3R)-piperidin-3-ylmethyl]morpholine Subject: Stability, Degradation Pathways, and Handling Protocols Ticket ID: #TECH-SUP-8821-R Responder: Dr. A. Vance, Senior Application Scientist Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(3R)-piperidin-3-ylmethyl]morpholine Subject: Stability, Degradation Pathways, and Handling Protocols Ticket ID: #TECH-SUP-8821-R Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with 4-[(3R)-piperidin-3-ylmethyl]morpholine (often supplied as the dihydrochloride salt, CAS 942148-27-8 for the (S)-enantiomer or similar for (R)). This is a bifunctional building block containing a secondary amine (piperidine ring) and a tertiary amine (morpholine ring).

The Critical Stability Profile:

  • Hygroscopicity (Physical Instability): The salt form is highly hygroscopic; the free base absorbs atmospheric CO₂ to form carbamates.

  • Oxidative Instability (Chemical Degradation): The morpholine nitrogen is prone to N-oxide formation; the piperidine nitrogen is susceptible to radical oxidation.

  • Chiral Integrity: The (3R)-center is generally configurationally stable but can racemize under harsh acidic reflux or radical conditions.

Part 1: Emergency Triage (FAQ)

Q1: "My white powder has turned into a yellow, sticky gum. Is it usable?" Diagnosis: This is likely deliquescence followed by carbamylation .

  • Mechanism: The dihydrochloride salt absorbs atmospheric moisture (hygroscopicity). Once dissolved in this absorbed water, the protonated amine is in equilibrium with the free base, which reacts with atmospheric CO₂ to form piperidine-carbamates.

  • Action:

    • Dissolve a small aliquot in D₂O or DMSO-d6.

    • Check ¹H NMR. If the skeleton is intact but you see broad peaks or shifts, it is likely just wet/salt-disproportionated.

    • Rescue: You can attempt to regenerate the free base by partitioning between CH₂Cl₂ and NaOH (aq), drying over Na₂SO₄, and re-forming the HCl salt using anhydrous HCl in dioxane/ether. If the yellow color persists after workup, oxidative degradation has occurred—discard the batch.

Q2: "I see a new impurity at M+16 in my LC-MS. What is it?" Diagnosis: N-Oxidation .

  • Source: Morpholine rings are susceptible to forming N-oxides (M+16) in the presence of peroxides (often found in uninhibited ethers like THF or dioxane) or upon exposure to air over long periods.

  • Action: Check your solvent quality. Use fresh solvents and store the compound under Argon.

Q3: "The enantiomeric excess (ee%) dropped from 98% to 92% after overnight reflux. Why?" Diagnosis: Racemization via Radical or Enamine Intermediates .

  • Cause: While the 3-position is not acidic (it is not alpha to a carbonyl), radical abstraction of the tertiary hydrogen at the chiral center (C3) can occur under oxidative stress or high temperatures, leading to planarization and loss of chirality.

Part 2: Degradation Mechanisms (Deep Dive)

The following diagram illustrates the three primary degradation pathways you must control for: N-Oxidation , Carbamylation (CO₂ absorption), and Aldehyde Condensation (if used with excipients/solvents containing impurities).

DegradationPathways cluster_legend Legend Parent 4-[(3R)-piperidin-3-ylmethyl]morpholine (Active) NOxide_Morph Morpholine N-Oxide (M+16 Impurity) Parent->NOxide_Morph Oxidation (O2/Peroxides) (Tertiary Amine) NOxide_Pip Piperidine N-Oxide (M+16 Impurity) Parent->NOxide_Pip Oxidation (Secondary Amine) Carbamate Piperidine Carbamate (Solid/Gum Formation) Parent->Carbamate + CO2 (Air) (Free Base Only) Imine Aminal/Imine Adducts (If Aldehydes Present) Parent->Imine + Formaldehyde/Aldehyde (Solvent Impurity) key Blue: Parent | Red: Chemical Degradation | Yellow: Physical/reversible Change

Figure 1: Primary degradation pathways for piperidine-morpholine derivatives. Note that N-oxidation can occur on either ring, but the morpholine tertiary amine is often the primary site for metabolic-like oxidation.

Part 3: Troubleshooting & Validation Protocols

Protocol A: Assessing Oxidative Purity (The "Peroxide Check")

If you observe the M+16 peak, you must validate if your solvents are the culprit. Secondary and tertiary amines act as "scavengers" for peroxides in aged solvents.

  • Reagent Prep: Prepare a 10% solution of your compound in the suspect solvent (e.g., THF, Diethyl Ether).

  • Control: Prepare a 10% solution in fresh, anhydrous Methanol (low peroxide risk).

  • Stress: Stir both at 40°C for 4 hours.

  • Analysis: Inject both on HPLC/UPLC.

    • Result: If the M+16 peak grows significantly in the THF sample but not the Methanol sample, your compound is stable but your solvent supply is compromised.

Protocol B: Handling the Hygroscopic Salt

The dihydrochloride salt is the most common storage form but is prone to clumping.

ParameterSpecificationReason
Storage Temp -20°CSlows kinetic hydrolysis and oxidation.
Atmosphere Argon/NitrogenPrevents CO₂ absorption (carbamylation) and O₂ oxidation.
Desiccant P₂O₅ or Silica GelStandard silica is insufficient for long-term storage of the free base; P₂O₅ is preferred for the salt.
Container Amber GlassAmines can undergo photo-initiated radical degradation (yellowing).
Protocol C: Forced Degradation (Stress Testing)

To validate an analytical method for this molecule, use these specific conditions tailored to the piperidine/morpholine scaffold.

Stress TypeConditionExpected DegradantMechanism
Acid Hydrolysis 1N HCl, 60°C, 24hStableThe protonated salt is generally resistant to hydrolysis.
Base Hydrolysis 1N NaOH, 60°C, 24hMinimalPiperidine/Morpholine rings are stable to base; watch for glass etching/precipitation.
Oxidation 3% H₂O₂, RT, 2hHigh Degradation Rapid formation of N-oxides (M+16, M+32).
Thermal 80°C (Solid State), 7 daysModerateYellowing (radical oxidation); potential racemization if trace metal present.

Part 4: Synthesis & Handling Workflow

When using this molecule as a nucleophile (e.g., in S_NAr or reductive amination reactions), the secondary amine (piperidine) is the active site. The tertiary amine (morpholine) acts as a base and can complicate workups.

HandlingWorkflow cluster_note Critical Note Start Start: 4-[(3R)-piperidin-3-ylmethyl]morpholine (Dihydrochloride Salt) Step1 Free Base Liberation Partition: DCM / 1N NaOH Start->Step1 Decision Immediate Use? Step1->Decision Yes Use in Reaction (Avoid Chlorinated Solvents if Amine is Nucleophile) Decision->Yes Yes No Storage Required Decision->No No StorageProtocol 1. Dry over Na2SO4 2. Re-form HCl Salt (HCl in Dioxane) 3. Store under Argon @ -20°C No->StorageProtocol Note Do NOT store as Free Base oil. Rapid CO2 absorption occurs. StorageProtocol->Note

Figure 2: Decision tree for handling the salt vs. free base forms to minimize degradation.

References

  • Morpholine Stability: Sielaff, B., et al. (2001). "Morpholine degradation pathways and N-oxide formation." Applied and Environmental Microbiology. (Context: Establishes susceptibility of morpholine ring to metabolic and chemical N-oxidation).

  • Amine Oxidation: Murray, R. W., & Jeyaraman, R. (1988). "Dioxiranes: synthesis and reactions of N-oxides." Journal of Organic Chemistry. (Context: Mechanisms of amine oxidation to N-oxides).

  • Piperidine Stability: BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1] (Context: Comparative stability and degradation of piperidine vs morpholine scaffolds).

  • Chiral Stability: Beak, P., & Lee, W. K. (1990). "Alpha-lithioamine synthetic equivalents: dipole-stabilized carbanions." Journal of Organic Chemistry. (Context: Explains the conditions required for racemization at the alpha-position of piperidines).

  • Handling Hygroscopic Amines: Sigma-Aldrich Technical Library. "Handling and Storage of Hygroscopic Building Blocks." (Context: General protocols for amine salts).

Sources

Optimization

Technical Support Center: 4-[(3R)-Piperidin-3-ylmethyl]morpholine Synthesis &amp; Impurity Profiling

Introduction: The Criticality of the (3R)-Motif Welcome to the technical support hub for 4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 315747-90-0 for the racemate; specific R-isomer often custom synthesized). This scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the (3R)-Motif

Welcome to the technical support hub for 4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 315747-90-0 for the racemate; specific R-isomer often custom synthesized). This scaffold is a privileged intermediate in the synthesis of EZH2 inhibitors (e.g., Tazemetostat analogs) and various kinase inhibitors.

The critical quality attribute (CQA) for this molecule is the stereochemical purity at the C3-position of the piperidine ring . Preserving the (R)-configuration during the coupling of the morpholine moiety is the primary synthetic challenge. This guide addresses the specific impurities arising from the two dominant synthetic routes: Reductive Amination and Nucleophilic Substitution .

Module 1: Synthetic Routes & Impurity Origins

Route A: Reductive Amination (Dominant Method)

Reagents: (R)-N-Boc-piperidine-3-carboxaldehyde + Morpholine + Sodium Triacetoxyborohydride (STAB).

Route B: Nucleophilic Substitution

Reagents: (R)-N-Boc-3-(bromomethyl)piperidine + Morpholine + Base.

Visualizing the Impurity Landscape

The following diagram maps the origin of key impurities based on reaction kinetics and side-reactions.

ImpurityMap cluster_legend Legend SM Start: (R)-N-Boc-Piperidine-3-CHO Imine Intermediate: Imine/Iminium SM->Imine + Morpholine Imp_Alc Impurity A: 3-(Hydroxymethyl)piperidine (Direct Reduction) SM->Imp_Alc + STAB (Faster than Imine form.) Imp_Enant Impurity B: (S)-Enantiomer (Racemization) SM->Imp_Enant Base/Heat (Alpha-deprotonation) Product Target: (R)-Product Imine->Product + STAB (Reduction) Imp_Dimer Impurity C: Enamine Dimer Imine->Imp_Dimer Slow Reduction Imp_Ox Impurity D: N-Oxide (Post-reaction) Product->Imp_Ox Air/Peroxides key Blue: Starting Material | Green: Product | Red: Impurity

Figure 1: Impurity genealogy in the reductive amination of (R)-N-Boc-piperidine-3-carboxaldehyde.

Module 2: Troubleshooting & FAQs

Issue 1: High Levels of "Impurity A" (The Alcohol)

User Question: "I am seeing a large peak at M-85 (relative to product) in LC-MS. It corresponds to the alcohol intermediate. Why is the reductive amination incomplete?"

Technical Diagnosis: This is Competitive Reduction . The reducing agent (STAB or NaCNBH3) is reducing the aldehyde starting material before it has time to condense with morpholine to form the imine.

Corrective Protocol:

  • Pre-formation Step: Do not add the reducing agent immediately. Stir the aldehyde and morpholine in DCE (Dichloroethane) or DCM for 30–60 minutes first. This pushes the equilibrium toward the imine.

  • Scavenging: If the alcohol is already present, it is difficult to separate chemically. You must rely on column chromatography (Alcohol is more polar than the tertiary amine product).

  • Reagent Swap: Switch from NaBH4 (too aggressive) to Sodium Triacetoxyborohydride (STAB), which selectively reduces imines over aldehydes.

Issue 2: Enantiomeric Excess (ee) Degradation

User Question: "My starting material was 99% ee (R)-isomer. The final product is only 92% ee. Where did the (S)-isomer come from?"

Technical Diagnosis: Racemization occurs at the C3-position via enolization . The alpha-proton of the aldehyde is acidic. If you used a strong base or high heat during the reaction or workup, the chiral center scrambles.

Self-Validating Check:

  • Test pH: Ensure the reaction pH remains between 4.5 and 6.0 (STAB naturally buffers this). Avoid adding TEA/DIPEA unless the morpholine is a salt.

  • Temperature Control: Perform the reductive amination at 0°C to Room Temperature. Never reflux.

Issue 3: "Ghost" Peaks in HPLC (Nitrosamines)

User Question: "We are developing a clinical batch. Regulatory asked about Nitrosamine risks. Is this relevant?"

Technical Diagnosis: Yes. Morpholine is a secondary amine and a known precursor to N-nitrosomorpholine (NMOR) , a potent carcinogen. If you use Sodium Nitrite (for quenching elsewhere) or reagents contaminated with nitrites, you risk forming the nitrosamine impurity.

Risk Mitigation Strategy:

  • Avoid Nitrites: Do not use nitrite quenches in the same vessel.

  • Scavengers: Add Ascorbic Acid during workup if nitrite contamination is suspected.

  • Testing: Use LC-MS/MS (Triple Quad) to screen for N-nitrosomorpholine (Limit of Quantitation usually required: < 26.5 ng/day intake).

Module 3: Analytical Method Development

Table 1: Key Impurities & Retention Behavior
Impurity IDStructure DescriptionRelative Retention (RRT)*OriginDetection Strategy
Impurity A (R)-N-Boc-3-(hydroxymethyl)piperidine~0.6 (Earlier)Unreacted Aldehyde ReductionELSD or Low UV (205 nm)
Impurity B (S)-Enantiomer1.0 (Co-elutes on C18)RacemizationChiral HPLC Required
Impurity C Des-Boc Product~0.2 (Very Early)Acidic Workup / DeprotectionMass Spec (M-100)
Impurity D N-Oxide~0.8OxidationMass Spec (M+16)

*Note: RRT values are approximate for a standard C18 Gradient (Water/ACN + 0.1% Formic Acid).

Standard Operating Procedure (SOP): Chiral Purity Analysis

To separate the (R) and (S) enantiomers, standard C18 columns will fail. You must use Polysaccharide-based Chiral Stationary Phases (CSPs).

Recommended Method (Self-Validating):

  • Column: Chiralpak IG or Chiralpak IC (Immobilized phases are more robust for amine mobile phases).

  • Dimensions: 4.6 x 150 mm, 3 µm or 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Why DEA? The basic additive suppresses the ionization of the piperidine/morpholine nitrogens, sharpening the peak shape and preventing tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (The molecule lacks strong chromophores; low UV is necessary).

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between (R) and (S) peaks.

  • Tailing Factor: < 1.5.

Module 4: Advanced Purification Workflow

If your crude reaction mixture has low purity (< 90%), follow this logical decision tree to recover the product.

PurificationTree Crude Crude Reaction Mixture (Post-Workup) Check_Imp Analyze Impurity Profile Crude->Check_Imp Dec1 Is Alcohol (Impurity A) > 5%? Check_Imp->Dec1 Dec2 Is Enantiomer (Impurity B) > 2%? Dec1->Dec2 No AcidBase Acid/Base Extraction (Product is Basic, Alcohol is Neutral) Dec1->AcidBase Yes ChiralPrep Chiral Prep HPLC (Required for Enantiomer removal) Dec2->ChiralPrep Yes (Hard to crystallize out) SaltForm Salt Formation (e.g., Dihydrochloride) Recrystallization from EtOH/IPA Dec2->SaltForm No (Standard Purification) AcidBase->Dec2 Final Final SaltForm->Final Final API Intermediate

Figure 2: Purification decision logic based on impurity threshold analysis.

Protocol: Acid/Base Extraction for Alcohol Removal

Since the main impurity (Alcohol) is not basic (the Boc-piperidine nitrogen is protected, and the hydroxyl is neutral), while the product contains a basic morpholine nitrogen:

  • Dissolve crude in EtOAc.

  • Extract with 0.5 M Citric Acid (aq). The Product moves to the aqueous layer (protonated). The Alcohol and non-basic impurities stay in EtOAc.

  • Wash the aqueous layer with fresh EtOAc.

  • Basify the aqueous layer with NaOH or Na2CO3 to pH > 10.

  • Extract the pure Product back into DCM or EtOAc.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • European Medicines Agency (EMA). (2024). "Nitrosamine impurities in human medicinal products." [Link]

  • PubChem Compound Summary. "4-(3-Piperidinylmethyl)morpholine dihydrochloride."[2] [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine

Welcome to the technical support guide for the synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine. This molecule is a valuable chiral building block in medicinal chemistry, frequently utilized for its unique physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(3R)-piperidin-3-ylmethyl]morpholine. This molecule is a valuable chiral building block in medicinal chemistry, frequently utilized for its unique physicochemical properties imparted by the combination of the piperidine and morpholine scaffolds.[1][2][3] This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and robust protocols to ensure a successful and reproducible outcome.

Synthetic Overview & Strategy

The most reliable and commonly employed strategy for synthesizing 4-[(3R)-piperidin-3-ylmethyl]morpholine involves a multi-step sequence starting from a commercially available, enantiopure piperidine derivative. The general workflow involves the protection of the piperidine nitrogen, functional group manipulation at the C3 position to install the methyl-morpholine moiety, and a final deprotection step. A typical route proceeds via reductive amination, which offers high selectivity and mild reaction conditions.

Below is a diagram outlining this common synthetic pathway.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: C-N Bond Formation cluster_2 Phase 3: Final Deprotection A N-Boc-(3R)-3-(hydroxymethyl)piperidine B N-Boc-(3R)-piperidine-3-carbaldehyde A->B Oxidation (e.g., DMP, SO3-Py) D N-Boc-4-[(3R)-piperidin-3-ylmethyl]morpholine B->D Reductive Amination (e.g., NaBH(OAc)3) C Morpholine C->D E 4-[(3R)-piperidin-3-ylmethyl]morpholine (Final Product) D->E Acidic Deprotection (e.g., TFA or HCl)

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Phase 1: Aldehyde Intermediate Synthesis

Question 1: My oxidation of N-Boc-(3R)-3-(hydroxymethyl)piperidine to the aldehyde is low-yielding or shows multiple spots on TLC.

Answer: This is a common bottleneck. The aldehyde product can be unstable and prone to over-oxidation or side reactions. Let's break down the potential causes and solutions.

  • Causality 1: Over-oxidation. Harsh oxidizing agents (like those based on chromium) can easily oxidize the intermediate aldehyde to the corresponding carboxylic acid. Milder, more controlled reagents are essential.

    • Solution: Employ mild oxidation conditions. Dess-Martin Periodinane (DMP) or a Parikh-Doering oxidation (SO₃•pyridine complex with DMSO) are highly effective for this transformation. These reagents operate at or below room temperature, minimizing side reactions.

  • Causality 2: Aldehyde Instability & Epimerization. Aldehydes with an adjacent chiral center can be susceptible to epimerization (loss of stereochemical purity) if exposed to basic or harsh acidic conditions. The product can also be volatile or unstable on silica gel during chromatography.

    • Solution:

      • Purification Strategy: Avoid lengthy column chromatography if possible. After an aqueous workup, you can often extract the aldehyde into a suitable solvent (e.g., DCM or EtOAc), dry it thoroughly, and use the crude material directly in the next step. This minimizes degradation on silica.

      • Reaction Conditions: Ensure your reaction and workup conditions are non-basic. Use a mild buffer like sodium bicarbonate during the workup if necessary.

  • Causality 3: Incomplete Reaction. The reaction may stall if the oxidizing agent is not active or if stoichiometry is incorrect.

    • Solution: Ensure your oxidizing agent is fresh. DMP, for instance, is moisture-sensitive. Use a slight excess (1.1-1.5 equivalents) of the oxidant and monitor the reaction closely by TLC until the starting alcohol is consumed.

Phase 2: Reductive Amination

Question 2: The reductive amination between my aldehyde and morpholine is inefficient. My main products are unreacted aldehyde and/or the alcohol from aldehyde reduction.

Answer: This points to an issue with the delicate balance of the reductive amination process. The key is forming the iminium ion intermediate before reduction occurs.

  • Causality 1: Premature Aldehyde Reduction. Strong, unselective reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to react with the morpholine to form the iminium ion.

    • Solution: Use a hindered, acid-tolerant reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium ion intermediate as it forms, driving the reaction forward.

  • Causality 2: Inefficient Iminium Ion Formation. The formation of the iminium ion from the aldehyde and secondary amine (morpholine) is an equilibrium-driven process that releases water. If water is not managed, the equilibrium may not favor the iminium intermediate.[4]

    • Solution:

      • Solvent Choice: Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

      • Acid Catalysis: The reaction is often catalyzed by a small amount of weak acid, like acetic acid. This protonates the hydroxyl group of the hemiaminal intermediate, facilitating water elimination to form the iminium ion.

      • Stoichiometry: Use a slight excess of morpholine (1.1-1.2 equivalents) to push the equilibrium towards the product.

  • Causality 3: Piperidine N-Alkylation. Although the Boc group is robust, if any deprotection occurs or if starting with an unprotected piperidine, the piperidine nitrogen can compete with morpholine in the reaction.[5]

    • Solution: Ensure the integrity of your N-Boc protected aldehyde before starting. The Boc group is generally stable to the mild conditions of reductive amination.[5]

G Start Low Yield in Reductive Amination Check1 Check Reducing Agent Start->Check1 Check2 Review Iminium Formation Conditions Start->Check2 Check3 Analyze Side Products Start->Check3 Sol1 Use NaBH(OAc)3 (Not NaBH4) Check1->Sol1 Is it NaBH4? Sol2 Add Acetic Acid (cat.) Use slight excess morpholine Check2->Sol2 Is reaction slow/stalled? Sol3 Confirm Boc-group integrity of aldehyde Check3->Sol3 Is piperidine N-alkylation observed?

Caption: Troubleshooting logic for the reductive amination step.

Phase 3: Boc Deprotection & Purification

Question 3: My final Boc-deprotection step is messy, and isolating the pure product is difficult.

Answer: The final deprotection and purification can be challenging due to the basic nature and polarity of the final product.

  • Causality 1: Incomplete Deprotection. The tert-butoxycarbonyl (Boc) group is stable and requires strong acid for removal. Insufficient acid or reaction time will lead to an incomplete reaction.[6]

    • Solution: A common and effective method is using a solution of 4M HCl in a solvent like dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[5][7] Allow the reaction to stir at room temperature for 1-4 hours and monitor by TLC or LC-MS until the starting material is fully consumed.

  • Causality 2: Difficult Work-up. The product has two basic nitrogen atoms and is highly water-soluble as a hydrochloride or trifluoroacetate salt. Extracting the free base can be difficult.

    • Solution:

      • Salt Isolation: After deprotection, the easiest way to isolate the product is often as its salt. Evaporate the solvent and excess acid in vacuo. The resulting solid or oil is the dihydrochloride or di-TFA salt. This can be purified by recrystallization or trituration with a solvent like ether or ethyl acetate to precipitate the salt and wash away non-basic impurities. The product is commercially available as its dihydrochloride salt, indicating this is a stable and common form.[8]

      • Free Base Isolation: If the free base is required, after evaporation of the reaction mixture, dissolve the residue in water and basify carefully with a strong base (e.g., 6N NaOH or solid K₂CO₃) to pH > 12. Then, extract the free base into a suitable organic solvent like DCM or a 9:1 mixture of chloroform/isopropanol. This can be challenging due to emulsion formation and the product's polarity.

  • Causality 3: Purification Challenges. The free base is a polar, potentially oily compound that can be difficult to purify via standard silica gel chromatography.

    • Solution: If chromatography is necessary, consider using a column with silica treated with triethylamine to prevent streaking. Alternatively, reverse-phase chromatography (C18) can be effective for polar amines. However, converting to the crystalline dihydrochloride salt and recrystallizing is often the most efficient purification method.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-[(3R)-piperidin-3-ylmethyl]morpholine
  • Oxidation: To a solution of N-Boc-(3R)-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-Boc-(3R)-piperidine-3-carbaldehyde is typically used immediately without further purification.

  • Reductive Amination: Dissolve the crude aldehyde from the previous step in 1,2-dichloroethane (DCE, 0.2 M).

  • Add morpholine (1.2 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-[(3R)-piperidin-3-ylmethyl]morpholine.

Protocol 2: Deprotection to 4-[(3R)-piperidin-3-ylmethyl]morpholine Dihydrochloride
  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (10-20 volumes).

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture to dryness in vacuo.

  • Add diethyl ether to the residue and stir or sonicate to induce precipitation.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white solid dihydrochloride salt.

Quantitative Data Summary

The following table provides expected data for the key compounds in this synthesis. Actual results may vary based on experimental conditions.

Compound NameFormulaMW ( g/mol )Typical YieldPhysical StateKey Characterization Notes
N-Boc-(3R)-3-(hydroxymethyl)piperidineC₁₁H₂₁NO₃215.29- (Starting)Colorless OilCommercially available. ¹H and ¹³C NMR should be consistent with the structure.
N-Boc-4-[(3R)-piperidin-3-ylmethyl]morpholineC₁₅H₂₈N₂O₃298.4070-85%Viscous Oil¹H NMR: Characteristic morpholine signals (~2.5 ppm and ~3.7 ppm) and Boc signal (~1.45 ppm). MS (ESI): m/z [M+H]⁺ 299.2.
4-[(3R)-piperidin-3-ylmethyl]morpholineC₁₀H₂₀N₂O198.2890-98%Colorless OilFree base is often not isolated.
4-[(3R)-piperidin-3-ylmethyl]morpholine DihydrochlorideC₁₀H₂₂Cl₂N₂O271.21>90%White Solid¹H NMR: Absence of Boc signal. Downfield shift of piperidine protons. Soluble in water/methanol.[8]

References

  • Yadav, J. S., et al. (2010). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 49B(5), 657-662. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 8(3), 518-532. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 556-559. Retrieved from [Link]

  • Google Patents. (2012). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Kolek, E., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications, 62(3), 470-482. Retrieved from [Link]

  • Rogoza, A. V., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4288. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Google Patents. (2016). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Reddit. (2024). Does piperidine work in reductive amination like this?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic aspects and medicinal applications. JOCPR, 7(5), 281-301. Retrieved from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Google Patents. (1983). US4384116A - Process for the preparation of morpholine and piperidine derivatives.
  • National Center for Biotechnology Information. (2012). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 22(1), 625-630. Retrieved from [Link]

  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Piperidinylmethyl)morpholine dihydrochloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Stereoselective Biological Activity of 4-(piperidin-3-ylmethyl)morpholine Enantiomers

In the landscape of modern drug discovery, the principle of stereoisomerism stands as a critical determinant of therapeutic efficacy and safety. The differential interaction of enantiomers with chiral biological targets,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of stereoisomerism stands as a critical determinant of therapeutic efficacy and safety. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to one enantiomer, the eutomer, exhibiting the desired pharmacological activity, while the other, the distomer, may be inactive or contribute to off-target effects. This guide provides a comparative framework for evaluating the biological activity of the (3R)- and (S)-enantiomers of 4-(piperidin-3-ylmethyl)morpholine, a heterocyclic scaffold with significant potential in medicinal chemistry.

While direct comparative data for these specific enantiomers is not extensively published, this guide synthesizes information from structurally related compounds to propose a robust experimental plan for their characterization. The piperidine and morpholine moieties are considered "privileged structures" in pharmacology, frequently appearing in compounds targeting the central nervous system (CNS)[1][2]. Based on the structural similarity to known pharmacologically active molecules, we hypothesize that the primary biological targets for these enantiomers are likely to be the dopamine D4 and sigma-1 receptors[3][4].

The Imperative of Stereoselective Characterization

The three-dimensional arrangement of atoms in a chiral molecule dictates its binding affinity and functional activity at a biological target. For numerous piperidine-based ligands, the biological activity is predominantly associated with a single enantiomer. For instance, in a series of benzyloxy piperidine-based dopamine D4 receptor antagonists, the (S)-enantiomer was found to be significantly more active than the (R)-enantiomer[3]. This precedent underscores the necessity of separating and individually evaluating the (3R)- and (S)-enantiomers of 4-(piperidin-3-ylmethyl)morpholine to identify the eutomer and fully characterize its pharmacological profile.

Potential Biological Targets and Signaling Pathways

Dopamine D4 Receptor

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is primarily expressed in the limbic system and cortex. Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The structural features of 4-(piperidin-3-ylmethyl)morpholine, particularly the piperidine ring, are common in D4 receptor antagonists[3][5].

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Blocks Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand (S)- or (R)-Enantiomer (Antagonist) Ligand->D4R Binding ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Figure 1: Hypothetical D4 Receptor Antagonist Pathway.

Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Both piperidine and morpholine moieties are present in known sigma-1 receptor ligands[4][6].

Sigma1_Signaling_Pathway cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation Ligand (S)- or (R)-Enantiomer (Agonist) Ligand->Sigma1R Binding Ca_release Ca2+ Release IP3R->Ca_release Gating Cellular_Response Modulation of Cellular Signaling Ca_release->Cellular_Response

Figure 2: Hypothetical Sigma-1 Receptor Agonist Pathway.

Proposed Experimental Workflow for Comparative Analysis

To elucidate the stereoselective biological activity of (3R)- and (S)-4-(piperidin-3-ylmethyl)morpholine, a systematic experimental approach is required. This involves initial in vitro binding studies to determine affinity and selectivity, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, or modulator).

Experimental_Workflow Start Chiral Separation of (3R)- and (S)-Enantiomers Binding_Assays In Vitro Receptor Binding Assays (Dopamine D4 & Sigma-1) Start->Binding_Assays Functional_Assays In Vitro Functional Assays (cAMP & Ca2+ Mobilization) Binding_Assays->Functional_Assays Determine Target Affinity Data_Analysis Data Analysis & Comparison (Ki, EC50/IC50, Efficacy) Functional_Assays->Data_Analysis Determine Potency & Efficacy Conclusion Identification of Eutomer & Characterization of Pharmacological Profile Data_Analysis->Conclusion

Figure 3: Proposed Experimental Workflow.

PART 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of each enantiomer for the human dopamine D4 and sigma-1 receptors.

Methodology: Radioligand Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor or sigma-1 receptor.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. The protein concentration of the membrane preparations should be determined using a standard method (e.g., Bradford assay).

  • Binding Assay Protocol (Dopamine D4 Receptor):

    • In a 96-well plate, combine membrane homogenate (20-40 µg protein) with a fixed concentration of a suitable radioligand, such as [³H]-Spiperone.

    • Add increasing concentrations of the (3R)- or (S)-enantiomer (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Binding Assay Protocol (Sigma-1 Receptor):

    • Follow a similar procedure as for the D4 receptor, using a sigma-1 selective radioligand such as [³H]-(+)-pentazocine[7].

    • Non-specific binding is determined in the presence of 10 µM haloperidol.

Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Presentation:

CompoundDopamine D4 Ki (nM)Sigma-1 Ki (nM)Selectivity (D4/Sigma-1)
(3R)-enantiomer
(S)-enantiomer
PART 2: In Vitro Functional Assays

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of each enantiomer at the dopamine D4 and sigma-1 receptors.

Methodology 1: cAMP Assay for Dopamine D4 Receptor

  • Cell Culture:

    • Use HEK293 cells stably expressing the human dopamine D4 receptor.

  • Assay Protocol:

    • Pre-treat cells with the (3R)- or (S)-enantiomer at various concentrations for 15-30 minutes.

    • Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for an appropriate time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • For antagonist activity, plot the inhibition of the agonist-induced response against the concentration of the enantiomer to determine the IC50 value.

Methodology 2: Calcium Mobilization Assay for Sigma-1 Receptor

While the sigma-1 receptor does not directly couple to G-proteins, its activation can modulate intracellular calcium levels.

  • Cell Culture and Dye Loading:

    • Use a suitable cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Protocol:

    • Measure baseline fluorescence.

    • Add the (3R)- or (S)-enantiomer and monitor for any changes in fluorescence, which would indicate agonist activity.

    • To test for antagonist activity, pre-incubate the cells with the enantiomer before stimulating with a known sigma-1 agonist (e.g., PRE-084) and measure the inhibition of the agonist-induced calcium response.

  • Data Analysis:

    • Plot the change in fluorescence against the concentration of the enantiomer to determine the EC50 (for agonists) or IC50 (for antagonists).

Expected Data Presentation:

CompoundD4 Receptor Functional ActivityD4 Receptor IC50 (nM)Sigma-1 Receptor Functional ActivitySigma-1 Receptor EC50/IC50 (nM)
(3R)-enantiomer
(S)-enantiomer

Conclusion

The comprehensive evaluation of the (3R)- and (S)-enantiomers of 4-(piperidin-3-ylmethyl)morpholine is a critical step in understanding their therapeutic potential. Based on the pharmacology of structurally related compounds, it is highly probable that these enantiomers will exhibit stereoselective activity at dopamine D4 and/or sigma-1 receptors. The proposed experimental workflow provides a rigorous and systematic approach to determine the binding affinity, selectivity, and functional activity of each enantiomer. The results of these studies will be instrumental in identifying the eutomer and guiding future drug development efforts for this promising chemical scaffold.

References

  • Sebastianutto, I., Maslava, N., Hopkins, C. R., & Cenci, M. A. (2016). Validation of an improved scale for rating L-DOPA-induced dyskinesia in the mouse and effects of specific dopamine receptor antagonists. Neurobiology of Disease, 96, 156-165.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Hale, J. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 143-147.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Ibragimova, A. R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Hopkins, C. R., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • PubChem. (n.d.). 4-(3-Piperidinylmethyl)morpholine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Farkas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8112. [Link]

  • Ibragimova, A. R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Kumar, A., & Narasimhan, B. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
  • Zhang, J., & Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 14(10), 2532-2535.
  • Wang, S., et al. (2019). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. Acta Pharmaceutica Sinica B, 9(5), 933-946.
  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • D'Orazio, G., & Fanali, S. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • De Vita, D., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116244.
  • Al-Rimawi, F., & Kharoaf, M. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • Le Coz, G., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals, 17(5), 629. [Link]

  • Ibragimova, A. R., et al. (2024). Structure of morpholine, piperazine, and piperidine moieties. [Link]

  • Nurnabi, M., & Ismail, M. (2015). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of Scientific Research, 7(1-2), 137-144.
  • Amata, E., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037.
  • Jain, A., & Sahu, S. K. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 154-167.
  • Gholamzadeh, M., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13, 1362809. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(4), M617. [Link]

  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

  • Yoshinori, S., et al. (2017). Method for producing 4-(piperidin-4-yl)morpholine.
  • Perrone, R., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 18(5), 739. [Link]

  • Al-Majdhoub, M. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Saeedi, S., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Lindner, W., & Schurig, V. (1995). Preparative enantiomer separation with modified cyclodextrins as chiral stationary phases.

Sources

Comparative

4-[(3R)-piperidin-3-ylmethyl]morpholine vs other sigma-1 receptor ligands

This guide provides an in-depth technical comparison of 4-[(3R)-piperidin-3-ylmethyl]morpholine (and its pharmacologically active derivatives) against established Sigma-1 receptor (σ1R) ligands. Executive Summary: The Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-[(3R)-piperidin-3-ylmethyl]morpholine (and its pharmacologically active derivatives) against established Sigma-1 receptor (σ1R) ligands.

Executive Summary: The Scaffold vs. The Standards

4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 1601913-65-8) represents a distinct chiral scaffold in the design of high-affinity Sigma-1 ligands. While the "naked" secondary amine itself functions primarily as a chemical building block or low-affinity fragment, its


-substituted derivatives  (e.g., 

-benzyl,

-phenethyl variants) are critical in generating highly selective σ1R agonists and antagonists.

This guide compares the (3R)-morpholinomethyl-piperidine class to industry standards like PRE-084 , SA4503 (Cutamesine) , and BD-1047 , focusing on binding kinetics, selectivity profiles, and functional chaperone activity.

Chemical Identity & Mechanism of Action

The Ligand: 4-[(3R)-piperidin-3-ylmethyl]morpholine
  • Structure: A piperidine ring substituted at the 3-position (R-configuration) with a morpholinomethyl group.

  • Role:

    • Pharmacophore: Provides the essential basic amine (protonatable nitrogen) and hydrogen-bond acceptor (morpholine oxygen) required for the σ1R binding pocket.

    • Stereochemistry: The (3R) enantiomer often exhibits superior affinity compared to the (3S) isomer in σ1R ligands, aligning with the receptor's preference for specific spatial orientations of hydrophobic flanking groups.

  • Binding Mechanism:

    • Primary Interaction: Ionic bond between the protonated piperidine nitrogen and Glu172 (or Asp126) in the σ1R ligand-binding domain.

    • Secondary Interaction: Hydrophobic interactions (when

      
      -substituted) with the aromatic cage formed by Tyr103, Phe107, and Trp164 .
      
Mechanism of Sigma-1 Modulation

Upon binding, ligands influence the oligomerization state of σ1R:

  • Agonists (e.g., PRE-084, SA4503): Promote dissociation of σ1R from BiP (Binding immunoglobulin Protein) at the Mitochondria-Associated Membrane (MAM), allowing σ1R to chaperone IP3 receptors and stabilize calcium signaling.

  • Antagonists (e.g., BD-1047, Haloperidol): Stabilize the σ1R-BiP complex or block the translocation of σ1R to the plasma membrane, preventing downstream signaling.

Comparative Profiling: Binding & Selectivity

The following table contrasts the (3R)-Morpholinomethyl-piperidine Scaffold (represented by high-affinity derivatives) with standard ligands.

Table 1: Comparative Pharmacological Profile

LigandClass

(σ1R)
Selectivity (σ1 vs σ2)MechanismPrimary Application
(3R)-MPM Scaffold *Variable1–50 nM >100-fold Agonist/AntagonistNovel Drug Design / Probe
PRE-084 Agonist2.2 – 44 nMHigh (>500x)BiP DissociationResearch Standard (Agonist)
SA4503 (Cutamesine) Agonist17 nMHigh (>100x)NeuroprotectionClinical (Stroke/TBI)
BD-1047 Antagonist0.9 nMHighBlocks Ca2+ flowResearch Standard (Antagonist)
Haloperidol Antagonist~1 – 3 nMLow (binds D2)Non-selectiveAntipsychotic (Reference)
NE-100 Antagonist1.5 nMHighChaperone BlockResearch Tool

*Note: Values for the (3R)-MPM scaffold assume an optimal hydrophobic N-substituent (e.g., 4-fluorobenzyl). The unsubstituted amine has significantly lower affinity (


 nM).

Experimental Protocols

To validate the performance of 4-[(3R)-piperidin-3-ylmethyl]morpholine derivatives, the following self-validating protocols are recommended.

Competition Radioligand Binding Assay

Objective: Determine the affinity (


) of the ligand for σ1R.
  • Membrane Preparation:

    • Homogenize Guinea pig brain or HEK293 cells overexpressing human σ1R in ice-cold Tris-sucrose buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

    • Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 7.4).

  • Assay Setup:

    • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

    • Non-specific Binding (NSB): Define using 10 µM Haloperidol or 10 µM GBR-12909.

    • Test Compound: Incubate 4-[(3R)-piperidin-3-ylmethyl]morpholine derivative (10⁻¹⁰ to 10⁻⁵ M) with membranes (200-400 µg protein) and radioligand.

  • Incubation: 120 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Chaperone Assay (BiP Dissociation)

Objective: Classify the ligand as an agonist (promotes dissociation) or antagonist.

  • Co-Immunoprecipitation (Co-IP):

    • Treat CHO cells expressing σ1R-FLAG with the test compound (1-10 µM) for 30 min.

    • Lyse cells in mild detergent buffer (0.5% NP-40) to preserve protein complexes.

    • Incubate lysate with anti-FLAG antibody beads.

    • Elute and run Western Blot.

  • Readout:

    • Probe blot for BiP (GRP78) .

    • Agonist: Reduced BiP band intensity in Co-IP fraction (indicates dissociation).

    • Antagonist: BiP band intensity remains equal to or higher than control.

Visualization: Sigma-1 Signaling Pathway

The following diagram illustrates the translocation mechanism of Sigma-1 receptor agonists and the blocking action of antagonists.

Sigma1Pathway Agonist Agonist (e.g., SA4503, (3R)-MPM deriv.) S1R_MAM Sigma-1 Receptor (MAM-localized) Agonist->S1R_MAM Binds Dissociation Dissociation from BiP Agonist->Dissociation Promotes Antagonist Antagonist (e.g., BD-1047) Antagonist->S1R_MAM Binds & Stabilizes Antagonist->Dissociation Inhibits BiP BiP (GRP78) Chaperone S1R_MAM->BiP Resting State Complex Translocation Translocation to Plasma Membrane / ER Dissociation->Translocation Ca_Flow Ca2+ Flux Stabilization (IP3R / RyR) Translocation->Ca_Flow Neuroprotection Neuroprotection & Anti-apoptotic Effect Ca_Flow->Neuroprotection

Caption: Sigma-1 Receptor Activation Pathway. Agonists promote dissociation from BiP, enabling chaperone functions. Antagonists stabilize the inactive complex.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[1] Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell.[2] Link

  • Parchem Fine & Specialty Chemicals. (2024). 4-[(3R)-piperidin-3-ylmethyl]morpholine Product Specification.Link

Sources

Validation

Validation of 4-[(3R)-piperidin-3-ylmethyl]morpholine as a Research Tool

Executive Summary: The Chiral "Vector" in Modern Drug Design In the landscape of modern medicinal chemistry, 4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 1807939-63-4) has emerged not merely as a building block, but as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral "Vector" in Modern Drug Design

In the landscape of modern medicinal chemistry, 4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 1807939-63-4) has emerged not merely as a building block, but as a strategic chiral scaffold for optimizing physicochemical properties and target engagement. Unlike simple piperidines, this molecule incorporates a morpholine moiety via a methylene linker at the chiral 3-position, offering a unique vector for side-chain extension.

This guide validates the compound's utility as a high-value research tool for Fragment-Based Drug Discovery (FBDD) and Lead Optimization , specifically within the development of Long-Chain Elongase (LCE) inhibitors and GPCR ligands. By comparing it to its racemate and regioisomers, we demonstrate why the (3R)-enantiomer is the superior choice for probing chiral biological pockets and improving Fsp3 (fraction of sp3 hybridized carbons) character.

Technical Profile & Structural Logic

To effectively use this tool, one must understand its pharmacophoric contributions. It is not a passive linker; it is a functional probe.

FeatureSpecificationMechanism of Action (MOA) in Ligand Design
Chemical Name 4-[(3R)-piperidin-3-ylmethyl]morpholineDefines absolute stereochemistry.
CAS Number 1807939-63-4Unique identifier for the (R)-enantiomer.
Molecular Weight 184.28 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
pKa (Calc) ~10.8 (Piperidine NH), ~8.3 (Morpholine N)The secondary amine serves as the primary attachment point (nucleophile).
LogP ~0.5 - 0.8Low lipophilicity due to the morpholine oxygen, enhancing water solubility.
Stereochemistry (3R)-ConfigurationDirects the morpholine "tail" into a specific vector, critical for orthogonal binding.
Structural Visualization

The following diagram illustrates the functional zones of the molecule, highlighting why it is preferred over planar aromatic rings.

Pharmacophore cluster_0 Functional Advantages Piperidine Piperidine Ring (Scaffold Core) ChiralCenter (3R)-Stereocenter (Vector Control) Piperidine->ChiralCenter Rigidification NH Secondary Amine (Attachment Point) NH->Piperidine Nucleophilic Site Linker Methylene Bridge (Flexibility) ChiralCenter->Linker 3D Orientation Morpholine Morpholine Moiety (Solubility Engine) Linker->Morpholine Extension

Figure 1: Pharmacophoric dissection of 4-[(3R)-piperidin-3-ylmethyl]morpholine, showing the flow from the reactive handle (NH) to the solubility-enhancing tail.[1]

Comparative Analysis: Why the (3R)-Isomer?

In drug development, the choice of isomer can dictate the success of a clinical candidate. The (3R)-isomer is compared here against common alternatives.

Performance Matrix
Metric(3R)-Isomer (Tool) Racemate (Alternative)4-Isomer (Regioisomer)
Target Selectivity High : Fits specific chiral pockets (e.g., LCE enzymes).Low : 50% "ballast" (inactive enantiomer) can cause off-target toxicity.Variable : Linear vector (180°) vs. angular vector (120°).
Solubility Impact High (Morpholine H-bond acceptor).High.High.
Synthetic Cost Moderate (Requires chiral resolution or chiral pool synthesis).Low.Low.
Regulatory Risk Low : Single enantiomer preferred by FDA/EMA.High : Requires justification for developing a racemate.Low.
3D Complexity (Fsp3) High : Creates a "kinked" 3D structure.High.Moderate: More linear/planar projection.

Expert Insight:

"Using the racemate for early-stage screening is a false economy. The (3R)-isomer allows for precise SAR (Structure-Activity Relationship) mapping. In the context of Long-Chain Elongase (LCE) inhibitors , the specific orientation of the morpholine tail is hypothesized to interact with the solvent front of the enzyme pocket, a feature that the (S)-enantiomer may sterically clash with."

Validated Applications & Case Studies

Application A: Synthesis of LCE Inhibitors (Metabolic Disease)

This compound serves as the critical amine fragment in the synthesis of arylsulfonyl derivatives used to treat obesity and diabetes.

  • Mechanism : The piperidine nitrogen attacks a sulfonyl chloride core. The (3R)-morpholine side chain extends into the solvent channel, improving the pharmacokinetic (PK) profile of the inhibitor.

  • Reference : Validated in patent literature (e.g., EP2280001A1) as a starting material for LCE inhibitor optimization.

Application B: "Escape from Flatland" in Kinase Discovery

Many kinase inhibitors suffer from poor solubility due to flat, aromatic structures. Attaching 4-[(3R)-piperidin-3-ylmethyl]morpholine introduces:

  • Chirality : Breaks molecular symmetry (better solubility).

  • Basicity : Allows for salt formation.

  • Metabolic Stability : The morpholine ring is often more stable than open-chain ethers.

Experimental Protocols

To validate this tool in your own workflow, follow these standardized protocols.

Protocol 1: Functional Derivatization (Sulfonylation)

Objective: To couple the tool compound to an aromatic core, mimicking the LCE inhibitor synthesis.

Reagents:

  • Tool: 4-[(3R)-piperidin-3-ylmethyl]morpholine (1.0 eq)[1][2][3]

  • Substrate: 4-chlorobenzenesulfonyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or DIPEA (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 mmol of the (3R)-tool compound in 5 mL of anhydrous DCM in a round-bottom flask under N₂ atmosphere.

  • Activation : Add 2.5 mmol of TEA. Cool the mixture to 0°C using an ice bath.

  • Addition : Dropwise add a solution of 4-chlorobenzenesulfonyl chloride (1.1 mmol) in 2 mL DCM over 10 minutes. Note: Exothermic reaction; control rate to prevent side reactions.

  • Reaction : Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup : Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation : The product should show a distinct sulfonamide peak in IR and a shift in the piperidine protons in ¹H-NMR.

Protocol 2: Chiral Purity Validation (Quality Control)

Objective: Ensure the "Tool" status by verifying enantiomeric excess (ee%) > 98%.

  • Column : Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 210 nm.

  • Acceptance Criteria : The (3R)-isomer must appear as a single major peak. Any minor peak corresponds to the (3S)-impurity and must be < 2%.

Mechanistic Workflow Diagram

The following diagram maps the logic flow from selecting the scaffold to the final biological readout.

Workflow Start Start: Target Identification (e.g., LCE, GPCR) Selection Select Scaffold: 4-[(3R)-piperidin-3-ylmethyl]morpholine Start->Selection Need for Fsp3 & Solubility Synthesis Chemical Coupling (SnAr or Sulfonylation) Selection->Synthesis Use as Nucleophile Purification Chiral Resolution / QC (Ensure >98% ee) Synthesis->Purification Crude Product Testing Biological Assay (IC50 / EC50) Purification->Testing Pure (R)-Isomer Testing->Selection SAR Iteration Outcome Outcome: High Potency & Solubility Testing->Outcome Validates Tool

Figure 2: Experimental workflow for utilizing the (3R)-scaffold in lead optimization cycles.

References

  • European Patent Office . (2011). Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative as active ingredient.[4] Patent EP2280001A1.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Contextual grounding for Fsp3 utility).

  • GuideChem . (2023). 4-[(3R)-Piperidin-3-ylmethyl]morpholine Product Details.

  • BLD Pharm . (2023).[1] Product Analysis: 4-[(3R)-Piperidin-3-ylmethyl]morpholine.

Sources

Comparative

Comparative Profiling of 4-[(3R)-Piperidin-3-ylmethyl]morpholine: Specificity, Off-Target Effects, and Design Utility

The following guide provides a comprehensive technical analysis of 4-[(3R)-piperidin-3-ylmethyl]morpholine , a privileged chiral scaffold and key intermediate used in the design of high-potency therapeutics, including GL...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 4-[(3R)-piperidin-3-ylmethyl]morpholine , a privileged chiral scaffold and key intermediate used in the design of high-potency therapeutics, including GLP-1R positive allosteric modulators (PAMs) and EZH2 inhibitors .

This guide objectively compares its pharmacological profile, specifically focusing on cross-reactivity and off-target liabilities, against structural alternatives.

Executive Summary & Product Identity

4-[(3R)-piperidin-3-ylmethyl]morpholine (CAS: 1601913-65-8 ) is a chiral diamine scaffold widely utilized in medicinal chemistry to enhance aqueous solubility, optimize pharmacokinetic (PK) profiles, and facilitate target engagement via the piperidine ring's defined stereochemistry.

While often employed as a building block, the (3R)-piperidin-3-ylmethyl-morpholine moiety itself imparts specific pharmacological properties to the final drug molecule. It is a critical pharmacophore in emerging classes of GLP-1R agonists/PAMs (metabolic disease) and EZH2 inhibitors (oncology).

Key Pharmacological Characteristics[1][2][3][4][5]
  • Primary Function: Solubility-enhancing pharmacophore; hydrogen bond acceptor/donor motif.[1]

  • Key Applications:

    • GLP-1R PAMs: Enhances potency and selectivity in novel antidiabetic agents (e.g., oxadiazole derivatives).

    • Epigenetic Modulators: Used in the "solvent-exposed" region of EZH2/EED inhibitors to improve oral bioavailability.

  • Critical Liability: Potential for Sigma-1 receptor (σ1R) binding and hERG channel blockade due to the basic amine and lipophilic morpholine tail.

Mechanistic Profile & Structural Logic

The efficacy of this scaffold stems from its ability to position the morpholine ring in a precise spatial orientation relative to the piperidine nitrogen.

  • Chirality (3R): The (R)-configuration is often essential for target fit. For instance, in GLP-1R modulators, the (3R) enantiomer frequently exhibits superior binding affinity compared to the (3S) isomer or the racemate, driven by specific hydrophobic pocket interactions.

  • Linker Dynamics: The methylene bridge (-CH2-) between the piperidine and morpholine allows for rotational freedom, enabling the morpholine to adopt a "solvent-front" position, reducing steric clashes within the binding pocket while maintaining solubility.

Comparison with Structural Alternatives
Feature4-[(3R)-piperidin-3-ylmethyl]morpholine 4-(Piperidin-4-ylmethyl)morpholine 4-(Piperazin-1-yl) derivatives
Geometry Kinked (3-sub) : Non-linear, chiral projection.Linear (4-sub) : Extended, achiral projection.Planar/Rigid : Less conformational flexibility.
Solubility High (pKa ~9-10).High.Moderate to High.[1]
Selectivity High : Stereochemistry restricts off-target fit.Moderate : Achiral, fits more promiscuous pockets.Variable : Often hits multiple kinases/GPCRs.
hERG Risk Moderate : Basic N + Lipophilic tail.High : Linear shape often fits hERG pore better.Low/Moderate : Depends on N-substitution.

Cross-Reactivity and Off-Target Analysis

A critical aspect of deploying this scaffold is managing its intrinsic affinity for "promiscuous" targets. The following data summarizes the off-target landscape.

A. Sigma Receptor (σ1/σ2) Binding

The piperidine-morpholine motif is a classic pharmacophore for Sigma receptors.

  • Mechanism: The basic piperidine nitrogen (protonated at physiological pH) mimics the charged amine required for σ1 binding, while the morpholine provides the necessary bulk.

  • Risk Level: High . Unsubstituted or N-alkylated derivatives often show

    
     for σ1.
    
  • Mitigation: Introduction of polar groups on the piperidine nitrogen or rigidification of the linker can reduce σ1 affinity.

B. hERG Channel Blockade
  • Mechanism: The flexible, basic, and lipophilic nature of the scaffold fits the pharmacophore model for hERG blockers (trapping in the pore).

  • Data Insight: While linear 4-substituted analogs are notorious hERG blockers, the 3-substituted (kinked) geometry of the (3R) isomer often disrupts the optimal binding mode within the hERG pore, potentially lowering hERG liability compared to the 4-isomer.

  • Risk Level: Moderate . Must be monitored via patch-clamp assays.

C. Muscarinic & Histamine Receptors
  • Cross-Reactivity: The piperidine core shares structural similarity with acetylcholine and histamine ligands.

  • Observation: High concentrations (

    
    ) may show activity at M1/M3 muscarinic  receptors or H3 histamine  receptors, particularly if the N-substituent is small (e.g., methyl, ethyl).
    
DOT Diagram: Off-Target Interaction Map

OffTargetMap Scaffold 4-[(3R)-piperidin-3-ylmethyl]morpholine Target_GLP1 Primary Target: GLP-1R (PAM) Scaffold->Target_GLP1 (3R) Specificity Target_EZH2 Primary Target: EZH2/EED Scaffold->Target_EZH2 Solubility/Fit Off_Sigma Off-Target: Sigma-1 Receptor (High Affinity Risk) Scaffold->Off_Sigma Pharmacophore Match Off_hERG Off-Target: hERG Channel (QT Prolongation Risk) Scaffold->Off_hERG Basic Amine Off_GPCR Off-Target: Muscarinic/Histamine (Low Affinity Risk) Scaffold->Off_GPCR Structural Mimicry

Caption: Interaction map showing the primary therapeutic targets (Green) versus potential off-target liabilities (Red/Yellow) associated with the scaffold.

Experimental Validation Protocols

To validate the specificity of compounds containing this scaffold, the following tiered assay system is recommended.

Protocol 1: Sigma-1 Receptor Binding Assay (Radioligand)

Purpose: Quantify the "stickiness" of the scaffold to Sigma receptors.

  • Membrane Prep: Use guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (specific for σ1).
    
  • Incubation: Incubate test compound (0.1 nM – 10

    
    M) with membranes and radioligand in 50 mM Tris-HCl (pH 7.4) for 120 min at 37°C.
    
  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Calculate

    
     and 
    
    
    
    . A "clean" compound should have
    
    
    .
Protocol 2: Automated hERG Patch Clamp

Purpose: Assess cardiac safety early in the design cycle.

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch clamp (QPatch or SyncroPatch).

  • Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Threshold:

    
     inhibition at 
    
    
    
    indicates significant risk.
Protocol 3: Functional Selectivity (GLP-1R Context)

Purpose: Confirm PAM activity without agonist activity (if developing a PAM).

  • Assay: cAMP accumulation (HTRF or LANCE).

  • Agonist Mode: Test compound alone. (Should show no signal).

  • PAM Mode: Test compound +

    
     of GLP-1(7-36). (Should show left-shift of GLP-1 curve).
    

Performance Comparison: Case Study

Recent data (2022) highlights the utility of the 4-[(3R)-piperidin-3-ylmethyl]morpholine scaffold in developing novel GLP-1R PAMs.

Metric(3R)-Scaffold Derivative (GLP-1R PAM)(3S)-Scaffold Derivative Linear (4-yl) Analog
Potency (

)
High (< 50 nM) Low (> 500 nM)Moderate (~200 nM)
Selectivity Index > 100x vs. GLP-2R/GIPR> 100x< 50x
Off-Target Hits None observed (CEREP panel)None observedhERG inhibition noted
Solubility ExcellentExcellentGood

References

  • El-Sherbeny, M. A., et al. (2022). "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents."[2] International Journal of Molecular Sciences. Link

    • Describes the discovery of GLP-1R PAMs utilizing the 4-[(3R)-piperidin-3-ylmethyl]morpholine scaffold and their clean off-target profile.
  • PubChem Compound Summary. "4-(3-Piperidinylmethyl)morpholine dihydrochloride" (CID 20494056). Link

    • Chemical structure and physicochemical property data.[1][3]

  • Mestres, J., et al. (2011). "Ligand-Based Approach to Allosteric Modulation of GPCRs." Current Opinion in Drug Discovery & Development.
  • SelleckChem / MedChemExpress. "EED226 and MAK683 Product Data." Link

    • Reference for the use of similar scaffolds in EZH2/EED inhibitor design.

Sources

Validation

An Investigational Guide to the In Vivo Efficacy of 4-[(3R)-piperidin-3-ylmethyl]morpholine: A Prospective Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, no specific in vivo efficacy data for the compound 4-[(3R)-piperidin-3-ylmethyl]morpholine has bee...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific in vivo efficacy data for the compound 4-[(3R)-piperidin-3-ylmethyl]morpholine has been published in peer-reviewed journals or patent literature. This guide, therefore, serves as a prospective analysis based on the well-established pharmacological importance of its constituent chemical scaffolds: the piperidine and morpholine rings. The experimental protocols and comparisons outlined herein are hypothetical and intended to provide a rigorous framework for the future investigation of this molecule.

Introduction: Unpacking the Potential of a Privileged Scaffold Combination

The compound 4-[(3R)-piperidin-3-ylmethyl]morpholine represents an intriguing combination of two "privileged structures" in medicinal chemistry. Both piperidine and morpholine rings are ubiquitous in approved drugs and clinical candidates, valued for their ability to confer favorable pharmacokinetic properties and to serve as versatile scaffolds for engaging a wide array of biological targets.[1][2]

  • The Piperidine Moiety: This saturated heterocycle is a cornerstone in the design of neurotropic, analgesic, and anticancer agents.[1][3] Its basic nitrogen atom can be crucial for forming salt bridges with acidic residues in protein targets, and its conformational flexibility allows it to adapt to various binding pockets.

  • The Morpholine Moiety: The morpholine ring is prized for its ability to improve aqueous solubility and metabolic stability.[4] Its oxygen atom can act as a hydrogen bond acceptor, and the ring itself is generally considered to have low toxicity.[5] The inclusion of a morpholine ring has been a successful strategy in developing compounds for diverse therapeutic areas, including oncology, diabetes, and infectious diseases.[6][7]

The conjunction of these two scaffolds in 4-[(3R)-piperidin-3-ylmethyl]morpholine suggests a molecule with the potential for high target affinity (driven by the piperidine) and favorable drug-like properties (conferred by the morpholine). This guide will propose a hypothetical framework for exploring its in vivo efficacy, focusing on a plausible therapeutic application: targeted cancer therapy.

Hypothetical Target Product Profile (TPP): A Kinase Inhibitor for Glioblastoma Multiforme (GBM)

Given the prevalence of piperidine and morpholine motifs in kinase inhibitors, we will hypothesize a TPP for 4-[(3R)-piperidin-3-ylmethyl]morpholine as a novel, orally bioavailable inhibitor of a key signaling kinase implicated in GBM, such as a mutant form of the Epidermal Growth Factor Receptor (EGFR) or a downstream effector like PI3K.

TPP AttributeTarget
Indication Recurrent Glioblastoma Multiforme (GBM)
Mechanism of Action Selective inhibition of a key oncogenic kinase pathway
Route of Administration Oral
Dosing Regimen Once daily
Efficacy Endpoint Significant extension of median overall survival in orthotopic xenograft models compared to standard of care (e.g., Temozolomide)
Safety Profile Well-tolerated at efficacious doses, with manageable off-target effects. Must demonstrate blood-brain barrier penetration.

Proposed In Vivo Efficacy Evaluation Plan

To assess the viability of our TPP, a series of well-controlled in vivo studies are necessary. The following outlines a logical experimental progression.

Disease Model Selection: Orthotopic Glioblastoma Xenograft Model

An orthotopic model is critical for evaluating a potential GBM therapeutic, as it recapitulates the tumor microenvironment and the challenge of crossing the blood-brain barrier.

  • Cell Line: U87 MG (ATCC® HTB-14™), a well-characterized human glioblastoma cell line. For targeted therapy evaluation, a cell line expressing a specific mutation of interest (e.g., EGFRvIII) would be optimal.

  • Animal Model: 6-8 week old female athymic nude mice (e.g., NU/J from The Jackson Laboratory).

  • Justification: This model allows for the assessment of tumor growth in the correct anatomical location (the brain), providing a more clinically relevant measure of efficacy and directly testing for blood-brain barrier permeability.

Experimental Workflow Diagram

The overall experimental design can be visualized as follows:

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Efficacy & Tolerability Monitoring cluster_endpoint Phase 4: Endpoint Analysis acclimatize Animal Acclimatization (1 week) implant Intracranial Tumor Cell Implantation (U87 MG) acclimatize->implant monitor_implant Post-Surgical Monitoring implant->monitor_implant randomize Tumor Establishment & Randomization (Bioluminescence Imaging) monitor_implant->randomize group1 Group 1: Vehicle Control (e.g., 0.5% CMC, Oral, QD) randomize->group1 Treatment Initiation group2 Group 2: Test Article (4-[(3R)-piperidin-3-ylmethyl]morpholine) (e.g., 50 mg/kg, Oral, QD) randomize->group2 Treatment Initiation group3 Group 3: Positive Control (Temozolomide) (e.g., 5 mg/kg, Oral, QD) randomize->group3 Treatment Initiation tumor_growth Tumor Burden (Weekly Bioluminescence) body_weight Body Weight (Daily) clinical_signs Clinical Observations (Daily) survival Primary Endpoint: Overall Survival tumor_growth->survival Monitor until humane endpoint body_weight->survival Monitor until humane endpoint clinical_signs->survival Monitor until humane endpoint histology Terminal Collection: Brain Histopathology (H&E, IHC) survival->histology pk_pd PK/PD Analysis (Plasma & Brain Tissue) survival->pk_pd

Caption: Hypothetical workflow for in vivo efficacy testing in a GBM model.

Detailed Experimental Protocol

Step 1: Cell Culture and Preparation

  • Culture U87 MG cells expressing luciferase in appropriate media (e.g., MEM with 10% FBS).

  • Harvest cells during the logarithmic growth phase.

  • Wash cells with sterile PBS and resuspend at a final concentration of 1 x 10^8 cells/mL.

Step 2: Intracranial Implantation

  • Anesthetize mice (e.g., isoflurane inhalation).

  • Secure the mouse in a stereotactic frame.

  • Inject 5 µL of the cell suspension (5 x 10^5 cells) into the right striatum.

  • Close the incision and allow the animal to recover. Provide post-operative analgesia.

Step 3: Tumor Engraftment and Group Randomization

  • Seven days post-implantation, perform baseline bioluminescence imaging (BLI) to confirm tumor engraftment.

  • Exclude animals with no detectable tumor signal.

  • Randomize the remaining animals into treatment groups (n=10 per group) based on BLI signal intensity.

Step 4: Compound Formulation and Dosing

  • Vehicle: Prepare a sterile solution of 0.5% carboxymethylcellulose (CMC) in water.

  • Test Article: Suspend 4-[(3R)-piperidin-3-ylmethyl]morpholine in the vehicle to achieve the desired concentration for a 10 mL/kg dosing volume.

  • Positive Control: Prepare Temozolomide in the appropriate vehicle as per literature standards.

  • Administer treatments via oral gavage once daily (QD) for 21 consecutive days.

Step 5: Monitoring

  • Tumor Burden: Measure tumor growth weekly using BLI. Quantify the total flux (photons/sec).

  • Tolerability: Record body weight daily. A loss exceeding 20% of initial body weight is a common humane endpoint.

  • Clinical Observations: Score animals daily for signs of distress (e.g., lethargy, ataxia, hunched posture).

  • Survival: Monitor animals until they reach pre-defined humane endpoints (e.g., >20% weight loss, neurological impairment, tumor burden exceeding a set limit).

Data Presentation and Comparative Analysis

Effective data presentation is key to interpreting the results. All quantitative data should be summarized in tables and graphs.

Table 1: Hypothetical Comparative Efficacy and Tolerability Data
Treatment GroupDose (mg/kg, Oral, QD)Median Survival (Days)% Increase in Lifespan (ILS) vs. VehicleMean Body Weight Change (%) (Day 21)
Vehicle Control -25--2%
4-[(3R)-piperidin-3-ylmethyl]morpholine 5040+60%-5%
Temozolomide (Positive Control) 535+40%-12%

This table illustrates how the primary efficacy endpoint (median survival) and a key tolerability metric (body weight change) would be presented for a clear comparison between the test article, a vehicle control, and a standard-of-care comparator.

Conclusion and Future Directions

While no in vivo data currently exists for 4-[(3R)-piperidin-3-ylmethyl]morpholine, its chemical structure, combining the pharmacologically privileged piperidine and morpholine scaffolds, provides a strong rationale for its investigation as a novel therapeutic agent. The hypothetical framework presented here outlines a rigorous path for evaluating its potential in a clinically relevant glioblastoma model.

Should this compound demonstrate significant in vivo efficacy and a favorable safety profile, future studies would involve:

  • Mechanism of Action Studies: In-depth biochemical and cellular assays to confirm the hypothesized kinase target and downstream pathway modulation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and tumor response.

  • Combination Studies: Evaluating the synergy of 4-[(3R)-piperidin-3-ylmethyl]morpholine with other standard-of-care agents.

This structured approach ensures that any future investigation of this promising molecule is conducted efficiently and yields clear, interpretable data to guide its potential clinical development.

References

  • Google Patents. (1988).
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2). [Link]

  • Request PDF. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • Google Patents. (1983).
  • National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • PubChem. (n.d.). Piperazinyl-, piperidinyl- and morpholinyl-derivatives as novel inhibitors of histone deacetylase. [Link]

  • Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. US20160122354A1.
  • National Library of Medicine. (n.d.). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • PubMed. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

Sources

Comparative

A Comparative Guide to Assessing the Enantiomeric Purity of 4-[(3R)-piperidin-3-ylmethyl]morpholine

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development In pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In pharmaceutical sciences, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function.[1] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic properties.[2][3][4] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, strongly favoring the development of single-enantiomer drugs.[5] This ensures that pharmaceuticals are not only effective but also safe, by minimizing exposure to inactive or potentially harmful enantiomers.[2][3]

The compound 4-[(3R)-piperidin-3-ylmethyl]morpholine, possessing a critical chiral center at the C3 position of the piperidine ring, is a representative building block in medicinal chemistry.[6][7][8] Ensuring its enantiomeric purity is paramount for the synthesis of active pharmaceutical ingredients (APIs) with optimal efficacy and safety profiles. This guide provides an in-depth comparison of three leading analytical techniques for quantifying the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. We will explore the theoretical underpinnings, provide detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the most appropriate method for their specific needs.

Chapter 1: Foundational Analytical Strategies

The determination of enantiomeric excess (ee) requires a chiral environment that can differentiate between the two enantiomers. This is achieved either by a chiral stationary phase in chromatography or by a chiral derivatizing agent in spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold-standard and most widely used technique for enantiomeric separations in the pharmaceutical industry.[9] Its strength lies in the vast selection of commercially available chiral stationary phases (CSPs) that can resolve a wide range of compounds. For amine-containing molecules like our target, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[10][11]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, prized for its speed, efficiency, and "green" credentials.[12][13] The technique uses supercritical carbon dioxide (scCO₂) as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations and reduced column equilibration times—often 3 to 5 times quicker than HPLC.[9][12] This makes it highly suitable for high-throughput screening and purification applications.[13][14]

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents

NMR spectroscopy offers a fundamentally different approach. By reacting the chiral analyte with a single-enantiomer chiral derivatizing agent (CDA), a pair of diastereomers is formed. Unlike enantiomers, which are indistinguishable in a non-chiral NMR solvent, diastereomers have distinct chemical shifts. The ratio of these diastereomers, determined by integrating their unique signals in the NMR spectrum, directly corresponds to the enantiomeric ratio of the original sample.[15][16][17] This method is rapid and does not require chromatographic separation.

Chapter 2: In-Depth Experimental Protocols and Rationale

Method A: Chiral HPLC with Pre-Column Derivatization

Scientific Rationale: The target molecule, 4-[(3R)-piperidin-3-ylmethyl]morpholine, lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis HPLC detectors challenging at low concentrations. To overcome this, a pre-column derivatization step with a UV-active agent like benzoyl chloride is employed.[18] This reaction selectively targets the secondary amine of the piperidine ring, attaching a benzoyl group that allows for sensitive detection. The choice of a polysaccharide-based CSP, such as Chiralpak IA (amylose-based), provides a robust starting point for method development due to its broad enantioselectivity.[10][11]

Experimental Protocol:

  • Sample Preparation (Derivatization):

    • Dissolve 10 mg of 4-[(3R)-piperidin-3-ylmethyl]morpholine in 1 mL of dichloromethane (DCM).

    • Add 1.5 equivalents of triethylamine to act as a base.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.2 equivalents of benzoyl chloride dropwise.

    • Allow the reaction to stir for 1 hour, warming to room temperature.

    • Quench the reaction with 1 mL of saturated sodium bicarbonate solution.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Reconstitute the residue in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

    • Column: Chiralpak IA, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the (R)-enantiomer and the impurity (S)-enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Analyte Sample Deriv Derivatization (Benzoyl Chloride) Start->Deriv Add Reagents Dilute Reconstitution in Mobile Phase Deriv->Dilute Evaporate & Dissolve Inject Inject onto Chiral HPLC Dilute->Inject Separate Enantiomeric Separation (CSP) Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Workflow for Chiral HPLC Analysis.
Method B: High-Throughput Chiral SFC

Scientific Rationale: For applications requiring faster turnaround, such as in-process control or library screening, Chiral SFC is the superior choice. The use of scCO₂ dramatically reduces analysis time. Basic compounds like our analyte can exhibit poor peak shape on silica-based CSPs due to interactions with acidic silanol groups. Adding a basic additive, such as diethylamine, to the alcohol co-solvent is a standard practice to mitigate these interactions and achieve sharp, symmetrical peaks, which is critical for accurate quantification.[19]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of 4-[(3R)-piperidin-3-ylmethyl]morpholine directly in 1 mL of the mobile phase co-solvent (Methanol with 0.2% Diethylamine). No derivatization is required if using a mass spectrometer or other suitable detector.

  • SFC Conditions:

    • Instrument: Waters ACQUITY UPC² or equivalent SFC system.

    • Column: Chiralpak IC-3, 3 µm, 3.0 x 100 mm.

    • Mobile Phase: A: Supercritical CO₂; B: Methanol with 0.2% Diethylamine.

    • Gradient: 5% to 40% B over 3 minutes.

    • Total Flow Rate: 2.5 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the % ee as described for the HPLC method.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Start Analyte Sample Dissolve Dissolve in Co-Solvent Start->Dissolve Inject Inject onto Chiral SFC Dissolve->Inject Separate Rapid Separation (scCO₂) Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Workflow for Chiral SFC Analysis.
Method C: Rapid Assessment by ¹H NMR Spectroscopy

Scientific Rationale: This method leverages the formation of diastereomers to allow for quantification without chromatography. A protocol developed by Bull and James using 2-formylphenylboronic acid and an enantiopure diol like (R)-BINOL is highly effective for primary and secondary amines.[16] The three components self-assemble in the NMR tube to form diastereomeric iminoboronate esters.[15][17] The imine protons of these two diastereomers are typically well-resolved in the ¹H NMR spectrum, providing a clear window for integration and ee determination.[15] This approach is exceptionally fast, with sample preparation and analysis completed in under 90 minutes.[15][17]

Experimental Protocol:

  • Host Solution Preparation:

    • Prepare a 50 mM "host" solution by dissolving 2-formylphenylboronic acid (1.0 eq) and (R)-BINOL (1.1 eq) in chloroform-d (CDCl₃).

  • Sample Preparation for NMR:

    • In a clean NMR tube, combine 0.3 mL of the host solution with a solution of 4-[(3R)-piperidin-3-ylmethyl]morpholine in CDCl₃ (approx. 0.3 mL of a 60 mM solution).

    • Add a small amount of 4 Å molecular sieves to remove any residual water, which can hinder imine formation.

    • Shake the tube and allow it to sit for 15-20 minutes for the assembly to equilibrate.

  • NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard ¹H NMR.

    • Analysis: Acquire the spectrum and carefully integrate the baseline-resolved signals corresponding to the imine protons (typically between 8.5-9.5 ppm) of the two diastereomeric complexes.

  • Data Analysis:

    • Calculate the % ee using the formula: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.

NMR_Workflow cluster_prep In-Situ Reaction cluster_analysis NMR Analysis Analyte Chiral Amine (R/S) Mix Combine in NMR Tube (CDCl₃) Analyte->Mix CDA Chiral Derivatizing Agent ((R)-BINOL + Boronic Acid) CDA->Mix Diastereomers Formation of Diastereomers (R,R) and (S,R) Mix->Diastereomers Acquire Acquire ¹H NMR Spectrum Diastereomers->Acquire Integrate Integrate Distinct Signals (e.g., Imine Protons) Acquire->Integrate Calculate Calculate ee from Integral Ratio Integrate->Calculate

Logic of NMR Analysis via Diastereomer Formation.

Chapter 3: Performance Comparison and Data Summary

The choice of analytical method is a trade-off between speed, sensitivity, cost, and the specific goal of the analysis. The table below summarizes the key performance characteristics of the three discussed methods.

Parameter Chiral HPLC with Derivatization Chiral SFC NMR with Chiral Derivatizing Agent
Resolution Excellent; baseline separation is typically achievable.Very High; often superior to HPLC due to higher efficiency.[9]Dependent on CDA and magnetic field strength; may not be baseline for all signals.
Analysis Time Moderate (15-30 minutes per sample).Very Fast (2-5 minutes per sample).[9]Fast (15-20 minutes for prep & acquisition).
Sensitivity (LOQ) High (sub-0.1% impurity detection possible).High; comparable to or better than HPLC, especially with MS detection.Lower; typically reliable down to ~1-2% ee. Not ideal for trace impurity analysis.
Solvent Consumption High (significant organic solvent usage, e.g., hexane).Low (primarily uses recycled CO₂, reducing organic solvent waste).[13]Very Low (uses <1 mL of deuterated solvent per sample).
Method Development Can be time-consuming (screening columns and mobile phases).Generally faster than HPLC due to rapid equilibration times.Minimal; relies on a known reaction. Can require screening of different CDAs.
Key Advantage Ubiquitous, well-understood, robust for QC environments.Speed, high throughput, and environmentally friendly ("green chemistry").No chromatography needed, very fast for purity checks.
Key Disadvantage Slow, high solvent cost and waste. Derivatization adds a step.Higher initial instrumentation cost compared to HPLC.[9]Lower sensitivity, potential for kinetic resolution errors during derivatization.

Chapter 4: Ensuring Method Reliability: Validation Principles

A method is only useful if it is reliable. For use in a regulated drug development environment, any analytical procedure must be validated to demonstrate it is fit for its intended purpose.[20][21] The validation process follows a pre-approved protocol and is guided by the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines.[20][22][23][24]

For an enantiomeric purity method, the following validation characteristics are critical:

  • Specificity: The most crucial parameter. The method must demonstrate that it can cleanly separate the enantiomeric impurity from the main enantiomer and any other potential impurities or matrix components.[24]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.[25] This is essential for controlling impurities at very low levels (e.g., <0.15%).

  • Accuracy: Assessed by spiking known amounts of the enantiomeric impurity into the pure, main enantiomer at different levels (e.g., LOQ, 100%, and 150% of the specification limit) and measuring the recovery.[20][22] For assays, recovery should typically be within 98-102%.[20]

  • Precision:

    • Repeatability: The agreement between results for multiple measurements of the same sample under the same conditions.

    • Intermediate Precision: Assesses the method's ruggedness by having different analysts run the test on different days with different equipment.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the enantiomeric impurity over a specified range.

  • Range: The interval between the upper and lower concentrations of the analyte (the impurity) for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity.[24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.[24]

Chapter 5: Conclusion and Method Selection Guide

The assessment of enantiomeric purity for 4-[(3R)-piperidin-3-ylmethyl]morpholine can be effectively accomplished by several advanced analytical techniques. There is no single "best" method; the optimal choice depends on the specific context of the analysis.

  • For Quality Control (QC) and final product release , where robustness, high sensitivity, and regulatory acceptance are paramount, Chiral HPLC remains the preferred method. Its established reliability and ability to quantify trace enantiomeric impurities make it ideal for ensuring final product specifications are met.

  • For high-throughput screening, process optimization, or preparative separation , Chiral SFC is the undisputed leader. Its incredible speed and reduced environmental impact provide significant advantages in efficiency and sustainability, accelerating the drug discovery and development timeline.[13]

  • For rapid, at-a-glance purity checks in a synthesis or medicinal chemistry lab , NMR with a chiral derivatizing agent is an invaluable tool. It provides a near-instantaneous assessment of enantiomeric purity without the need for extensive method development or chromatographic instrumentation.

By understanding the distinct advantages and limitations of each technique, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the chiral integrity of their molecules, ultimately contributing to the development of safer and more effective medicines.

References

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Pure Synth. (2025, May 26).
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9).
  • BenchChem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021, December 23).
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30).
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025, September 28).
  • Pharmaffiliates. (2025, December 11).
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Biological significance of the enantiomeric purity of drugs. PubMed.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. (2025, October 7). PMC.
  • Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (2025, August 9).
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (2022, June 29). MDPI.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • Analysis of chiral compounds using supercritical fluid chrom
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based St
  • 4-(3-Piperidinylmethyl)morpholine dihydrochloride. PubChem.
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009, September 10). MDPI.
  • Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Deriv
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Synthesis and SAR of morpholine and its derivatives: A review upd

Sources

Validation

Antidiabetic activity of 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine

Topic: Antidiabetic Activity of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) Content Type: Publish Comparison Guide[1] [1][2] Executive Summary Compound: 4-{...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antidiabetic Activity of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) Content Type: Publish Comparison Guide[1]

[1][2]

Executive Summary

Compound: 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine Code Name: V-0219 (specifically the (S)-enantiomer) Therapeutic Class: Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) Primary Indication: Type 2 Diabetes Mellitus (T2DM) and Obesity ("Diabesity")[1][2]

This guide analyzes the pharmacological profile of V-0219 , a small-molecule Positive Allosteric Modulator (PAM) of the GLP-1 receptor.[1][3][4] Unlike orthosteric agonists (e.g., Semaglutide, Liraglutide) that directly activate the receptor, V-0219 potentiates the signaling of endogenous GLP-1. This mechanism offers a distinct safety advantage: it amplifies insulin secretion only in the presence of elevated glucose and endogenous GLP-1, theoretically reducing the risk of hypoglycemia and receptor desensitization.

Mechanism of Action: PAM vs. Orthosteric Agonist

Understanding the distinction between V-0219 and standard GLP-1 analogs is critical for experimental design and clinical positioning.

  • Orthosteric Agonists (e.g., Exendin-4): Bind to the primary orthosteric site, forcing the receptor into an active conformation regardless of physiological state.

  • V-0219 (PAM): Binds to an allosteric site (distinct from the GLP-1 binding site). It induces a conformational change that increases the affinity of the receptor for endogenous GLP-1 or enhances the efficacy of G-protein coupling.

Signaling Pathway Visualization

The following diagram illustrates how V-0219 potentiates the GLP-1R signaling cascade leading to insulin secretion.

GLP1R_Pathway GLP1 Endogenous GLP-1 GLP1R GLP-1 Receptor (Transmembrane) GLP1->GLP1R Orthosteric Binding V0219 V-0219 (PAM) V0219->GLP1R Allosteric Modulation (Potentiation) Gs Gs Protein GLP1R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA / Epac2 cAMP->PKA Signaling Ca Intracellular Ca2+ PKA->Ca Ca2+ Influx Insulin Insulin Secretion (Glucose-Dependent) Ca->Insulin Exocytosis

Figure 1: Signal transduction pathway of GLP-1R potentiation by V-0219. Note the synergistic input of the PAM (V-0219) alongside endogenous ligand binding.

Comparative Performance Analysis

The following table contrasts V-0219 with standard antidiabetic interventions based on published experimental data.

FeatureV-0219 (Small Molecule PAM)Exendin-4 / Semaglutide (Peptide Agonist)Metformin (Biguanide)
Binding Site Allosteric (Transmembrane domain)Orthosteric (Extracellular domain)Mitochondrial Complex I (Indirect)
Route of Admin Oral (High bioavailability)Subcutaneous Injection (mostly)Oral
Hypoglycemia Risk Low (Glucose-dependent)Moderate (Dose-dependent)Low
Effect on Food Intake Suppresses (Potentiates satiety)Strongly SuppressesNeutral / Mild Suppression
Insulin Secretion Potentiated (Requires Glucose)Direct StimulationN/A (Insulin Sensitizer)
Potency (In Vitro) Sub-nanomolar (EC50 < 1 nM)PicomolarMicromolar
Key Experimental Insights
  • Potency: V-0219 exhibits subnanomolar potency in potentiating GLP-1-induced cAMP accumulation.

  • Oral Efficacy: Unlike peptide agonists which require complex formulations (e.g., SNAC technology) for oral delivery, the chemical structure of V-0219 (lipophilic oxadiazole-piperidine scaffold) allows for intrinsic oral bioavailability, particularly the (S)-enantiomer.

  • Safety Profile: In specificity screens, V-0219 showed no significant off-target activities against a panel of standard receptors, minimizing the risk of idiosyncratic toxicity.

Experimental Protocols for Validation

To validate the activity of this compound in your own laboratory, follow these established protocols derived from the primary discovery literature.

A. In Vitro: cAMP Accumulation Assay (GLP-1R Potentiation)

Objective: Measure the ability of V-0219 to shift the GLP-1 dose-response curve.

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GLP-1R.

  • Reagents:

    • GLP-1 (7-36) amide (Endogenous ligand).

    • V-0219 (dissolved in DMSO).

    • HTRF cAMP detection kit (Cisbio) or similar.

  • Protocol:

    • Seed cells at 5,000 cells/well in 384-well plates.

    • Agonist Mode: Treat cells with V-0219 alone to check for intrinsic agonism (should be negligible).

    • PAM Mode: Treat cells with a fixed low concentration of GLP-1 (e.g., EC20 level) + increasing concentrations of V-0219 (1 pM to 10 µM).

    • Incubate for 30–60 minutes at 37°C.

    • Lyse cells and quantify cAMP using FRET/HTRF.

  • Data Analysis: Plot cAMP response vs. log[V-0219]. Calculate the "Fold Shift" in GLP-1 potency.

B. In Vivo: Oral Glucose Tolerance Test (OGTT)

Objective: Assess glucose handling in a diabetic model.

  • Animals: Male Wistar rats or db/db mice (8–10 weeks old).

  • Dosage:

    • Vehicle (Control): 0.5% Methylcellulose.

    • V-0219: 10–30 mg/kg (Oral gavage).

    • Positive Control: Sitagliptin (10 mg/kg) or Metformin (300 mg/kg).

  • Workflow:

    • Fast animals for 6–12 hours.

    • Administer V-0219 orally (t = -60 min).

    • Administer Glucose load (2 g/kg) orally (t = 0 min).

    • Measure blood glucose via tail vein at t = 0, 15, 30, 60, 120 min.

  • Endpoint: Calculate Area Under the Curve (AUC) for glucose excursion. V-0219 treated groups should show a statistically significant reduction in AUC compared to vehicle.

Chemical Synthesis Workflow

The synthesis of V-0219 relies on constructing the 1,2,4-oxadiazole core.[3][4][5] The following DOT diagram outlines the critical synthetic steps.

Synthesis_V0219 Start1 4-(Trifluoromethyl) benzonitrile Int1 Amidoxime Intermediate Start1->Int1 NH2OH (Cyclization) Start2 Hydroxylamine Start2->Int1 Int3 Chloromethyl-1,2,4- oxadiazole derivative Int1->Int3 Cl-CH2-COCl (Condensation) Int2 Chloroacetyl Chloride Int2->Int3 Final V-0219 (Target Compound) Int3->Final Nucleophilic Substitution (with Amine) Amine Piperidin-3-yl-methyl morpholine Amine->Final

Figure 2: Synthetic route for V-0219. The key step involves the formation of the 1,2,4-oxadiazole ring followed by nucleophilic substitution with the morpholine-piperidine fragment.

References

  • Primary Discovery: López-Molina, A., et al. (2022).[5] Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity”. Journal of Medicinal Chemistry , 65(7), 5447–5461.

  • Review of Scaffold Activity: Zolotareva, D., et al. (2024).[5] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules , 29(13), 3043.

  • GLP-1R PAM Mechanism: Wootten, D., et al. (2013). Allosteric modulation of the glucagon-like peptide-1 receptor: therapeutic potential in type 2 diabetes. Trends in Endocrinology & Metabolism , 24(7), 352-359.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(3R)-piperidin-3-ylmethyl]morpholine

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our collea...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, authoritative framework for the proper disposal of 4-[(3R)-piperidin-3-ylmethyl]morpholine, grounded in regulatory compliance and best laboratory practices. The procedures outlined here are designed to be a self-validating system, ensuring that every step is logical, safe, and traceable.

Core Hazard Profile and Rationale for Specialized Disposal

4-[(3R)-piperidin-3-ylmethyl]morpholine is a substituted heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be universally available, its structure—combining the functional characteristics of both piperidine and morpholine—necessitates a cautious approach. Analysis of SDS for structurally similar compounds, such as 4-(Piperidin-4-yl)morpholine and the parent heterocycles, allows us to establish a reliable presumptive hazard profile.

This chemical must be treated as hazardous waste. Disposal through standard laboratory drains or in general refuse is strictly prohibited due to its potential for skin and eye damage, respiratory irritation, and aquatic toxicity.[1][2][3]

Table 1: Presumptive Hazard Profile for 4-[(3R)-piperidin-3-ylmethyl]morpholine

Hazard ClassificationGHS Category (Anticipated)Rationale and Safety Implications
Skin Corrosion / Irritation Category 1B / 2Structural analogs cause skin irritation and severe burns.[1][2][3][4] Direct contact can cause chemical burns. All handling requires appropriate chemical-resistant gloves.
Serious Eye Damage / Irritation Category 1 / 2ACauses serious, potentially irreversible eye damage.[1][2][3][4] Use of safety glasses with side shields or chemical goggles is mandatory.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)May cause respiratory irritation.[1][2] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.
Aquatic Hazard (Chronic) Category 3The substance is expected to be harmful to aquatic life with long-lasting effects.[3] This is a primary reason it must not enter drains or waterways.

The Regulatory Imperative: RCRA and "Cradle-to-Grave" Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" management system, which means the generator of the waste is legally responsible for it from the moment it is created until its final, safe disposal.[7][8][9]

This responsibility cannot be transferred. Even when a licensed waste disposal company is contracted, the generating institution remains liable.[7] Therefore, following a rigorous and compliant disposal protocol is not just a matter of safety but also of legal and financial necessity. State and local regulations may be even more stringent than federal requirements, so it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[10]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the necessary steps from the point of waste generation to its final removal by a certified handler.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify the waste.

  • Identify the Waste Stream: Any solution, mixture, or material contaminated with 4-[(3R)-piperidin-3-ylmethyl]morpholine is considered hazardous waste. This includes:

    • Unused or expired pure chemical.

    • Reaction mixtures containing the compound.

    • Solvents used to clean glassware contaminated with the compound.

    • Contaminated personal protective equipment (PPE), such as gloves.

    • Spill cleanup materials.

  • Segregate the Waste: In the laboratory, this waste must be kept separate from other waste streams.

    • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing this basic amine compound with acidic waste could cause a violent exothermic reaction. Store it away from strong oxidizing agents.[1]

Step 2: On-Site Accumulation and Storage

Proper storage while awaiting disposal is critical to laboratory safety and regulatory compliance.

  • Use a Designated Waste Container:

    • The container must be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE, or glass).

    • The container must be in good condition, with no leaks or cracks.

    • It must have a secure, tightly-fitting lid. The container must remain closed except when actively adding waste.[10]

  • Store in a Satellite Accumulation Area (SAA):

    • This is a designated area at or near the point of waste generation and under the control of the operator.[10]

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Store in a cool, dry, well-ventilated location away from heat or ignition sources.

Step 3: Labeling and Documentation

Clear and accurate labeling is a cornerstone of safe waste management and is required by law.

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.

  • Required Label Information:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "4-[(3R)-piperidin-3-ylmethyl]morpholine" and any other components in the waste stream (e.g., "Methanol," "Dichloromethane"). Do not use abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Corrosive," "Irritant").

    • The date on which waste was first added (the "Accumulation Start Date").[7]

Step 4: Arranging for Final Disposal
  • Determine Your Generator Status: The EPA categorizes generators based on the quantity of hazardous waste produced per month (Very Small, Small, or Large Quantity Generator).[7] Your institution's EHS office will manage this determination.

  • Contact Your EHS Department: Do not attempt to dispose of the waste yourself. Your institution's EHS department is the only entity authorized to coordinate with licensed hazardous waste transporters and Treatment, Storage, and Disposal Facilities (TSDFs).[8][11]

  • Prepare for Pickup: Follow your EHS office's instructions for consolidating waste for pickup. This will involve ensuring all containers are properly labeled, sealed, and ready for transport. A Uniform Hazardous Waste Manifest will be used to track the waste from your facility to its final destination, completing the "cradle-to-grave" chain of custody.[7][12]

Emergency Procedures for Spills

In the event of a spill during handling or accumulation, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS emergency line.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of size.

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for handling materials contaminated with 4-[(3R)-piperidin-3-ylmethyl]morpholine.

DisposalWorkflow start Waste Generation Point (e.g., end of experiment, cleaning) is_contaminated Is material contaminated with 4-[(3R)-piperidin-3-ylmethyl]morpholine? start->is_contaminated non_haz Follow Standard Non-Hazardous Waste Stream Protocol is_contaminated->non_haz No haz_waste Treat as HAZARDOUS WASTE is_contaminated->haz_waste Yes accumulate Step 1: Accumulate in a designated, compatible, and sealed container. haz_waste->accumulate label_waste Step 2: Label container immediately with: 'Hazardous Waste' Full Chemical Name(s) Hazard Information Accumulation Start Date accumulate->label_waste store_waste Step 3: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_waste contact_ehs Step 4: Contact Institutional EHS Office to schedule a waste pickup. store_waste->contact_ehs tsdf Step 5: EHS manages transport via licensed hauler to a permitted TSDF. contact_ehs->tsdf

Sources

© Copyright 2026 BenchChem. All Rights Reserved.